Product packaging for H-D-His(tau-Trt)-OMe . HCl(Cat. No.:)

H-D-His(tau-Trt)-OMe . HCl

Cat. No.: B15146090
M. Wt: 448.0 g/mol
InChI Key: RSIWDQDVADNDKT-UHFFFAOYSA-N
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Description

H-D-His(tau-Trt)-OMe . HCl is a useful research compound. Its molecular formula is C26H26ClN3O2 and its molecular weight is 448.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClN3O2 B15146090 H-D-His(tau-Trt)-OMe . HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWDQDVADNDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Challenge of Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Trityl (Trt) Group in Histidine Protection

For Researchers, Scientists, and Drug Development Professionals

Histidine presents unique challenges in solid-phase peptide synthesis (SPPS). Its imidazole side chain is nucleophilic and can lead to undesirable side reactions during the coupling of amino acids.[1][2] Furthermore, the imidazole ring can act as a catalyst for the racemization of the activated histidine residue, compromising the stereochemical integrity of the final peptide.[1][3] To mitigate these issues, the use of a protecting group for the histidine side chain is often essential. Among the various protecting groups available, the trityl (Trt) group is a widely employed choice, particularly in Fmoc-based synthesis strategies.[1][4] This guide provides a comprehensive overview of the role of the Trt group in histidine protection, including its chemical properties, application protocols, and a quantitative assessment of its performance.

The Trityl (Trt) Group: A Key Player in Histidine Protection

The trityl group is a triphenylmethyl moiety that is introduced to one of the nitrogen atoms of the imidazole ring of histidine.[1][5] Its bulky nature provides steric hindrance, effectively shielding the imidazole side chain from participating in unwanted reactions.[6] The Trt group is classified as an acid-labile protecting group, meaning it is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of peptide synthesis.[7][8]

Advantages of Trt Protection for Histidine
  • Prevention of Side Reactions: The primary role of the Trt group is to prevent the acylation of the imidazole nitrogen during the coupling of subsequent amino acids.[1]

  • Increased Yield and Purity: By minimizing side reactions, the use of Trt-protected histidine leads to a higher yield of the desired peptide and simplifies the purification process.[1]

  • Improved Solubility: The Trt group can also enhance the solubility of the protected amino acid derivative, which is beneficial during synthesis.[7]

  • Compatibility with Fmoc Chemistry: The stability of the Trt group to the basic conditions required for Fmoc deprotection makes it highly compatible with this popular SPPS strategy.[1]

Disadvantages and Considerations
  • Incomplete Prevention of Racemization: While Trt protection reduces the risk of racemization, it does not eliminate it entirely, as the unprotected π-nitrogen of the imidazole ring can still promote this side reaction.[1][3]

  • Atom Economy: The addition and subsequent removal of the large Trt group contribute to a lower atom economy in the overall synthesis process. For instance, the use of Trt-protected histidine can decrease the atom economy from approximately 36% to 22%.[9]

  • Deprotection Byproducts: The cleavage of the Trt group generates a stable trityl cation, which can lead to the formation of byproducts by reacting with nucleophilic residues in the peptide, such as tryptophan and cysteine. The use of scavengers during deprotection is crucial to minimize these side reactions.[4][10]

Quantitative Data on Trt-Protected Histidine

The following table summarizes key quantitative data related to the use of Trt-protected histidine in peptide synthesis, providing a comparative perspective.

ParameterValue/ObservationReference(s)
Yield A mechanochemical approach for coupling Fmoc-His(Trt)-OH reported an isolated yield of 99%.[11]
Racemization The same mechanochemical method resulted in a low epimerization level of only 0.37%.[11]
Atom Economy (AE) The incorporation of Trt-protected histidine can decrease the atom economy of the synthesis step from approximately 36% to 22%.[9]
Acid Lability The general order of acid lability for trityl-based protecting groups is Trt > Mtt > Mmt. The Trt group is typically removed with 90% TFA.[1]
Comparative Racemization Fmoc-His(1-Trt)-OH is known to be prone to racemization, especially with base-mediated couplings. Protection of the imidazole π-nitrogen is the most effective way to prevent this.[3]

Experimental Protocols

Protocol for Tritylation of Histidine Side Chain (Synthesis of Fmoc-His(Trt)-OH)

This protocol describes a general method for the introduction of the Trt group onto the imidazole side chain of histidine.

  • Preparation: Histidine is first protected at the α-amino and carboxyl groups. A common approach involves the use of dichlorodimethylsilane to protect both functionalities.

  • Reaction: The protected histidine is dissolved in an organic solvent. An organic solution of trityl chloride (Trt-Cl) is then added, followed by the dropwise addition of a base such as triethylamine (Et3N) to neutralize the HCl generated during the reaction. The reaction mixture is stirred for 1.5-2.5 hours.

  • Work-up: After the reaction, a diluent like ethyl acetate is added, followed by water to remove the initial protecting groups. The crude N-im-trityl histidine product, which may contain impurities like triphenylmethanol, is then extracted with ethyl acetate to remove these impurities.

  • Purification: The product is further purified by washing with deionized water and recrystallization to yield the final N-im-trityl histidine.

Note: This is a generalized protocol based on common chemical principles. Specific conditions may vary and should be optimized.

Protocol for Deprotection of the Trt Group from Histidine

This protocol outlines the final cleavage and deprotection step to remove the Trt group and other side-chain protecting groups, and to cleave the peptide from the resin.

  • Resin Preparation: The peptide-resin is washed with DMF and then with DCM.

  • Cleavage Cocktail: A cleavage cocktail is prepared. A common cocktail for peptides containing Trt-protected residues is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2). The use of scavengers like thioanisole and EDT is critical to trap the trityl cations released during cleavage.

  • Cleavage Reaction: The cleavage cocktail is added to the peptidyl-resin and the mixture is allowed to react for 1.5 to 2 hours at room temperature. During this time, the resin may turn a deep yellow color due to the formation of the trityl cation.[10]

  • Peptide Precipitation: After the reaction, the peptide is precipitated from the TFA solution by the addition of cold, peroxide-free anhydrous diethyl ether.

  • Isolation and Purification: The precipitated peptide is then collected by centrifugation or filtration, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase HPLC.

Visualizing the Role of Trt Protection

Logical Workflow for Trt Protection and Deprotection

Trt_Workflow cluster_protection Protection Phase cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Phase Start Start Protect_alpha_amino_carboxyl Protect α-amino and carboxyl groups of His Start->Protect_alpha_amino_carboxyl Add_TrtCl Add Trityl Chloride (Trt-Cl) and base (e.g., Et3N) Protect_alpha_amino_carboxyl->Add_TrtCl Fmoc_His_Trt_OH Fmoc-His(Trt)-OH Add_TrtCl->Fmoc_His_Trt_OH SPPS Incorporate into Solid-Phase Peptide Synthesis (SPPS) Fmoc_His_Trt_OH->SPPS Cleavage_Cocktail Treat with TFA-based cleavage cocktail (with scavengers) SPPS->Cleavage_Cocktail Final_Peptide Final Deprotected Peptide Cleavage_Cocktail->Final_Peptide

Caption: Workflow for the protection of histidine with the Trt group and its subsequent deprotection.

Challenges of Unprotected Histidine in SPPS

Unprotected_Histidine_Challenges cluster_unprotected Unprotected Histidine in SPPS cluster_side_reactions Side Reactions cluster_consequences Consequences Unprotected_His Unprotected Histidine Side Chain Acylation Acylation of Imidazole Nitrogen Unprotected_His->Acylation nucleophilic attack Racemization Racemization at α-carbon Unprotected_His->Racemization catalysis by -nitrogen Reduced_Yield Reduced Yield Acylation->Reduced_Yield Impurities Peptide Impurities Acylation->Impurities Racemization->Impurities Loss_of_Activity Loss of Biological Activity Racemization->Loss_of_Activity

Caption: Undesirable side reactions that occur with unprotected histidine in peptide synthesis.

Conclusion

The trityl group plays a vital role in modern peptide synthesis as a reliable protecting group for the imidazole side chain of histidine. Its use effectively prevents unwanted side reactions, leading to higher yields and purities of the target peptide. While challenges such as incomplete prevention of racemization and the generation of reactive byproducts during deprotection exist, these can be managed through careful optimization of reaction conditions and the use of appropriate scavengers. For researchers and professionals in drug development, a thorough understanding of the chemistry and application of Trt-protected histidine is essential for the successful synthesis of complex, histidine-containing peptides.

References

H-D-His(tau-Trt)-OMe . HCl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides key technical specifications for the compound H-D-His(tau-Trt)-OMe . HCl, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound, including its unique identifier and molecular weight, are summarized below. This information is critical for accurate experimental design and substance quantification.

PropertyValue
CAS Number 200927-02-2[1][2][3]
Molecular Weight 447.97 g/mol [1][3]
Molecular Formula C26H26ClN3O2[1][2][3]

Note on Stereochemistry: The "D" in the compound's name indicates the dextrorotatory isomer of histidine.

Note on Protecting Groups:

  • Trt (Trityl): This bulky protecting group is attached to the imidazole ring of the histidine residue (at the tau position, also denoted as 1-position) to prevent side reactions during chemical synthesis.

  • OMe (Methyl Ester): The C-terminus of the amino acid is protected as a methyl ester.

  • HCl (Hydrochloride): The compound is supplied as a hydrochloride salt to improve its stability and solubility.

Due to the nature of the requested information, which pertains to specific chemical properties rather than complex biological or chemical processes, detailed experimental protocols, signaling pathways, and experimental workflow diagrams are not applicable.

References

An In-Depth Technical Guide to the Racemization of Histidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization of histidine and its derivatives, a critical consideration in peptide and protein-based drug development. Racemization, the conversion of a chiral molecule into its mirror image, can significantly impact the efficacy, safety, and stability of therapeutic peptides. This document delves into the core mechanisms of histidine racemization, quantifies the influence of various factors, and provides detailed experimental protocols for its analysis.

Core Concepts of Histidine Racemization

Histidine is particularly susceptible to racemization compared to many other amino acids due to the unique properties of its imidazole side chain. The racemization process involves the removal of the α-proton from the chiral center, leading to the formation of a planar, achiral carbanion intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-enantiomers.

The primary mechanism driving histidine racemization, especially during peptide synthesis, is intramolecular base catalysis . The π-nitrogen of the imidazole ring acts as an internal base, abstracting the α-proton. This process is particularly relevant when the carboxyl group is activated for peptide bond formation, as this activation enhances the acidity of the α-proton.[1][2]

Several factors can influence the rate of histidine racemization, including:

  • pH: Racemization rates generally increase with increasing pH, especially in basic conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of racemization.[4][5]

  • Coupling Reagents: The choice of coupling reagent during solid-phase peptide synthesis (SPPS) has a significant impact on the extent of racemization.

  • Protecting Groups: The type of protecting group used for the imidazole side chain can either suppress or fail to prevent racemization.

  • Metal Ions: The presence of certain metal ions can catalyze the racemization process.[6]

Quantitative Analysis of Histidine Racemization

The extent of racemization in histidine derivatives is highly dependent on the specific reaction conditions. Below are tables summarizing quantitative data from various studies, providing insights into the impact of different factors.

Effect of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)

The choice of coupling reagent during SPPS is a critical determinant of the level of racemization observed in the final peptide. The following table presents a comparison of racemization percentages for Fmoc-L-His(Trt)-OH when using different coupling reagents.

Coupling Reagent% D-Histidine (Racemization)Reference
DIC/Oxyma1.8%[7]
HATU/HOAtData not available in a comparable format
HBTU/HOBtData not available in a comparable format
PyBOPData not available in a comparable format
Effect of Temperature on Racemization

Elevated temperatures are known to increase the rate of racemization. In the context of microwave-assisted SPPS, controlling the temperature is crucial for minimizing epimerization.

Condition% D-Histidine (Racemization)Reference
Fmoc SPPS with DIC/Oxyma at 55 °C31.0%[7]
Microwave SPPS at 80 °CSignificant racemization observed[5]
Microwave SPPS at 50 °CLimited racemization observed[5]

Experimental Protocols for Racemization Analysis

Accurate quantification of histidine racemization is essential for quality control in drug development. This section provides detailed methodologies for the analysis of histidine enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a widely used technique for separating and quantifying enantiomers. Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), is often employed to form diastereomers that can be separated on a standard reversed-phase column.

Protocol: Determination of Chiral Purity using Marfey's Reagent [8]

  • Sample Preparation (for Fmoc-protected histidine):

    • Dissolve 10 mg of the Fmoc-histidine derivative in 1 mL of acetone.

    • Add 1 mL of hexane (two layers will form).

    • Add 0.1 mL of 1N NaOH and mix for 10 minutes.

    • Carefully remove and discard the hexane layer.

    • Neutralize the aqueous layer to pH 7 with 1N HCl.

  • Derivatization:

    • Prepare a 1 mg/mL solution of Marfey's reagent in acetone.

    • Add 0.1 mL of the Marfey's reagent solution to the neutralized amino acid solution.

    • Mix and heat at 40 °C for 10 minutes.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from a low percentage of B to a high percentage of B over 20-30 minutes.

    • Detection: UV at 340 nm.

    • Analysis: Inject a small aliquot (e.g., 10 µL) of the reaction mixture diluted with a suitable solvent (e.g., 50% aqueous acetone). The L- and D-amino acid diastereomers will elute at different retention times, allowing for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for the analysis of amino acid enantiomers. This method typically requires derivatization to increase the volatility of the amino acids.

Protocol: GC-MS Analysis of Histidine Enantiomers (General Workflow)

  • Hydrolysis (for peptides):

    • Hydrolyze the peptide sample using 6N HCl at 110 °C for 24 hours to liberate the individual amino acids.

  • Derivatization:

    • A two-step derivatization is common:

      • Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to form the corresponding ester.

      • Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino and imidazole groups.

  • GC-MS Analysis:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

    • Detection: Mass spectrometry is used to identify and quantify the D- and L-enantiomers based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Racemization Pathways and Workflows

Visual representations are invaluable for understanding the complex processes involved in histidine racemization. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

racemization_mechanism cluster_L_His L-Histidine Derivative cluster_intermediate Planar Intermediate cluster_D_His D-Histidine Derivative L_His L-Histidine (Activated Carboxyl) Carbanion Achiral Carbanion Intermediate L_His->Carbanion α-Proton Abstraction (Intramolecular Base Catalysis) Carbanion->L_His Re-protonation D_His D-Histidine (Activated Carboxyl) Carbanion->D_His Re-protonation

Caption: Intramolecular base-catalyzed racemization of an activated histidine derivative.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis start Start SPPS coupling Couple Histidine Derivative start->coupling cleavage Cleave and Deprotect Peptide coupling->cleavage hydrolysis Acid Hydrolysis cleavage->hydrolysis derivatization Derivatization (e.g., Marfey's Reagent) hydrolysis->derivatization hplc Chiral HPLC Analysis derivatization->hplc quantification Quantify D/L Ratio hplc->quantification

Caption: Experimental workflow for analyzing histidine racemization in a synthetic peptide.

Conclusion

The racemization of histidine is a multifaceted challenge in the development of peptide-based therapeutics. A thorough understanding of the underlying mechanisms and the factors that influence its rate is paramount for designing robust synthetic strategies and ensuring the chiral integrity of the final drug product. The implementation of rigorous analytical methods, such as those detailed in this guide, is essential for the quality control and successful development of safe and effective peptide pharmaceuticals. By carefully controlling reaction conditions and employing appropriate analytical oversight, researchers and drug developers can mitigate the risks associated with histidine racemization.

References

The Strategic Imperative of Hydrochloride Salts in Amino Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, drug development, and biochemical research, the manipulation of amino acid derivatives is a cornerstone of innovation. A common yet critical practice is the conversion of these derivatives into their hydrochloride salts. This technical guide provides a comprehensive exploration of the purpose and advantages of this chemical modification, offering insights into the enhanced stability, solubility, and handling properties conferred by hydrochloride salt formation. This document will delve into the physicochemical rationale, present comparative data, detail relevant experimental protocols, and illustrate key processes to equip researchers with a thorough understanding of this fundamental technique.

Core Principles: Why Convert to a Hydrochloride Salt?

Amino acid derivatives, particularly esters, are often supplied and utilized as hydrochloride salts for several key reasons that address inherent challenges with the free base form. The primary motivations for forming the hydrochloride salt can be categorized as follows:

  • Enhanced Stability: The free amino group of an amino acid ester is nucleophilic and can participate in undesirable side reactions. One of the most common degradation pathways is intermolecular condensation to form diketopiperazines or polymerization.[1] By protonating the amino group to form an ammonium chloride salt, its nucleophilicity is neutralized, thus significantly increasing the shelf-life and stability of the compound.[1] The presence of chloride ions can also protect ester moieties from hydrolysis.[2]

  • Improved Solubility: A significant advantage of the hydrochloride salt form is the dramatic increase in aqueous solubility.[2] The ionic nature of the salt allows for favorable interactions with polar solvents like water, which is often a critical factor in reaction setups, purification processes, and formulation for biological assays. This enhanced solubility facilitates easier handling and administration in various applications.[2]

  • Facilitation of Purification: The crystalline nature of many hydrochloride salts aids in the purification of amino acid derivatives. The salt can often be precipitated from a reaction mixture by introducing hydrogen chloride gas or an HCl solution in an organic solvent, leaving impurities behind in the solution. This allows for an effective and straightforward method of isolation and purification.

  • Amine Group Protection in Synthesis: In peptide synthesis, the hydrochloride salt serves as a practical and efficient means of protecting the α-amino group of an amino acid ester.[3] This "protection by protonation" prevents the amino group from reacting during the activation of the carboxyl group of another amino acid. The free amine can then be liberated in situ just before the coupling reaction, typically by the addition of a non-nucleophilic base.

  • Enhanced Bioavailability: In the context of drug development, converting an amino acid derivative into its hydrochloride salt can improve its bioavailability.[2] The increased solubility can lead to better dissolution and absorption in the gastrointestinal tract, resulting in improved uptake and therapeutic efficacy.[2]

Comparative Physicochemical Properties: Free Base vs. Hydrochloride Salt

The conversion of an amino acid derivative to its hydrochloride salt brings about significant changes in its physical and chemical properties. The following tables summarize the key differences, using glycine methyl ester and L-alanine methyl ester as illustrative examples.

PropertyGlycine Methyl Ester (Free Base)Glycine Methyl Ester HydrochlorideReferences
Molecular Formula C3H7NO2C3H8ClNO2[1]
Molecular Weight 89.09 g/mol 125.55 g/mol [1]
Appearance Colorless liquidWhite, crystalline solid[1]
Melting Point Not readily available (tends to polymerize)175–176 °C[1]
Water Solubility Miscible (but unstable)>1000 g/L (20 °C)[4]
Stability Not shelf-stable; prone to polymerization and diketopiperazine formationShelf-stable[1]
PropertyL-Alanine Methyl Ester (Free Base)L-Alanine Methyl Ester HydrochlorideReferences
Molecular Formula C4H9NO2C4H10ClNO2[5]
Molecular Weight 103.12 g/mol 139.58 g/mol [5]
Appearance Colorless liquidWhite to off-white powder[6]
Melting Point Not readily available109-111 °C[5][6]
Water Solubility SolubleSoluble in Water (100 mg/ml)[6]
Hygroscopicity -Hygroscopic[6]
Stability Less stableMore stable[2]

Experimental Protocols

Synthesis of Amino Acid Ester Hydrochlorides

A common and straightforward method for the esterification of amino acids and subsequent isolation as the hydrochloride salt is the Fischer esterification using an alcohol saturated with hydrogen chloride gas.

Protocol: Synthesis of Glycine Methyl Ester Hydrochloride

Materials:

  • Glycine

  • Anhydrous Methanol

  • Dry Hydrogen Chloride (HCl) gas

Procedure:

  • Cool 500 mL of anhydrous methanol in an ice bath.

  • Bubble dry hydrogen chloride gas through the cold methanol until saturation is achieved.

  • Add 75g of glycine to the methanolic HCl solution in a round-bottom flask.

  • Reflux the mixture on a steam bath for three hours. During this time, ammonium chloride may separate as a byproduct.

  • After the reaction is complete, filter the hot solution by suction to remove any solid impurities.

  • Cool the filtrate to allow the glycine methyl ester hydrochloride to crystallize as fine white needles.

  • Collect the crystals by suction filtration and wash with a small amount of cold methanol.

  • Dry the product in a vacuum oven.

Deprotonation of Amino Acid Ester Hydrochlorides to the Free Base

The liberation of the free amino acid ester from its hydrochloride salt is a crucial step before its use in many reactions, such as peptide coupling. This is typically achieved by neutralization with a base.

Protocol 1: Deprotonation using Aqueous Base and Extraction

Materials:

  • Amino acid ester hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution or dilute sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the amino acid ester hydrochloride in water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution is approximately 9-10.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free amino acid ester. Note that the free ester is often less stable and should be used immediately or stored at low temperatures.[1]

Protocol 2: Deprotonation using Activated Zinc Dust (for non-aqueous conditions)

This method is particularly useful when the presence of water is undesirable.

Materials:

  • Amino acid ester hydrochloride

  • Activated Zinc Dust

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Suspend the amino acid ester hydrochloride salt (1 mmol) in anhydrous THF (10 mL).

  • Add activated zinc dust (100 mg) in one portion.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Monitor the completion of the reaction (e.g., by TLC).

  • Filter the reaction mixture to remove the zinc salts.

  • The resulting solution containing the free amino acid ester can be used directly in the next reaction step.[7]

Visualizing Key Processes

Acid-Base Equilibrium of an Amino Acid Ester

The following diagram illustrates the reversible equilibrium between the free base form of an amino acid ester and its protonated hydrochloride salt.

Caption: Reversible conversion between the free amine and its hydrochloride salt.

Workflow for Peptide Synthesis using an Amino Acid Ester Hydrochloride

This diagram outlines the typical steps involved in a dipeptide synthesis using an N-protected amino acid and an amino acid ester hydrochloride.

Peptide_Synthesis_Workflow start Start Materials: N-Protected Amino Acid (e.g., Boc-AA-OH) Amino Acid Ester Hydrochloride (H-AA'-OR'·HCl) deprotonation In situ Deprotonation of H-AA'-OR'·HCl (e.g., with DIPEA or other non-nucleophilic base) start->deprotonation activation Activation of N-Protected Amino Acid (e.g., with DCC, HBTU) start->activation coupling Peptide Bond Formation (Coupling of activated Boc-AA-OH with free H-AA'-OR') deprotonation->coupling activation->coupling dipeptide Protected Dipeptide (Boc-AA-AA'-OR') coupling->dipeptide purification Purification of Protected Dipeptide dipeptide->purification deprotection Deprotection of Amino and Carboxyl Groups purification->deprotection final_product Final Dipeptide deprotection->final_product

Caption: A typical workflow for dipeptide synthesis.

Conclusion

The use of hydrochloride salts of amino acid derivatives is a well-established and highly advantageous practice in chemical synthesis and pharmaceutical development. This simple chemical modification provides a robust solution to the inherent instability and poor aqueous solubility of the free base forms. For researchers and scientists, understanding the principles behind hydrochloride salt formation and the practicalities of their synthesis and deprotection is essential for the successful design and execution of experiments, particularly in the realm of peptide chemistry. The enhanced stability, improved handling characteristics, and role in purification and synthesis underscore the strategic importance of hydrochloride salts in advancing research and development in the life sciences.

References

An In-depth Technical Guide to Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1] This methodology's success hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions, allowing for the stepwise assembly of a peptide chain on a solid support.[2][3] This guide provides a comprehensive overview of the core principles of protecting groups in Fmoc-SPPS, detailing their application, removal, and the critical considerations for synthesizing high-purity peptides.

The Fmoc/tBu (tert-butyl) protection scheme is the most widely adopted orthogonal system in SPPS.[2][4] The Fmoc group, which temporarily protects the α-amino group of the incoming amino acid, is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] Conversely, the permanent protecting groups on the reactive side chains of the amino acids are labile to strong acids, such as trifluoroacetic acid (TFA), which is also used in the final step to cleave the completed peptide from the solid support.[4][7] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of α-amino deprotection and coupling.[8]

The Fmoc Solid-Phase Peptide Synthesis Cycle

The synthesis of a peptide using Fmoc-SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The fundamental steps of each cycle are deprotection, washing, coupling, and washing.

Experimental Workflow: The Fmoc-SPPS Cycle

Fmoc-SPPS Cycle Fmoc-SPPS Cycle start Start with Resin-Bound Amino Acid (Fmoc-Protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (e.g., DMF) deprotection->wash1 coupling Coupling of next Fmoc-Amino Acid (e.g., with HBTU/DIPEA) wash1->coupling wash2 Washing (e.g., DMF) coupling->wash2 elongated_peptide Elongated Peptide Chain (Fmoc-Protected) wash2->elongated_peptide elongated_peptide->deprotection Repeat for next amino acid final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) elongated_peptide->final_cleavage After final cycle end Purified Peptide final_cleavage->end

Caption: A diagram illustrating the iterative cycle of Fmoc solid-phase peptide synthesis.

The α-Amino Protecting Group: Fmoc

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function in this synthesis strategy. Its lability to secondary amines like piperidine is a key feature, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups.[9][10]

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of the carbamate, which decarboxylates to release the free amine of the peptide and dibenzofulvene. The dibenzofulvene is then trapped by the secondary amine to form a stable adduct.[11]

Fmoc Deprotection Mechanism Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide (Free Amine) Beta_Elimination->Free_Amine Dibenzofulvene->Adduct

Caption: The mechanism of Fmoc group removal using piperidine.

Quantitative Data on Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base concentration and reaction time. While 20% piperidine in DMF is standard, lower concentrations can be used, albeit with longer reaction times.

Piperidine Concentration (% v/v in DMF)Time (min)Fmoc Removal (%)
115.2
1549.6
2363.3
2587.9
53>99
203>99

Table 1: Kinetics of Fmoc removal from Fmoc-Val-OH in solution with varying concentrations of piperidine in DMF. Data adapted from literature reports.[12][13]

Side-Chain Protecting Groups

The choice of side-chain protecting groups is critical to the success of Fmoc-SPPS. These "permanent" protecting groups must be stable to the basic conditions of Fmoc deprotection and be readily removable during the final acidolytic cleavage step.[1]

Amino AcidSide-Chain FunctionalityCommon Protecting Group(s)Cleavage Condition
Arginine (Arg) GuanidinoPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)TFA
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)TFA
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)TFA (slower)
Aspartic Acid (Asp) CarboxylOtBu (tert-Butyl ester)TFA
Glutamic Acid (Glu) CarboxylOtBu (tert-Butyl ester)TFA
Cysteine (Cys) ThiolTrt (Trityl)TFA
Acm (Acetamidomethyl)Orthogonal (e.g., Iodine)
tBu (tert-Butyl)TFA
Mmt (4-Methoxytrityl)Mild Acid (e.g., 1% TFA)
Histidine (His) ImidazoleTrt (Trityl)TFA
Boc (tert-Butoxycarbonyl)TFA
Lysine (Lys) AminoBoc (tert-Butoxycarbonyl)TFA
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Orthogonal (e.g., Hydrazine)
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Orthogonal (e.g., Hydrazine)
Serine (Ser) HydroxyltBu (tert-Butyl ether)TFA
Threonine (Thr) HydroxyltBu (tert-Butyl ether)TFA
Tyrosine (Tyr) Phenolic HydroxyltBu (tert-Butyl ether)TFA
Tryptophan (Trp) IndoleBoc (tert-Butoxycarbonyl)TFA
Asparagine (Asn) AmideTrt (Trityl)TFA
Glutamine (Gln) AmideTrt (Trityl)TFA

Table 2: Common side-chain protecting groups used in Fmoc-SPPS and their lability.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, leading to impurities in the final peptide product. Understanding these side reactions is crucial for their prevention.

Aspartimide Formation

A prevalent side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine, is the formation of a cyclic aspartimide intermediate.[14][15] This can occur under the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β-peptides.[15][16]

Aspartimide Formation Mechanism Aspartimide Formation and Subsequent Reactions Asp_Peptide Peptide with Asp(OtBu) Deprotonation Backbone Amide Deprotonation Asp_Peptide->Deprotonation Piperidine Piperidine Piperidine->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Racemization can occur) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Alpha_Beta_Peptides α- and β-Peptides Hydrolysis->Alpha_Beta_Peptides Piperidide_Adducts Piperidide Adducts Piperidine_Attack->Piperidide_Adducts

Caption: The mechanism of aspartimide formation and subsequent side reactions.

Mitigation Strategies for Aspartimide Formation:

  • Use of bulky protecting groups for Asp: Employing sterically hindered esters on the aspartic acid side chain can reduce the rate of cyclization.[14]

  • Modification of deprotection conditions: Adding an acidic additive like HOBt to the piperidine solution can suppress aspartimide formation.[17]

  • Use of backbone protection: Incorporating a protecting group on the amide nitrogen of the amino acid following aspartic acid can prevent the nucleophilic attack that initiates cyclization.

Diketopiperazine Formation

At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[18] This is particularly problematic when proline is the C-terminal or penultimate residue.

Mitigation Strategies for Diketopiperazine Formation:

  • Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can minimize this side reaction.[18]

  • Coupling of dipeptides: Instead of single amino acids, pre-formed dipeptides can be coupled to bypass the problematic dipeptide-resin stage.

Experimental Protocols

General Protocol for Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate for 5-20 minutes at room temperature. For difficult sequences, a second treatment may be necessary.[3][6]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

General Protocol for Amino Acid Coupling
  • Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and a base like DIPEA (2 equivalents to the amino acid) in DMF.[5][19]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[5]

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.[5]

General Protocol for Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and then dry the resin under vacuum.[7][20]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[7][21] For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.[7]

  • Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail for 2-4 hours at room temperature with occasional agitation.[20][22]

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.[20]

Conclusion

A thorough understanding of the principles of protecting groups is fundamental to the successful execution of Fmoc solid-phase peptide synthesis. The judicious selection of orthogonal protecting groups for both the α-amino function and the reactive side chains, coupled with optimized reaction conditions and an awareness of potential side reactions, enables the synthesis of complex and high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge for professionals in the field to navigate the intricacies of Fmoc-SPPS and to troubleshoot the challenges that may arise during peptide synthesis.

References

The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Principles, Methodologies, and Innovations in Solid-Phase Peptide Synthesis for Researchers, Scientists, and Drug Development Professionals.

Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry. This powerful methodology allows for the efficient and controlled stepwise assembly of amino acids to form a desired peptide sequence, all while the growing peptide chain is anchored to an insoluble solid support.[1][2] This approach dramatically simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[2][3] The impact of SPPS has been profound, enabling the synthesis of a vast array of peptides for research, therapeutic, and diagnostic applications, and ultimately earning Merrifield the Nobel Prize in Chemistry in 1984.[1]

This technical guide provides a comprehensive overview of the fundamental principles of SPPS, detailing the core chemical strategies, experimental protocols, and critical parameters that underpin this essential technology.

The Core Principle: A Cyclical Process of Elongation

The fundamental concept of SPPS is the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin.[1][4] The synthesis proceeds in the C-terminal to N-terminal direction and involves a repeated cycle of three main steps: deprotection, washing, and coupling.[2][5]

  • Attachment of the First Amino Acid: The synthesis begins by anchoring the C-terminal amino acid to the functionalized solid support.[1] This is achieved through the formation of a covalent bond between the carboxyl group of the amino acid and a reactive group on the resin, which is facilitated by a linker molecule.[6][7]

  • The SPPS Cycle:

    • Deprotection: The Nα-amino group of the resin-bound amino acid is protected by a temporary protecting group to prevent unwanted side reactions during coupling.[8] This protecting group is selectively removed in the deprotection step to expose a free amine for the next coupling reaction.[5]

    • Washing: Following deprotection, the resin is thoroughly washed with appropriate solvents to remove excess deprotection reagents and byproducts.[2]

    • Coupling: The next Nα-protected amino acid is activated and then added to the reaction vessel, where it couples with the free amine of the resin-bound amino acid, forming a new peptide bond.[8] Coupling reagents are used to facilitate this reaction and ensure high efficiency.[9]

    • Washing: A final washing step removes unreacted amino acids, coupling reagents, and byproducts.[2]

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.[5]

  • Cleavage and Final Deprotection: Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support.[1] This is typically achieved by treatment with a strong acid, which also removes the permanent protecting groups from the amino acid side chains.[10] The crude peptide is then precipitated, purified, and characterized.[9]

Key Chemical Strategies: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: Fmoc/tBu and Boc/Bzl. The choice between these strategies depends on several factors, including the desired peptide, the scale of the synthesis, and the available equipment.

Fmoc/tBu Strategy

The fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method in modern SPPS.[11] It employs the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for the protection of amino acid side chains.

  • Nα-Deprotection: The Fmoc group is removed by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

  • Cleavage: The final cleavage of the peptide from the resin and the removal of the tBu side-chain protecting groups are accomplished simultaneously by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[10]

The orthogonality of the Fmoc/tBu strategy, where the Nα-protecting group and side-chain protecting groups are removed under different conditions, is a key advantage.[12]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for Nα-amino protection and benzyl (Bzl)-based groups for side-chain protection.

  • Nα-Deprotection: The Boc group is removed by treatment with a moderately strong acid, such as TFA.[13]

  • Cleavage: The final cleavage and removal of the Bzl side-chain protecting groups require a very strong acid, typically anhydrous hydrogen fluoride (HF).[1][6]

The use of HF requires specialized, corrosion-resistant equipment and stringent safety precautions, which has led to a decline in the widespread use of the Boc/Bzl strategy in favor of the milder Fmoc/tBu approach.[6][14]

Quantitative Data in Solid-Phase Peptide Synthesis

The success of SPPS is highly dependent on achieving near-quantitative yields at each step of the synthesis cycle. Even small inefficiencies can lead to a significant decrease in the overall yield of the final peptide, especially for long sequences.

ParameterFmoc/tBu StrategyBoc/Bzl StrategyReferences
Nα-Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM[5][13]
Nα-Deprotection Time 5 - 20 minutes15 - 30 minutes[5][13]
Coupling Reagents HBTU, HATU, HCTU, DIC/OxymaDCC, DIC/HOBt[15][16]
Coupling Time 15 - 60 minutes30 - 120 minutes[7][17]
Final Cleavage Reagent 95% TFAAnhydrous HF[4][13]
Cleavage Time 1 - 4 hours1 - 2 hours[18][19]
Typical Single-Cycle Efficiency >99%>99%[20][21]
Overall Yield (for a 20-mer) ~82% (assuming 99% efficiency per step)~82% (assuming 99% efficiency per step)[22][23]

Experimental Protocols

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the appropriate amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.[7]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.[5]

  • Agitate the mixture for 5-10 minutes.[17]

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[15]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes.[17]

  • Wash the resin with DMF (3-5 times).[15]

4. Repeat Cycle:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[4]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1-3 hours at room temperature.[18]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol (HF Cleavage)

This protocol requires specialized equipment and should only be performed by trained personnel in a properly equipped facility.

1. Peptide Assembly:

  • Follow a similar cyclical procedure as the Fmoc/tBu strategy, but use 25-50% TFA in DCM for Boc deprotection.[13]

2. Preparation for HF Cleavage:

  • Dry the fully assembled peptide-resin thoroughly under high vacuum.

  • Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

  • Add a scavenger, such as anisole or p-cresol.[13]

3. HF Cleavage:

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the reaction vessel.[6]

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[14]

  • Remove the HF by evaporation under a stream of nitrogen or by vacuum.

4. Peptide Work-up:

  • Wash the remaining resin and peptide with cold diethyl ether to remove scavengers and organic byproducts.

  • Extract the crude peptide from the resin using a suitable solvent, such as dilute acetic acid or trifluoroacetic acid.

  • Lyophilize the peptide solution to obtain the crude peptide powder.

Visualizing the SPPS Workflow

The logical progression of solid-phase peptide synthesis can be effectively visualized as a cyclical workflow.

SPPS_Workflow Start Start: Functionalized Resin Attach_AA1 Attach First Protected Amino Acid Start->Attach_AA1 Deprotection Nα-Deprotection Attach_AA1->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Couple Next Protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle (n-1) times Washing2->Cycle Cycle->Deprotection Continue Synthesis Final_Cleavage Final Cleavage & Deprotection Cycle->Final_Cleavage Sequence Complete Purification Purification (e.g., HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

Caption: The cyclical workflow of solid-phase peptide synthesis.

Conclusion

Solid-phase peptide synthesis remains an indispensable tool in modern chemical and biological sciences. Its efficiency, versatility, and amenability to automation have revolutionized the way peptides are created, enabling groundbreaking research and the development of novel therapeutics. A thorough understanding of the core principles, including the choice of chemical strategy, the optimization of reaction conditions, and the implementation of robust protocols, is paramount for any researcher or scientist working in this dynamic field. As the demand for complex and modified peptides continues to grow, the fundamental principles of SPPS will undoubtedly continue to evolve, paving the way for new discoveries and innovations in peptide science.

References

The Trityl Protecting Group for Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of the trityl (triphenylmethyl) protecting group for the imidazole functional group, a critical component in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The unique properties of the trityl group, including its steric bulk and acid lability, make it an invaluable tool for the selective protection of the imidazole nitrogen in histidine and other imidazole-containing compounds.

Core Features of the N-Trityl Protecting Group

The trityl group is a widely employed protecting group for the imidazole ring, primarily due to its distinct chemical properties that allow for strategic manipulation in multi-step syntheses.[1] Its key features include:

  • Acid Lability: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[2] This allows for deprotection with reagents like trifluoroacetic acid (TFA) or acetic acid, often in dichloromethane (DCM).[2] The stability of the trityl cation intermediate drives this facile cleavage.

  • Stability in Basic and Neutral Conditions: The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups used in organic synthesis.[3] This stability allows for selective deprotection of other functional groups in the molecule without affecting the N-trityl protected imidazole.

  • Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric hindrance around the protected nitrogen atom. This steric bulk can influence the reactivity of the imidazole ring and adjacent functional groups.

  • Introduction and Removal: The trityl group is typically introduced using trityl chloride (TrCl) in the presence of a base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[4] Removal is readily achieved with mild acidic treatment.

Quantitative Data Summary

While extensive kinetic data on the pH-dependent stability of N-trityl imidazole is not broadly available in the literature, the relative lability of various trityl derivatives is well-documented, particularly in the context of oligonucleotide and peptide synthesis. The electron-donating or withdrawing nature of substituents on the phenyl rings significantly influences the stability of the corresponding trityl cation and, consequently, the ease of deprotection.

Protecting GroupAbbreviationRelative Rate of Acid-Catalyzed Cleavage (Qualitative)Common Deprotection Conditions
TritylTrt1 (Reference)80% Acetic Acid; 1-5% TFA in DCM
4-MethoxytritylMMT~10x faster than Trt1% TFA in DCM; 80% Acetic Acid (faster than Trt)
4,4'-DimethoxytritylDMT~100x faster than Trt0.5-1% TFA or DCA in DCM

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.

Experimental Protocols

Protection of Imidazole with Trityl Chloride

This protocol describes the general procedure for the N-tritylation of imidazole.

Materials:

  • Imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.

Deprotection of N-Trityl Imidazole

This protocol outlines the removal of the trityl group under acidic conditions.

Materials:

  • N-trityl imidazole derivative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Mandatory Visualizations

Protection_Workflow Imidazole Imidazole Reaction N-Tritylation Reaction Imidazole->Reaction Base Base (e.g., Et3N, DIPEA) Base->Reaction TritylChloride Trityl Chloride TritylChloride->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification NTritylImidazole N-Trityl Imidazole Purification->NTritylImidazole

Figure 1: Workflow for the N-tritylation of imidazole.

Deprotection_Workflow NTritylImidazole N-Trityl Imidazole DeprotectionReaction Deprotection Reaction NTritylImidazole->DeprotectionReaction Acid Acid (e.g., TFA, Acetic Acid) Acid->DeprotectionReaction Solvent Solvent (e.g., DCM) Solvent->DeprotectionReaction Neutralization Neutralization (e.g., NaHCO3) DeprotectionReaction->Neutralization Extraction Extraction Neutralization->Extraction DeprotectedImidazole Deprotected Imidazole Extraction->DeprotectedImidazole

Figure 2: Workflow for the deprotection of N-trityl imidazole.

SN1_Mechanism cluster_protection Protection (SN1) cluster_deprotection Deprotection (Acid-Catalyzed) TrCl Trityl Chloride TrCation Trityl Cation + Cl- TrCl->TrCation Dissociation NTrIm N-Trityl Imidazole TrCation->NTrIm Im Imidazole Im->TrCation Nucleophilic Attack NTrIm_H Protonated N-Trityl Imidazole NTrIm->NTrIm_H TrCation_deprotect Trityl Cation NTrIm_H->TrCation_deprotect Cleavage Im_deprotect Imidazole NTrIm_H->Im_deprotect H_plus H+

Figure 3: Simplified SN1 mechanism for protection and deprotection.

References

Methodological & Application

Application Notes and Protocol for the Solid-Phase Coupling of H-D-His(τ-Trt)-OMe · HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine and its derivatives are crucial components in many biologically active peptides, including synthetic analogs of Gonadotropin-Releasing Hormone (GnRH). The incorporation of D-amino acids, such as D-Histidine, can significantly enhance peptide stability against enzymatic degradation, thereby prolonging its therapeutic effect. However, the coupling of histidine derivatives in Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high propensity for racemization at the α-carbon. This issue is primarily attributed to the basicity of the imidazole π-nitrogen, which can facilitate the abstraction of the α-proton of the activated amino acid.

This document provides a detailed protocol for the coupling of H-D-His(τ-Trt)-OMe · HCl, a protected D-histidine methyl ester, in Fmoc-based SPPS. The protocol is designed to maximize coupling efficiency while minimizing the risk of racemization by employing optimized reagents and reaction conditions. The use of the bulky trityl (Trt) group on the tau (τ) nitrogen of the imidazole ring sterically hinders side reactions, and the methyl ester protects the C-terminus. The hydrochloride salt form requires a neutralization step prior to or in situ with the coupling reaction.

Key Considerations for Coupling Histidine Derivatives

  • Racemization Control: This is the most critical challenge during the activation and coupling of histidine. The choice of coupling reagents, additives, and base is paramount to preserving the stereochemical integrity of the amino acid.[1] Carbodiimide-mediated activation under acidic or neutral conditions is generally preferred over base-mediated methods which are more prone to causing epimerization.[2]

  • Coupling Reagents: Diisopropylcarbodiimide (DIC) is a cost-effective and efficient coupling reagent. Its combination with an additive like OxymaPure® has been shown to be superior to older additives like HOBt in terms of both coupling efficiency and racemization suppression.[3][4]

  • Neutralization: As the amino acid is supplied as a hydrochloride salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) must be added to liberate the free amine for the coupling reaction. This is typically done in situ.

  • Solvent Selection: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common solvents for SPPS. For histidine coupling, DCM has been suggested to reduce certain side reactions compared to DMF.[4]

Experimental Protocol

This protocol outlines the manual coupling of H-D-His(τ-Trt)-OMe · HCl to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • H-D-His(τ-Trt)-OMe · HCl

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

  • Shaker or bubbler (for mixing)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent, based on theoretical loading) in DMF or DCM (10 mL/g of resin) for 30-60 minutes in the SPPS reaction vessel.

    • Drain the solvent.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin if not already done (e.g., using 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine. Drain the resin well after the final wash.

  • Preparation of the Coupling Solution (Activation):

    • In a separate vial, dissolve H-D-His(τ-Trt)-OMe · HCl (3 equivalents) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the swollen, drained resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Allow the mixture to pre-activate for 1-2 minutes with gentle agitation. Note: Prolonged pre-activation of histidine is not recommended as it can increase racemization.

  • Neutralization and Coupling:

    • Add DIEA (3.1 equivalents) to the reaction vessel. The extra equivalents are to ensure complete neutralization of the hydrochloride salt.

    • Shake or agitate the mixture at room temperature.

    • The total reaction time is typically 1-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test on a few resin beads after 1-2 hours to check for the presence of free primary amines.[5]

    • A negative test (yellow beads) indicates a complete reaction. A positive test (blue/purple beads) indicates an incomplete reaction, and the coupling should be allowed to proceed longer or be repeated (recoupled).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Data Presentation

The following table summarizes the recommended reagent quantities for the coupling protocol. These are starting recommendations and may require optimization based on the specific peptide sequence and resin.

ReagentMolar Equivalents (relative to resin loading)Purpose
Peptide-Resin1.0Solid support with N-terminal amine
H-D-His(τ-Trt)-OMe · HCl3.0Amino acid to be coupled
DIC3.0Coupling reagent (activates carboxyl group)
OxymaPure®3.0Additive to enhance coupling and reduce racemization
DIEA3.1Non-nucleophilic base for in situ neutralization

Workflow and Chemistry Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction for the coupling process.

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_next Next Step Swell Swell Resin Deprotect Fmoc Deprotection Swell->Deprotect Wash_Prep Wash Resin Deprotect->Wash_Prep Activate Prepare & Add Coupling Solution (His/Oxyma/DIC) Wash_Prep->Activate Couple Add DIEA & Couple (1-4h) Activate->Couple Monitor Monitor Reaction (Ninhydrin Test) Couple->Monitor Wash_Post Wash Resin Monitor->Wash_Post Next_Cycle Proceed to Next Cycle Wash_Post->Next_Cycle

Caption: Experimental workflow for the coupling of H-D-His(τ-Trt)-OMe · HCl in SPPS.

Coupling_Mechanism cluster_reactants Initial Reactants cluster_reagents Reagents Resin Resin-Peptide-NH2 Free N-terminal amine on solid support ActivatedEster Resin-Peptide-CO-O-Oxyma Activated O-Oxyma Ester Resin->ActivatedEster Activation HisHCl H-D-His(τ-Trt)-OMe · HCl Histidine Derivative Salt HisFree H-D-His(τ-Trt)-OMe Free Amine HisHCl->HisFree + DIEA (Neutralization) CoupledPeptide Resin-Peptide-CO-NH-D-His(τ-Trt)-OMe Coupled Peptide HisFree->CoupledPeptide Coupling DIC DIC DIC->ActivatedEster Activation Oxyma OxymaPure® Oxyma->ActivatedEster Activation DIEA DIEA ActivatedEster->CoupledPeptide Coupling

Caption: Simplified chemical relationship for the DIC/Oxyma mediated coupling reaction.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the incorporation of trityl-protected histidine (His(Trt)) in solid-phase peptide synthesis (SPPS). The following sections detail recommended reagents, quantitative data on racemization, and specific experimental protocols to minimize side reactions and maximize yield and purity.

Introduction

The incorporation of histidine residues into a peptide sequence can be challenging due to the propensity of the imidazole side chain to interfere with the coupling reaction, leading to significant racemization. The use of a trityl (Trt) protecting group on the imidazole nitrogen mitigates some of these side reactions. However, the choice of coupling reagent remains a critical factor in achieving efficient and epimerically pure peptide synthesis. This document outlines the best practices and recommended reagents for the successful incorporation of Fmoc-His(Trt)-OH.

Recommended Coupling Reagents

Several classes of coupling reagents have demonstrated efficacy in mediating the incorporation of His(Trt) with varying degrees of success in suppressing racemization. The most highly recommended reagents fall into three main categories:

  • Phosphonium Salt Reagents: Notably, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is highly recommended for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[1] It has been shown to provide remarkable resistance to racemization.[2][3]

  • Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive is a widely used and cost-effective method. Additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its analogue Oxyma-B are particularly effective at suppressing racemization during His(Trt) coupling.[4] The use of 1-hydroxybenzotriazole (HOBt) is also common, though it may be less effective at preventing racemization for histidine compared to other additives.[5]

  • Aminium/Uronium Salt Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiencies.[5][6][7] While generally efficient, they can lead to racemization of histidine, and care must be taken to avoid side reactions like guanidinylation of the N-terminus if used in excess.[1][5][7] HATU is often preferred over HBTU for its faster reaction times and reduced epimerization.[5][7]

Quantitative Data: Racemization of His(Trt) with Various Coupling Reagents

The degree of racemization during the incorporation of Fmoc-His(Trt)-OH is highly dependent on the coupling reagent and conditions used. The following table summarizes the percentage of D-isomer formation observed in a model tripeptide synthesis (H-Gly-His-Phe-NH2).

Coupling Reagent/Additive% D-His IsomerReference
DIC/HOAt1.9[8]
DIC/OxymaPure3.0[8]
DIC/HOBt5.1[8]
DIC/Oxyma-B1.0[8]

These data highlight the superior performance of Oxyma-B in combination with DIC for minimizing racemization during His(Trt) incorporation.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-His(Trt)-OH using the recommended coupling reagents in solid-phase peptide synthesis (SPPS).

Protocol 1: DEPBT Coupling

This protocol is recommended for couplings where minimal racemization is critical.

Materials:

  • Fmoc-His(Trt)-OH (1.5 equivalents)

  • DEPBT (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF or DCM (approximately 10 mL per gram of resin).

  • In a separate vessel, dissolve Fmoc-His(Trt)-OH and DEPBT in DMF or DCM.

  • Add the dissolved amino acid and coupling reagent to the resin.

  • Add DIPEA or Et3N to the reaction mixture.

  • Shake the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a Kaiser test.

  • Once the reaction is complete (negative Kaiser test), filter the resin.

  • Wash the resin sequentially with DMF (3 times) and DCM (3 times).

Protocol 2: DIC/Oxyma Coupling

This protocol offers a good balance between efficiency and racemization suppression.

Materials:

  • Fmoc-His(Trt)-OH (2 equivalents)

  • OxymaPure or Oxyma-B (2 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (2 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • In-situ activation (recommended to minimize racemization): a. Add the Fmoc-His(Trt)-OH and Oxyma to the resin suspension in DMF. b. Add DIC to the mixture and shake at room temperature.

  • Pre-activation: a. In a separate vessel, dissolve Fmoc-His(Trt)-OH, Oxyma, and DIC in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the pre-activated mixture to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction with a Kaiser test.

  • Once the reaction is complete, filter the resin.

  • Wash the resin with DMF (3-5 times).

Protocol 3: HBTU/HATU Coupling

This protocol is suitable for standard peptide synthesis where high coupling efficiency is desired.

Materials:

  • Fmoc-His(Trt)-OH (2 equivalents)

  • HBTU or HATU (2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4 equivalents)

  • (Optional) HOBt (2 equivalents) to further suppress racemization

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, dissolve Fmoc-His(Trt)-OH, HBTU or HATU, and optionally HOBt, in DMF.

  • Add the activation mixture to the resin.

  • Add DIPEA to the reaction vessel.

  • Shake the mixture for 10-60 minutes at room temperature. Monitor the reaction with a Kaiser test.[9]

  • Upon completion, filter the resin.

  • Wash the resin with DMF (3-5 times).

Signaling Pathways and Experimental Workflows

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(Trt)-OH + Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Amino Acid Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Decision_Tree Start Select Coupling Reagent for Fmoc-His(Trt)-OH Racemization_Critical Is Minimizing Racemization the Highest Priority? Start->Racemization_Critical Use_DEPBT Use DEPBT Racemization_Critical->Use_DEPBT Yes Balance_Efficiency Balance Efficiency and Racemization Control? Racemization_Critical->Balance_Efficiency No End Proceed to Coupling Protocol Use_DEPBT->End Use_DIC_Oxyma Use DIC/Oxyma (Oxyma-B preferred) Balance_Efficiency->Use_DIC_Oxyma Yes High_Efficiency Is Highest Coupling Efficiency Required? Balance_Efficiency->High_Efficiency No Use_DIC_Oxyma->End Use_HATU Use HATU High_Efficiency->Use_HATU Yes Standard_Protocol Standard Protocol? High_Efficiency->Standard_Protocol No Use_HATU->End Use_HBTU Use HBTU Standard_Protocol->Use_HBTU Yes Use_HBTU->End

Caption: Decision tree for selecting a coupling reagent for His(Trt) incorporation.

Conclusion

The successful incorporation of His(Trt) with minimal racemization is achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. For applications demanding the highest chiral purity, DEPBT is the reagent of choice. For a balance of cost, efficiency, and low racemization, the combination of DIC with Oxyma additives, particularly Oxyma-B, is highly effective. Aminium/uronium reagents like HATU and HBTU offer high coupling efficiency but require careful control to minimize side reactions. The provided protocols and decision-making workflows serve as a valuable resource for researchers to enhance the quality and success rate of their peptide synthesis endeavors.

References

Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The final crucial step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The trityl (Trt) group is a frequently used protecting group for the imidazole side chain of histidine (His) due to its acid lability. However, its removal in the final cleavage step generates highly stable trityl cations, which can lead to undesirable side reactions such as re-attachment to the peptide or modification of sensitive residues if not properly scavenged.[1][2][3] This application note provides a detailed overview of standard cleavage cocktails and protocols specifically tailored for peptides containing His(Trt), aiming to maximize cleavage efficiency and peptide purity.

During the cleavage of peptides containing Trt-protected amino acids with a high concentration of trifluoroacetic acid (TFA), the reaction mixture may turn a deep yellow color.[2] This is a visual indication of the formation of the trityl carbonium ion, a stable chromophore, and underscores the necessity of effective scavengers in the cleavage cocktail.[2]

Cleavage Cocktail Components and Their Functions

A standard cleavage cocktail for global deprotection in Fmoc-based SPPS typically consists of a strong acid, most commonly TFA, and a mixture of scavengers. Each component plays a critical role in ensuring the integrity of the final peptide product.

ComponentFunctionTypical Concentration
Trifluoroacetic Acid (TFA) The primary reagent for cleaving the peptide from the resin and removing acid-labile protecting groups.[4]80-95%
Triisopropylsilane (TIS or TIPS) An excellent scavenger for carbocations, particularly the trityl cation generated from His(Trt), Cys(Trt), Asn(Trt), and Gln(Trt).[1][3][4] It acts as a reducing agent through hydride transfer.[1]1-5%
Water (H₂O) Acts as a scavenger for carbocations and helps to hydrolyze the ester linkage to the resin.2.5-5%
1,2-Ethanedithiol (EDT) A thiol-based scavenger that is particularly effective in preventing the re-attachment of the Trt group to cysteine residues and protecting tryptophan from oxidation.[3][5]2.5-5%
Phenol A scavenger that can protect tyrosine and tryptophan residues from alkylation.[3][6]2.5-5%
Thioanisole A scavenger used to prevent side reactions with methionine and tryptophan.2-5%

Standard Cleavage Cocktails for His(Trt)-Containing Peptides

The choice of the optimal cleavage cocktail depends on the overall amino acid composition of the peptide, especially the presence of other sensitive residues. Below is a summary of commonly used cleavage cocktails suitable for peptides containing His(Trt).

Cocktail NameComposition (v/v)Key Features and Recommendations
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose cocktail suitable for many peptides. The TIS is effective at scavenging the trityl cation.[7]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" cocktail that is particularly useful for scavenging trityl groups.[4][6] Note: It does not prevent the oxidation of methionine.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general cleavage reagent recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr in addition to His(Trt).[4][6]
TFA/TIS/EDT/H₂O 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISA reducing mixture that is beneficial for peptides containing Trp, Cys, or Met alongside His(Trt).[3][4][7]

Experimental Protocol: Standard Cleavage of a His(Trt)-Containing Peptide

This protocol outlines a standard procedure for the cleavage and deprotection of a peptide containing His(Trt) from a solid-phase support.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O, freshly prepared)

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

  • Reaction vessel (e.g., a fritted syringe or round-bottom flask)

  • Shaker or rocker

  • Nitrogen or argon gas line (optional)

Procedure:

  • Resin Washing:

    • Transfer the peptide-resin to a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL/g of resin) to remove any residual DMF and other impurities.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10-15 mL per gram of resin).[4]

    • Gently agitate the mixture at room temperature for 2-3 hours. For longer peptides or those with multiple protecting groups, the cleavage time may need to be extended.[3] A deep yellow color may be observed, indicating the release of the trityl cation.[2]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.

    • Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.

    • In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove the scavengers and other organic-soluble impurities.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with a small amount of acid).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of the Cleavage Workflow

The following diagram illustrates the key stages of the cleavage process for a His(Trt)-containing peptide.

Cleavage_Workflow Resin Peptide-Resin (with His(Trt)) Cleavage Add Cleavage Cocktail (TFA, Scavengers) Resin->Cleavage Reaction Agitation (2-3h) Cleavage & Deprotection Cleavage->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Isolation Centrifuge & Wash Precipitation->Isolation Purification Purify by RP-HPLC Isolation->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: Workflow for the cleavage and isolation of a His(Trt)-containing peptide.

Logical Relationship of Cleavage Components

The diagram below outlines the logical relationship between the components of the cleavage reaction and their targets.

Cleavage_Logic cluster_reactants Cleavage Cocktail Components cluster_targets Targets on Peptide-Resin TFA TFA Resin_Linker Resin Linker TFA->Resin_Linker Cleaves Protecting_Groups Side-Chain Protecting Groups (e.g., Trt, Boc, tBu) TFA->Protecting_Groups Removes Scavengers Scavengers (TIS, EDT, etc.) Reactive_Cations Reactive Cations (e.g., Trityl Cation) Scavengers->Reactive_Cations Neutralize Protecting_Groups->Reactive_Cations Generates

References

Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-His(τ-Trt)-OMe · HCl is a specialized amino acid derivative used in peptide synthesis. It is the methyl ester of D-histidine with the imidazole side chain protected by a trityl (Trt) group, provided as a hydrochloride salt. This derivative is particularly valuable for the incorporation of D-histidine into peptide sequences, which can enhance peptide stability against enzymatic degradation and modulate biological activity. The trityl protecting group on the tau (τ) nitrogen of the imidazole ring prevents undesirable side reactions during coupling and minimizes the risk of racemization, a common issue with histidine residues.[1][2] The methyl ester provides protection for the C-terminus, making it suitable for solution-phase synthesis or for anchoring to a resin in solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the use of H-D-His(τ-Trt)-OMe · HCl in manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Key Applications

  • Introduction of D-Histidine: Enables the site-specific incorporation of a D-amino acid, which can be critical for the therapeutic properties of peptide-based drugs, including increased half-life and altered receptor affinity.

  • Synthesis of Peptide Analogs: Facilitates the creation of peptide analogs for structure-activity relationship (SAR) studies.

  • Drug Development: Used in the synthesis of peptide drug candidates with improved pharmacological profiles. Peptides are increasingly important in drug development due to their high specificity and low toxicity.[3]

Data Presentation

The following tables provide a template for summarizing quantitative data from peptide synthesis experiments using H-D-His(τ-Trt)-OMe · HCl.

Table 1: Coupling Efficiency Monitoring

Peptide SequenceCoupling StepMethodResultInterpretation
Ac-Tyr-D-His -Gly-Phe-Leu-NH₂Coupling of Fmoc-Gly-OH to D-His-ResinKaiser TestBlue beadsFree amine present; coupling incomplete
Ac-Tyr-D-His -Gly-Phe-Leu-NH₂Recoupling of Fmoc-Gly-OH to D-His-ResinKaiser TestColorless beadsNo free amine; coupling complete
Ac-Tyr-D-His -Gly-Phe-Leu-NH₂Coupling of Fmoc-D-His(τ-Trt)-OHIsatin TestRed/Orange beadsSuccessful coupling to proline-like secondary amine

Table 2: Final Peptide Yield and Purity

Peptide SequenceResin Scale (mg)Crude Peptide Yield (mg)Overall Yield (%)Purity by HPLC (%)
Ac-Tyr-D-His -Gly-Phe-Leu-NH₂1007568>95%
H-Ala-D-His -Val-Ile-Ser-NH₂1008272>96%

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for manual SPPS. The specific procedure for incorporating H-D-His(τ-Trt)-OMe · HCl will be detailed in Protocol 2.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)[4]

  • H-D-His(τ-Trt)-OMe · HCl

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HATU and HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[5]

  • Diethyl ether (ice-cold)

  • Kaiser test kit

Workflow Diagram: Manual SPPS Cycle

SPPS_Cycle Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Kaiser 6. Monitoring (Kaiser Test) Wash2->Kaiser End Repeat for next amino acid Kaiser->End End->Deprotect Next Cycle

Caption: General workflow for a single cycle of manual solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the cleaved peptide in ice-cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase HPLC.

Protocol 2: Incorporation of H-D-His(τ-Trt)-OMe · HCl

This protocol details the specific steps for coupling H-D-His(τ-Trt)-OMe · HCl as the first amino acid to a resin (e.g., for synthesis of a peptide with a C-terminal ester) or for its incorporation within a peptide sequence.

Workflow Diagram: Coupling of H-D-His(τ-Trt)-OMe · HCl

His_Coupling_Workflow Start Start: H-D-His(τ-Trt)-OMe · HCl Dissolve 1. Dissolve Amino Acid and Coupling Reagents (DMF) Start->Dissolve Neutralize 2. Neutralize HCl Salt (Add DIPEA) Dissolve->Neutralize Activate 3. Pre-activate (5-10 min) Neutralize->Activate Add 4. Add to Deprotected Resin Activate->Add React 5. Couple (1-2 hours) Add->React End End: Wash and Proceed to Next Cycle React->End

Caption: Workflow for the activation and coupling of H-D-His(τ-Trt)-OMe · HCl.

Procedure:

  • Preparation of the Amino Acid Solution:

    • In a separate vial, dissolve H-D-His(τ-Trt)-OMe · HCl (3 equivalents relative to the resin substitution) and an equivalent amount of HOBt and HBTU/HATU in DMF.

  • Neutralization and Activation:

    • Add DIPEA (6 equivalents) to the amino acid solution. The first 3 equivalents will neutralize the hydrochloride salt, and the subsequent 3 equivalents will facilitate the coupling reaction.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling to the Resin:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free primary amines.

Troubleshooting

  • Incomplete Coupling: If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step (recoupling) should be performed before proceeding to the next deprotection step.

  • Racemization: While the τ-Trt protection minimizes racemization, it is still a possibility.[1][2] The use of coupling reagents like HATU or HBTU with HOBt is recommended to suppress this side reaction.[2]

  • Premature Deprotection of Trt Group: The trityl group is acid-labile.[1] Avoid acidic conditions during the synthesis cycles. It is stable to the basic conditions of Fmoc removal. Final cleavage is typically achieved with a high concentration of TFA.[1]

Conclusion

H-D-His(τ-Trt)-OMe · HCl is a valuable reagent for the synthesis of peptides containing D-histidine. The protocols outlined above provide a framework for its successful incorporation in manual solid-phase peptide synthesis. Careful monitoring of coupling reactions and adherence to established SPPS best practices are essential for obtaining high-purity peptides in good yield.

References

Application Notes and Protocols for the Incorporation of H-D-His(tau-Trt)-OMe · HCl in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability and prolong the in vivo half-life of peptide-based therapeutics.[1][2] Histidine, with its unique imidazole side chain, often plays a crucial role in the biological activity of peptides, participating in receptor binding and catalytic functions. However, the synthesis of histidine-containing peptides, particularly in "difficult" sequences prone to aggregation or steric hindrance, presents significant challenges, including a high propensity for racemization.[3][4]

This document provides detailed application notes and protocols for the incorporation of the tau-trityl protected D-histidine methyl ester hydrochloride salt, H-D-His(τ-Trt)-OMe · HCl, into such challenging peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The use of the trityl (Trt) protecting group on the tau (τ) nitrogen of the imidazole ring is a common strategy to mitigate racemization and prevent unwanted side reactions during peptide synthesis.[5]

Challenges in Incorporating Histidine in Difficult Sequences

Difficult sequences in SPPS are often characterized by:

  • Aggregation: Hydrophobic sequences or those with a tendency to form secondary structures on the resin can lead to incomplete coupling and deprotection steps.[4][6]

  • Steric Hindrance: Coupling of bulky amino acid residues can be inefficient, requiring optimized coupling reagents and longer reaction times.

  • Racemization: Histidine is particularly susceptible to racemization during activation, which can be exacerbated in slow coupling reactions often encountered in difficult sequences. The π-nitrogen of the imidazole ring can facilitate the enolization of activated esters, leading to a loss of stereochemical integrity.[3][7]

The use of H-D-His(τ-Trt)-OMe · HCl addresses some of these challenges by providing a stable, protected form of D-histidine. The trityl group sterically hinders the imidazole nitrogen, reducing its propensity to catalyze racemization.

Experimental Protocols

Protocol 1: In Situ Neutralization and Coupling of H-D-His(τ-Trt)-OMe · HCl

This protocol is designed for the incorporation of H-D-His(τ-Trt)-OMe · HCl into a growing peptide chain on a solid support. The hydrochloride salt of the amino acid requires neutralization prior to coupling. An in situ neutralization approach is recommended to minimize the time the free amine is exposed, which can be beneficial in preventing aggregation.[8]

Materials:

  • H-D-His(τ-Trt)-OMe · HCl

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve H-D-His(τ-Trt)-OMe · HCl (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction:

    • To the suspension of the peptide-resin in DMF, add the activation mixture.

    • Immediately add DIPEA (6 equivalents) to the reaction vessel.

    • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.[9] For difficult couplings, extended reaction times or double coupling may be necessary.

  • Washing: After completion of the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of the D-His(Trt)-Containing Peptide

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The trityl group is acid-labile and is removed during the standard TFA cleavage procedure.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)[10]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.[10]

    • Incubate the mixture for 2-3 hours at room temperature with occasional swirling. The resin may turn a deep yellow color due to the formation of the trityl cation.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific quantitative data for the incorporation of H-D-His(τ-Trt)-OMe · HCl in a universally recognized "difficult sequence" is not extensively available in peer-reviewed literature, the following table provides representative data for the coupling of protected histidine derivatives in challenging contexts, which can serve as a benchmark.

Coupling ReagentBaseD-His Isomer (%)Coupling EfficiencyReference
DIC/Oxyma-1.8High[12]
HBTU/DIPEADIPEANot specified~98% in a difficult sequence[13]
DEPBTDIPEAMinimizedHigh[14]

Note: The level of racemization is highly sequence- and condition-dependent. The use of D-histidine derivatives inherently avoids the issue of generating a D-epimer from an L-amino acid starting material.

Case Study: Incorporation into a GnRH Analog

Gonadotropin-releasing hormone (GnRH) analogs are a class of peptide therapeutics where the incorporation of D-amino acids is a common strategy to increase potency and stability.[9][15] The synthesis of these decapeptides can be challenging due to their length and the presence of multiple reactive side chains.

Example Difficult Sequence Context: A segment of a GnRH analog containing hydrophobic and sterically hindered residues adjacent to the D-histidine insertion site.

Workflow for Synthesis and Evaluation:

cluster_synthesis Peptide Synthesis cluster_evaluation Biological & Stability Evaluation s1 Resin Swelling & Fmoc Deprotection s2 In Situ Neutralization & Coupling of H-D-His(τ-Trt)-OMe·HCl s1->s2 s3 Chain Elongation (SPPS Cycles) s2->s3 s4 Cleavage & Deprotection s3->s4 s5 RP-HPLC Purification s4->s5 e1 Mass Spectrometry (Confirmation) s5->e1 e2 GPCR Binding Assay s5->e2 e3 Proteolytic Stability Assay s5->e3 e4 Functional Assay (e.g., cAMP measurement) e2->e4

Caption: Workflow for the synthesis and evaluation of a D-histidine containing GnRH analog.

Signaling Pathway and Stability Assessment

Peptides containing D-histidine, such as GnRH analogs, often exert their biological effects by binding to G protein-coupled receptors (GPCRs).[6][16] The incorporation of a D-amino acid can enhance the peptide's resistance to proteolysis, leading to a more sustained signaling response.

GPCR Activation and Stability Assessment Workflow:

cluster_workflow GPCR Activation & Stability Workflow w1 Incubate D-His Peptide Analog with GPCR-expressing cells w2 Measure Second Messenger (e.g., cAMP) w1->w2 Functional Response w3 Incubate D-His Peptide Analog with Serum/Proteases w4 Analyze Peptide Integrity over time (LC-MS) w3->w4 Stability Assessment w5 Determine Half-life (t½) w4->w5 Stability Assessment

Caption: Workflow for assessing GPCR activation and proteolytic stability of a D-His peptide analog.

Conclusion

The successful incorporation of H-D-His(τ-Trt)-OMe · HCl into difficult peptide sequences is achievable with optimized protocols that address the challenges of in situ neutralization and potential side reactions. The use of the tau-trityl protecting group is an effective strategy to minimize racemization, a common problem associated with histidine chemistry. The resulting D-histidine-containing peptides are expected to exhibit enhanced stability against enzymatic degradation, making them valuable candidates for therapeutic development. The protocols and workflows provided in this document offer a comprehensive guide for researchers and drug development professionals working in this area.

References

Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing histidine (His) often employs the trityl (Trt) protecting group for the imidazole side chain to prevent unwanted side reactions. The bulky and hydrophobic nature of the Trt group on the His(Trt) residue introduces specific challenges and considerations during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification. This document provides detailed application notes and protocols for the successful purification of peptides synthesized with His(Trt), addressing scenarios where the Trt group is either retained for subsequent fragment condensation or removed during the final purification step.

Key Considerations for Purifying His(Trt)-Containing Peptides

The presence of the His(Trt) moiety significantly increases the hydrophobicity of a peptide, leading to longer retention times on RP-HPLC columns compared to its deprotected counterpart. The primary challenge lies in achieving high-resolution separation of the target peptide from closely eluting impurities, such as deletion sequences or incompletely deprotected species, while managing the solubility of the often hydrophobic protected peptide.

Solubility: Crude peptides containing Trt groups can exhibit poor solubility in standard aqueous HPLC mobile phases.[1] It is crucial to ensure complete dissolution of the sample prior to injection to avoid column clogging and poor chromatographic performance.

Trt Group Stability: The trityl group is acid-labile and can be partially or fully cleaved by trifluoroacetic acid (TFA) commonly used as an ion-pairing agent in RP-HPLC mobile phases. The rate of cleavage is dependent on the TFA concentration and the duration of exposure. This property can be exploited for on-column deprotection or must be carefully controlled if the protected peptide is the desired product.

Experimental Protocols

Protocol 1: Purification of His(Trt)-Containing Peptides with Retention of the Trt Group

This protocol is suitable for the purification of fully protected peptide fragments intended for use in fragment condensation strategies. The goal is to maintain the integrity of the Trt group.

1. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal volume of a strong organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A) to ensure miscibility and reduce the risk of precipitation upon injection. For highly hydrophobic peptides, direct dissolution in the initial mobile phase may be possible.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • Column: A C18 reversed-phase column is generally suitable. For very hydrophobic peptides, a C4 or C8 column may provide better resolution. A column with a wide pore size (300 Å) is recommended for peptides.

  • Detection: Monitor the elution profile at 220 nm for the peptide backbone and 280 nm if the peptide contains aromatic residues like Trp or Tyr.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

4. Gradient Conditions:

  • The gradient should be optimized based on the hydrophobicity of the peptide. A shallow gradient is often necessary to resolve closely eluting impurities.

  • Scouting Run: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the peptide.

  • Optimized Gradient: Design a shallower gradient around the elution point observed in the scouting run. For example, if the peptide elutes at 60% B, a gradient of 40% to 70% B over 60 minutes may provide optimal separation.

5. Fraction Collection and Analysis:

  • Collect fractions across the main peak(s).

  • Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity and presence of the Trt group by mass spectrometry.

  • Pool the fractions with the desired purity and lyophilize to obtain the purified protected peptide.

Protocol 2: Purification with On-Column Deprotection of the His(Trt) Group

This protocol is designed for the direct purification and deprotection of the final peptide in a single HPLC run. The acidic conditions of the mobile phase are utilized to cleave the Trt group.

1. Sample Preparation:

  • Dissolve the crude peptide in 0.1% aqueous TFA. If solubility is an issue, a small amount of ACN can be added, or for very difficult cases, a denaturant like 6M guanidine hydrochloride in 0.1% TFA can be used.[1] The guanidine hydrochloride will elute in the void volume.[1]

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC System and Column:

  • Same as in Protocol 1. A C18 column is a good starting point.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

  • Note on TFA Concentration: A standard 0.1% TFA concentration is often sufficient to cleave the Trt group during the chromatography run. For more resistant Trt groups or to ensure complete removal, the residence time on the column can be increased by using a slower flow rate or a shallower gradient.

4. Gradient Conditions:

  • Similar to Protocol 1, a scouting run followed by an optimized shallow gradient is recommended. The retention time of the deprotected peptide will be significantly shorter than the Trt-protected precursor.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the deprotected peptide peak.

  • Analyze the purity of the fractions by analytical RP-HPLC and confirm the complete removal of the Trt group by mass spectrometry.

  • Pool the pure fractions and lyophilize.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of a model peptide containing a His(Trt) residue.

Table 1: HPLC Purification Parameters for a Model His(Trt)-Containing Peptide

ParameterCondition
Peptide Sequence H-Tyr-Gly-His(Trt)-Phe-Leu-OH
Crude Purity 65%
HPLC Column C18, 5 µm, 300 Å, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm
Gradient (Protocol 2) 20% to 50% B over 60 minutes

Table 2: Purification Outcomes for the Model His(Trt)-Containing Peptide (Protocol 2)

MetricValue
Crude Peptide Loaded 200 mg
Retention Time (Deprotected) 35.2 min
Purity after HPLC >98%
Final Yield (Lyophilized) 110 mg
Overall Yield 55%
Expected Mass (Deprotected) 678.3 Da
Observed Mass 678.4 Da

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of a peptide synthesized with His(Trt), incorporating the decision point for retaining or removing the Trt group.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product cluster_decision Purification Strategy Crude Crude His(Trt) Peptide Dissolve Dissolution Crude->Dissolve Filter Filtration Dissolve->Filter Decision Retain Trt Group? HPLC Preparative RP-HPLC Filter->HPLC Gradient Gradient Elution HPLC->Gradient Fractions Fraction Collection Gradient->Fractions Analysis Purity & Identity Analysis (Analytical HPLC & MS) Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product Retain Protocol 1: - Organic solvent dissolution - Careful gradient to avoid deprotection Decision->Retain Yes Remove Protocol 2: - Aqueous TFA dissolution - On-column deprotection Decision->Remove No

Caption: Workflow for HPLC purification of His(Trt)-peptides.

Conclusion

The successful purification of peptides synthesized with His(Trt) by RP-HPLC is readily achievable with careful consideration of the peptide's solubility and the desired fate of the Trt protecting group. For protected fragments, dissolution in organic solvents and shallow gradients with standard 0.1% TFA are effective. For final deprotected peptides, the acidic mobile phase can be advantageously used for on-column removal of the Trt group. Optimization of the HPLC gradient is critical in both scenarios to achieve high purity and yield. The protocols and data presented here provide a solid foundation for researchers to develop robust purification methods for their specific His(Trt)-containing peptides.

References

Application Note: Mass Spectrometry Analysis of His(Trt)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of protecting groups is fundamental in peptide synthesis to ensure sequence fidelity. The trityl (Trt) group is a bulky and highly acid-labile protecting group commonly used for the imidazole side chain of histidine (His). While advantageous for synthesis, the inherent lability of the His(Trt) linkage presents a significant challenge for mass spectrometry (MS)-based characterization. During electrospray ionization (ESI) and collision-induced dissociation (CID), the Trt group can readily dissociate from the peptide backbone. This phenomenon, known as in-source fragmentation or neutral loss, can complicate peptide identification, hinder accurate mass determination, and make localization of the modification ambiguous.

This application note provides a detailed protocol and best practices for the successful LC-MS/MS analysis of His(Trt)-containing peptides. The focus is on optimizing analytical conditions to minimize the premature loss of the trityl group, enabling confident identification and characterization.

The Core Challenge: Lability of the Trityl Group

The primary obstacle in the MS analysis of His(Trt)-containing peptides is the susceptibility of the trityl group to cleavage under typical ESI-MS/MS conditions. This results in the observation of a significant neutral loss of 243.12 Da (the mass of the trityl cation) from the precursor ion. The fragmentation can occur in the ionization source ("in-source decay") or in the collision cell.

This lability can lead to:

  • Suppressed Precursor Ion Signal: A weak or absent signal for the intact His(Trt)-peptide.

  • Dominant Detritylated Ion: The most intense peak in the MS1 spectrum may correspond to the peptide without the Trt group, leading to incorrect mass assignment.

  • Ambiguous MS/MS Spectra: Fragmentation of the detritylated species provides sequence information but loses the information about the location of the Trt group.

To overcome these challenges, a carefully optimized analytical methodology is required, focusing on "soft" ionization and controlled fragmentation.

Experimental Protocols

Sample Preparation

Proper sample handling is crucial to prevent the premature cleavage of the acid-labile trityl group before MS analysis.

Materials:

  • HPLC-grade or LC-MS grade water, acetonitrile (ACN), and methanol (MeOH).

  • Formic acid (FA), 0.1% (v/v) solution in water.

  • Low-binding microcentrifuge tubes.

Protocol:

  • Dissolution: Dissolve the lyophilized His(Trt)-containing peptide in a solution with minimal acidity. Start with 50:50 ACN/water. Avoid strongly acidic conditions (e.g., trifluoroacetic acid - TFA) if possible. If TFA is necessary for solubility from a previous purification step, use the lowest possible concentration (e.g., 0.05%) and analyze the sample promptly.

  • Dilution: Dilute the peptide stock solution to the final working concentration (e.g., 1-10 µM) using a mobile phase-like solution, preferably 0.1% FA in water/ACN. Formic acid is generally more MS-friendly than TFA and provides sufficient protonation for ESI.[1]

  • Storage: Keep samples at 4°C in an autosampler for short-term storage during an analytical run. For long-term storage, keep the peptide in its lyophilized form at -20°C or below.

Liquid Chromatography (LC) Method

A well-developed LC method is essential for desalting the sample and separating the peptide of interest from impurities.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 1.7-2.1 mm ID, 50-100 mm length, 1.8-3.5 µm particle sizeProvides good retention and peak shape for most peptides.
Mobile Phase A 0.1% Formic Acid in WaterStandard MS-compatible mobile phase for peptide analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for peptide elution.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources.
Gradient 5-50% B over 10-20 minutes (optimize based on peptide hydrophobicity)A shallow gradient can improve separation and peak shape.
Column Temp. 30 - 40 °CCan improve peak shape and reduce viscosity.
Mass Spectrometry (MS) Method Development

The key to successful analysis is to use the softest ionization and fragmentation conditions possible. This involves careful optimization of the ion source and collision energy parameters.

Method Development Strategy:

The goal is to find a balance where the intact precursor ion is preserved while still generating sufficient fragmentation for sequence confirmation.

  • Direct Infusion (Optional but Recommended): Infuse a solution of the His(Trt)-peptide (e.g., 1-5 µM in 50:50 ACN/water with 0.1% FA) directly into the mass spectrometer. This allows for rapid optimization of source parameters without chromatographic interference.

  • Optimize Cone/Fragmentor Voltage: This voltage influences the energy imparted to ions as they enter the mass spectrometer.

    • Start with a very low cone voltage (e.g., 10-20 V).

    • Gradually increase the voltage and monitor the MS1 spectrum.

    • Observe the ratio of the intact His(Trt)-peptide ion to the detritylated ion (neutral loss of 243.12 Da).

    • Select the cone voltage that maximizes the signal of the intact precursor while minimizing the in-source fragmentation. For labile modifications like glycosylation, reducing the cone voltage is a key step, and this principle applies here.

  • Optimize Collision Energy (CE): This is the most critical parameter for MS/MS.

    • Select the intact His(Trt)-peptide precursor ion for fragmentation.

    • Perform a collision energy ramp experiment (e.g., from 5 eV to 40 eV).

    • Analyze the resulting MS/MS spectra. At low CE, you should observe mainly the precursor ion and the neutral loss fragment. As CE increases, backbone fragmentation (b- and y-ions) will appear.

    • The optimal CE is the energy that produces a few informative b- and/or y-ions while retaining a signal for the precursor or key fragment ions containing the His(Trt) modification.

    • Note that different fragmentation techniques (CID, HCD, ETD) will have different optimal energy ranges. HCD and CID are most common for this type of analysis. ETD is less likely to cleave the Trt group but may not be as efficient for shorter peptides.[2]

Table 2: Example MS Parameters for Method Development

ParameterStarting Value / RangePurpose
Ionization Mode Positive Electrospray (ESI+)Peptides readily form positive ions.
Capillary Voltage 3.0 - 4.0 kVStandard range for ESI.
Cone/Fragmentor Voltage 10 - 50 V (Ramp)Critical: Minimize to prevent in-source fragmentation.
Source Temperature 120 - 150 °CStandard range.
Desolvation Gas Flow 600 - 800 L/hrInstrument dependent.
MS1 Scan Range 300 - 2000 m/zCover expected precursor charge states.
MS/MS Activation CID or HCDCommon fragmentation methods.
Collision Energy 5 - 40 eV (Ramp)Critical: Optimize for informative fragmentation without complete Trt loss.
Data Acquisition Data-Dependent Acquisition (DDA)Select precursor ions for MS/MS automatically.

Data Analysis and Interpretation

When analyzing the data, it is crucial to look for specific signatures of the His(Trt)-containing peptide.

  • MS1 Spectrum:

    • Identify the peak corresponding to the theoretical m/z of the intact His(Trt)-peptide.

    • Look for a peak corresponding to the neutral loss of 243.12 Da. The relative intensity of these two peaks gives an indication of the lability under the chosen source conditions.

  • MS/MS Spectrum:

    • The most prominent fragment ion will likely be the precursor ion having lost the trityl group.

    • Look for b- and y-ions that retain the His(Trt) modification. These are key for confirming the modification site. For example, if the sequence is Ac-Ala-His(Trt)-Gly-NH2, a b2 ion containing Ala-His(Trt) would be strong evidence.

    • The fragmentation of the detritylated peptide will also be present, providing sequence confirmation.

Table 3: Expected Mass Observations for a Hypothetical Peptide Ac-Val-His(Trt)-Leu-NH2

DescriptionSequence/ModificationTheoretical Monoisotopic Mass (Da)Expected Observation
Intact Peptide Ac-Val-His(Trt)-Leu-NH2626.36[M+H]⁺ at m/z 627.37
Neutral Loss Ac-Val-His-Leu-NH2383.24[M+H-Trt]⁺ at m/z 384.25
b₂-ion (Trt intact) Ac-Val-His(Trt)482.27Fragment ion at m/z 483.28
y₂-ion (Trt intact) His(Trt)-Leu-NH2484.28Fragment ion at m/z 485.29
b₂-ion (after Trt loss) Ac-Val-His239.15Fragment ion at m/z 240.16
y₂-ion (after Trt loss) His-Leu-NH2241.16Fragment ion at m/z 242.17

Visualized Workflows and Concepts

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Interpretation p1 Dissolve Peptide in ACN/Water + 0.1% FA p2 Dilute to Working Concentration p1->p2 lc Reversed-Phase C18 Shallow Gradient p2->lc Inject ms1 MS1 Scan (Low Cone Voltage) lc->ms1 Elute to ESI Source dda Data-Dependent Precursor Selection ms1->dda ms2 MS/MS Scan (Optimized Collision Energy) dda->ms2 d1 Identify Intact Precursor & Neutral Loss Ion ms2->d1 d2 Analyze MS/MS for Fragments with Trt Group Intact d1->d2

Caption: Experimental workflow for LC-MS/MS analysis of His(Trt)-peptides.

G Precursor [M+H]+ Peptide-His(Trt) NL_Ion [M+H-Trt]+ Peptide-His Precursor->NL_Ion In-source or Collision Cell b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD Trt_cation Trityl Cation (Neutral Loss, 243.12 Da) Precursor->Trt_cation b_ions_nl b-ions (no Trt) NL_Ion->b_ions_nl CID/HCD y_ions_nl y-ions (no Trt) NL_Ion->y_ions_nl CID/HCD

Caption: Fragmentation pathways of a His(Trt)-containing peptide in MS/MS.

Conclusion

The successful mass spectrometric analysis of His(Trt)-containing peptides is achievable with careful optimization of experimental parameters. The key is to employ a "soft" analytical approach that minimizes the energy applied to the peptide ions before and during fragmentation. By reducing the cone voltage to prevent in-source decay and carefully titrating the collision energy, it is possible to preserve the trityl group on fragment ions, allowing for unambiguous identification and localization. The protocols and strategies outlined in this application note provide a robust framework for researchers to confidently characterize these challenging but important molecules.

References

Troubleshooting & Optimization

how to prevent racemization of histidine during coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with histidine racemization during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is histidine racemization and why is it a problem during peptide synthesis?

Racemization is the process where an enantiomerically pure compound, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, the α-carbon of an activated amino acid is susceptible to deprotonation, leading to a loss of its stereochemical integrity. Histidine is particularly prone to racemization due to the influence of its imidazole side chain, which can facilitate the abstraction of the α-proton.

This is a significant issue in drug development and research because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-histidine in a peptide designed with L-histidine can lead to a partially or completely inactive product, or even introduce undesired biological effects.

Q2: Which factors contribute to the racemization of histidine during coupling?

Several factors can increase the likelihood of histidine racemization during its incorporation into a peptide chain:

  • Activation Method: The method used to activate the carboxylic acid of the incoming histidine amino acid plays a crucial role. Highly activating reagents can increase the acidity of the α-proton, making it more susceptible to abstraction.

  • Coupling Reagents: Certain coupling reagents are known to cause higher levels of racemization. For instance, uronium-based reagents like HBTU and TBTU can promote racemization, especially in the absence of additives.

  • Reaction Conditions: Prolonged exposure to basic conditions, elevated temperatures, and extended reaction times can all contribute to an increased rate of racemization.

  • Protecting Groups: The choice of protecting group for the imidazole side chain of histidine can influence the degree of racemization.

Troubleshooting Guide

Issue: High levels of D-histidine detected in the final peptide product.

If you have identified a significant amount of the D-isomer of histidine in your synthesized peptide, consider the following troubleshooting steps:

1. Review Your Coupling Reagent and Additives:

The choice of coupling reagent is one of the most critical factors in controlling histidine racemization. If you are observing high levels of racemization, it is advisable to switch to a less racemization-prone coupling system.

Data on Racemization Levels with Different Coupling Reagents:

Coupling Reagent/SystemAdditive% D-Isomer (Racemization)Reference
HBTU-High
TBTU-High
DIC/HOBtHOBtLow
HATU-Low
COMU-Low

Recommendation: For the coupling of Fmoc-His(Trt)-OH, the use of aminium-based reagents such as HATU or COMU, or the classic carbodiimide method with an additive like HOBt, is recommended to minimize racemization.

2. Optimize Reaction Conditions:

  • Temperature: Perform the coupling reaction at room temperature or below. Avoid heating the reaction mixture.

  • Time: Minimize the coupling reaction time to what is necessary for complete reaction. Monitor the reaction progress to avoid unnecessarily long exposure to coupling conditions.

3. Consider a Different Histidine Derivative:

If the above measures are insufficient, using a different protecting group on the imidazole side chain of histidine might be necessary. The trityl (Trt) group is commonly used and generally provides good protection against racemization.

Experimental Protocols

Protocol 1: Coupling of Fmoc-His(Trt)-OH using DIC/HOBt

This protocol describes a method for incorporating histidine into a peptide sequence on solid support with a low risk of racemization.

Materials:

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated histidine solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizations

Mechanism of Histidine Racemization

The following diagram illustrates the proposed mechanism for the racemization of an activated histidine residue. The process is initiated by the abstraction of the α-proton, facilitated by a base, leading to the formation of a planar enolate intermediate which can then be protonated from either face.

G cluster_Enolate Planar Enolate Intermediate L_His L-His-COX Enolate Enolate L_His->Enolate - H+ Enolate->L_His + H+ D_His D-His-COX Enolate->D_His + H+

Caption: Mechanism of histidine racemization via an enolate intermediate.

Experimental Workflow for Low-Racemization Histidine Coupling

This diagram outlines the key steps in the recommended experimental protocol for coupling Fmoc-His(Trt)-OH using DIC and HOBt to minimize racemization.

G start Start: Resin with free amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling Reaction (Add activated His to resin) wash1->coupling preactivation Pre-activation: Fmoc-His(Trt)-OH + DIC/HOBt in DMF preactivation->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: Peptide with His coupled wash2->end

Caption: Workflow for coupling histidine with reduced racemization.

Technical Support Center: Troubleshooting Trityl (Trt) Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies for common issues encountered during the deprotection of the Trityl (Trt) group, a common protecting group for alcohols, thiols, and amines in organic synthesis, particularly in peptide and oligonucleotide chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Trt group deprotection is incomplete. What are the common causes?

Incomplete deprotection of the Trt group is a frequent issue. The primary reasons include:

  • Insufficient Acid Strength or Reaction Time: The Trityl group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). If the acid is too dilute or the reaction time is too short, the deprotection may not go to completion. For sterically hindered substrates or less labile Trt derivatives, extended reaction times may be necessary.[1][2]

  • Inefficient Cation Scavenging: The deprotection proceeds via a stable trityl cation. If this cation is not effectively trapped by a scavenger, it can re-react with the deprotected functional group, leading to an equilibrium mixture.[3]

  • Steric Hindrance: The bulky nature of the Trt group can sterically hinder the access of the acid to the protected functional group, slowing down the deprotection reaction. This is especially true for Trt groups attached to secondary or tertiary carbons.

  • Substrate-Specific Effects: The electronic environment of the substrate can influence the lability of the Trt group. For example, incomplete deprotection of Trt-protected N-terminal asparagine residues has been observed under standard conditions.[2]

  • Oxidation of Sensitive Residues: In peptide synthesis, sensitive residues like methionine and tryptophan can be oxidized during acidic cleavage, leading to side products and potentially hindering the purification of the desired deprotected product.[4][5]

Q2: How can I improve the yield of my Trt deprotection reaction?

To improve the yield and ensure complete deprotection, consider the following strategies:

  • Optimize Reaction Conditions: Increase the concentration of the acid (e.g., use a higher percentage of TFA) or prolong the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[6]

  • Use Effective Scavengers: The addition of scavengers is critical to irreversibly trap the trityl cation. A commonly used scavenger is triisopropylsilane (TIS), which reduces the trityl cation to triphenylmethane.[3] Other scavengers like 1,2-ethanedithiol (EDT) or phenol can also be used, depending on the substrate.[7]

  • Consider Alternative Protecting Groups: If incomplete deprotection is a persistent issue due to the specific substrate, consider using a more labile trityl derivative, such as the methyltrityl (Mtt) group, which can be removed under milder acidic conditions.[1][2]

Q3: I am observing unexpected side products after Trt deprotection. What could they be and how can I avoid them?

Side reactions during Trt deprotection are often caused by the reactive trityl cation or the acidic conditions. Common side products include:

  • Re-alkylation of the Deprotected Group: The trityl cation can re-attach to the deprotected functional group. This is minimized by using an effective scavenger.[3]

  • Alkylation of Sensitive Residues: In peptides, the trityl cation can alkylate nucleophilic side chains, such as those of tryptophan and methionine.[8] Using scavengers that are good cation traps, like TIS or EDT, can prevent this.

  • Oxidation: Methionine can be oxidized to methionine sulfoxide. Including a reducing agent like dithiothreitol (DTT) in the workup can reverse this.[9]

  • Disulfide Bond Formation: For cysteine-containing peptides, oxidation can lead to the formation of disulfide dimers.[4]

To avoid these side products, a carefully chosen "cleavage cocktail" containing the acid, scavengers, and other additives is essential.

Quantitative Data Summary

The choice of deprotection conditions can significantly impact the efficiency of Trt group removal. The following table summarizes common deprotection cocktails and their applications.

Deprotection Cocktail ComponentsTypical Composition (v/v/w)Target Substrate/ApplicationKey Considerations
TFA / TIS / H₂O95 / 2.5 / 2.5General purpose for peptides with acid-stable residuesTIS is an excellent scavenger for the trityl cation.[3]
TFA / Phenol / Thioanisole / H₂O / EDT82.5 / 5 / 5 / 5 / 2.5Peptides containing arginine (Pmc or Pbf protected)Phenol and thioanisole act as scavengers.
TFA / Dichloromethane (DCM)1-50% TFA in DCMSensitive substrates requiring milder conditionsLower concentrations of TFA require longer reaction times.
Acetic Acid / H₂O80 / 20Selective deprotection in the presence of more acid-labile groupsSignificantly milder than TFA; may not be sufficient for all Trt groups.[10]

Experimental Protocols

Standard Protocol for Trt Deprotection of a Primary Alcohol
  • Preparation: Dissolve the Trt-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: To the solution, add a solution of 10% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Protocol: Incomplete Deprotection

If the standard protocol results in incomplete deprotection, follow these modified steps:

  • Increase Acid Concentration: Increase the concentration of TFA to 20-50% in DCM.

  • Add a Scavenger: Add triisopropylsilane (TIS) (2-5 equivalents) to the reaction mixture along with the TFA solution. This will irreversibly trap the trityl cation and drive the reaction to completion.[3]

  • Extend Reaction Time: If the reaction is still sluggish, extend the reaction time and continue to monitor by TLC or HPLC.

  • Elevated Temperature: As a last resort, gently warming the reaction mixture (e.g., to 40 °C) may increase the rate of deprotection, but be cautious of potential side reactions.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Trt group deprotection.

G Troubleshooting Workflow for Incomplete Trt Deprotection cluster_0 Troubleshooting Workflow for Incomplete Trt Deprotection start Start: Incomplete Trt Deprotection Observed check_conditions Review Initial Reaction Conditions (Acid concentration, time, scavengers) start->check_conditions increase_acid Increase Acid Concentration (e.g., higher % TFA) check_conditions->increase_acid add_scavenger Add/Increase Scavenger (e.g., TIS) check_conditions->add_scavenger extend_time Extend Reaction Time check_conditions->extend_time monitor_reaction Monitor Progress (TLC/HPLC) increase_acid->monitor_reaction add_scavenger->monitor_reaction extend_time->monitor_reaction is_complete Is Deprotection Complete? monitor_reaction->is_complete Check Reaction success Success: Proceed to Workup is_complete->success Yes failure Still Incomplete: Consider Harsher Conditions or Alternative Strategy is_complete->failure No alternative Alternative Strategy: - Use more labile Trt group (e.g., Mtt) - Re-evaluate synthetic route failure->alternative

References

Technical Support Center: Trityl (Trt) Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the acidic cleavage of the Trityl (Trt) protecting group, a common procedure in organic synthesis, particularly in peptide and carbohydrate chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Trt deprotection is very slow or incomplete. What could be the cause and how can I fix it?

A1: Incomplete cleavage is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Trt group is cleaved under acidic conditions, but the required acid strength can vary.[1] If you are using a weak acid like acetic acid, the reaction may be sluggish.

    • Solution: Switch to a stronger acid such as trifluoroacetic acid (TFA). A common cleavage cocktail is 95% TFA in water.[2] For substrates sensitive to strong acid, carefully consider a moderate increase in the concentration of the weaker acid or a slight increase in reaction temperature.

  • Steric Hindrance: The bulky nature of the Trt group can sometimes hinder the approach of the acid, especially in sterically congested molecules.

    • Solution: Increase the reaction time and monitor progress carefully by TLC or LC-MS. In some cases, switching to a less bulky protecting group during the synthesis design phase may be necessary.

  • N-terminal Asparagine (Asn) Issues: In solid-phase peptide synthesis (SPPS), an N-terminal asparagine protected with a Trt group can be exceptionally difficult to deprotect fully under standard TFA conditions.[3][4] This is due to the slow removal of the Trt group when it is close to an amino group.[3]

    • Solution: Extend the cleavage time significantly (e.g., up to 4 hours) or use a more labile Trt derivative like the methyltrityl (Mtt) group for protecting the asparagine side-chain during synthesis.[3][4][5]

Q2: I see an unexpected product with a higher molecular weight than my desired product. What is it?

A2: This is often a result of side reactions caused by the highly reactive trityl cation (Trt+) that is liberated during cleavage.[1][6] This carbocation is electrophilic and can re-react with nucleophiles in your reaction mixture.

  • Side Reaction: Re-tritylation: The Trt+ cation can re-attach to the newly deprotected functional group (e.g., hydroxyl, thiol, or amine) or another nucleophilic site on your molecule.

  • Side Reaction: Alkylation of Sensitive Residues: In peptide synthesis, electron-rich amino acid side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by the Trt+ cation.[7]

  • Side Reaction (SPPS): When cleaving peptides from resins like Wang or Rink Amide, carbocations generated from the linker can also alkylate sensitive residues, especially Cysteine.[8][9]

Solution: Use of Scavengers

To prevent these side reactions, it is crucial to add a "scavenger" to the cleavage cocktail.[10] The scavenger's role is to trap the electrophilic cations as they are formed.[11]

  • Recommended Scavenger: Trialkylsilanes like Triisopropylsilane (TIS or TIPS) are highly effective and widely used scavengers for trityl cations.[7] They act as hydride donors, reducing the Trt+ cation to triphenylmethane.[7]

    • A standard cleavage cocktail for most applications is TFA/TIS/Water (95:2.5:2.5) .[6]

  • Other Scavengers: Thio-compounds like 1,2-Ethanedithiol (EDT) are also excellent scavengers, particularly for protecting Cysteine and Tryptophan residues. However, they are malodorous. Phenol can be used to protect Tyr and Trp residues.

Q3: My reaction mixture turned a deep yellow/orange color upon adding acid. Is this normal?

A3: Yes, this is a common and expected observation. The trityl cation (triphenylmethyl carbocation) is a stable carbocation that possesses a characteristic deep yellow or orange color.[5] The appearance of this color is a good visual indicator that the Trt group is being cleaved. The color will typically fade as the cation is quenched by a scavenger.

Quantitative Data on Cleavage Cocktails

The choice of cleavage cocktail is critical for efficient deprotection while minimizing side reactions. The following table summarizes common cocktails and their applications, particularly in the context of solid-phase peptide synthesis (SPPS).

Cleavage Cocktail Composition (v/v/v)Target Application & RemarksReference(s)
95% TFA / 2.5% Water / 2.5% TIS General Purpose: A standard, effective cocktail for most peptides. TIS is an excellent scavenger for the Trt cation.[6]
88% TFA / 5.8% Phenol / 4.2% Water / 2% TIS "Reagent B": Good for scavenging trityl groups but may not fully protect Met or Cys from oxidation.[6]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT "Reagent K": A strong, universal cocktail for complex peptides with multiple sensitive residues, though it contains toxic and malodorous components.
94% TFA / 2.5% Water / 2.5% EDT / 1% TIS For Cys, Met, Trp: Recommended for peptides containing these sensitive residues. EDT is particularly effective at preventing tryptophan modification and cysteine oxidation.[6]

Experimental Protocols

Protocol: Standard Trityl Group Cleavage from a Primary Alcohol

This protocol describes a general procedure for cleaving a Trt ether using a standard TFA/TIS cocktail.

Materials:

  • Trt-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Dissolve the Trt-protected compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: While stirring, add triisopropylsilane (TIS) to the solution (approx. 2.5 equivalents relative to the substrate).

  • Initiation of Cleavage: Slowly add trifluoroacetic acid (TFA) to the reaction mixture (approx. 10-20 equivalents). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess TFA by slowly adding the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate. Caution: CO₂ gas evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography to separate the deprotected compound from triphenylmethane and other nonpolar byproducts.

Visual Guides

Mechanism of Trt Cleavage and Side Reactions

The following diagram illustrates the desired cleavage pathway and the potential side reactions involving the trityl cation.

Caption: Trt cleavage mechanism and the role of scavengers.

Troubleshooting Workflow for Trt Deprotection

Use this flowchart to diagnose and solve common issues during Trt cleavage experiments.

Caption: Troubleshooting flowchart for Trt deprotection reactions.

References

Technical Support Center: Optimizing Coupling Efficiency of H-D-His(tau-Trt)-OMe · HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of H-D-His(τ-Trt)-OMe · HCl. The bulky trityl (Trt) protecting group on the tau (τ) nitrogen of the histidine imidazole ring presents steric hindrance and an increased risk of racemization, making its efficient and epimer-free incorporation into a peptide sequence a common challenge.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling H-D-His(τ-Trt)-OMe · HCl?

The primary challenges associated with the coupling of H-D-His(τ-Trt)-OMe · HCl are:

  • Steric Hindrance: The bulky trityl group can sterically hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.

  • Racemization: Histidine is highly susceptible to racemization during the activation step of the coupling reaction. The unprotected π-nitrogen of the imidazole ring can catalyze the formation of an oxazolone intermediate, which readily epimerizes. While the τ-protection with the Trityl group mitigates this, the risk is not entirely eliminated, especially under harsh conditions.[1][2]

  • Side Reactions: In addition to racemization, other side reactions can occur, such as the formation of N-acylurea byproducts with carbodiimide-based coupling reagents.

Q2: Which coupling reagents are recommended for H-D-His(τ-Trt)-OMe · HCl to minimize racemization?

To minimize racemization, it is crucial to select coupling reagents that promote rapid amide bond formation without prolonged activation times. The following reagents are highly recommended:

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium salt-based reagent is known for its remarkable resistance to racemization, making it an excellent choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[3][4][5]

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate): As a third-generation uronium-type coupling reagent, COMU offers high coupling efficiency and has been shown to be superior to HOBt-based reagents in suppressing racemization.[6] It performs well with only one equivalent of a base.[6]

  • Carbodiimides with Additives: While carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can be used, they must be paired with additives that suppress racemization. OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive alternative to HOBt and HOAt.[1][7]

Q3: What is the role of the base in the coupling reaction, and which one should I choose?

A tertiary amine base is required for coupling reactions involving aminium/uronium or phosphonium salts. Its primary role is to deprotonate the α-ammonium group of the amino acid to be coupled and to neutralize the hydrochloride salt. However, the choice and amount of base can significantly impact racemization.

  • DIPEA (N,N-Diisopropylethylamine): A commonly used non-nucleophilic base.

  • NMM (N-Methylmorpholine): Another widely used base.

  • sym-Collidine (2,4,6-Trimethylpyridine): A weaker, more sterically hindered base that is recommended in cases with a high risk of racemization.[4]

Q4: How does temperature affect the coupling efficiency and racemization?

Increasing the reaction temperature can enhance the coupling efficiency, particularly for sterically hindered amino acids, by providing the necessary activation energy to overcome the steric barrier.[1] However, higher temperatures can also increase the rate of racemization.[1] Therefore, a careful balance must be struck. For difficult couplings, a moderate increase in temperature (e.g., to 30-40°C) can be beneficial, but this should be evaluated on a case-by-case basis.

Q5: What are the best solvents for coupling H-D-His(τ-Trt)-OMe · HCl?

The choice of solvent is critical for solvating the peptide chain and reagents, thereby facilitating the reaction.

  • DMF (N,N-Dimethylformamide): A standard and effective solvent for solid-phase peptide synthesis (SPPS).

  • NMP (N-Methyl-2-pyrrolidone): Often a superior alternative to DMF, especially for aggregating sequences, due to its better solvating properties.

  • Mixtures: In some cases, solvent mixtures, such as DMF/DCM (Dichloromethane), can be advantageous.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction 1. Steric Hindrance: The bulky Trityl group is impeding the reaction. 2. Peptide Aggregation: The growing peptide chain is folding, making the N-terminus inaccessible. 3. Insufficient Reagent Equivalents: Not enough coupling reagent, amino acid, or base is present.1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU. 2. Increase Reaction Time and/or Temperature: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours) or moderately increase the temperature (e.g., to 30-40°C). 3. Double Coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with fresh reagents. 4. Change Solvent: Switch from DMF to NMP or use a solvent mixture to disrupt aggregation.
Presence of a D-Histidine Epimer (Racemization) 1. Prolonged Activation Time: The activated amino acid exists for too long before coupling, allowing for epimerization. 2. Strong Base: The base used is too strong, promoting racemization. 3. High Temperature: The reaction temperature is too high.1. Use a Low-Racemization Coupling Reagent: Employ DEPBT or COMU. 2. In-situ Activation: Add the coupling reagent directly to the reaction vessel containing the amino acid and resin, minimizing pre-activation time. 3. Use a Weaker Base: Switch from DIPEA to NMM or sym-Collidine. 4. Lower the Reaction Temperature: Perform the coupling at room temperature or even at a reduced temperature if racemization is severe.
Unexpected Mass in Mass Spectrometry (MS) 1. N-acylurea Formation: A common side product when using carbodiimide reagents (e.g., DIC) without an additive. The mass will correspond to the peptide plus the mass of the carbodiimide. 2. Guanidinylation: If using an excess of an aminium/uronium-based coupling reagent (e.g., HBTU, HATU), it can react with the free N-terminus to form a guanidinyl cap. 3. Premature Deprotection of Trt Group: The Trityl group may be partially cleaved under certain conditions.1. Add an Additive: Always use an additive like OxymaPure® with carbodiimide coupling reagents. 2. Avoid Excess Coupling Reagent: Use a slight excess of the amino acid relative to the coupling reagent. 3. Ensure Neutral pH: Confirm that the reaction conditions are not overly acidic, which could lead to Trityl group lability.
Peak Broadening or Tailing in HPLC 1. Peptide Aggregation: The final peptide product is aggregating on the HPLC column. 2. Incomplete Deprotection: Residual protecting groups on the peptide can cause peak distortion.1. Modify HPLC Conditions: Adjust the mobile phase composition (e.g., increase the organic solvent percentage, add a small amount of TFA or formic acid) or increase the column temperature. 2. Review Deprotection/Cleavage Protocol: Ensure that the cleavage cocktail and reaction time are sufficient for complete removal of all protecting groups.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-His(Trt)-OH in terms of Racemization

Coupling ReagentBaseSolventD-His Isomer (%)Reference
DEPBTDIPEADMF/Toluene (1:1)1.11[8]
TBEC/OxymaNBP/EtOAc (1:4)0.43[3]
DIC/OxymaNBP2.5[3]
DIC/OxymaDMSO/2-MeTHF (3:7)2.0[3]
TBEC/OxymaDMF1.1[3]
DIC/OxymaDMF1.0[3]
DIC/HONB/HOBtNBP/EtOAc (1:1)0.3[3]

Note: Data is for Fmoc-His(Trt)-OH, which is expected to have similar reactivity to H-D-His(τ-Trt)-OMe · HCl in terms of racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform the standard Fmoc-deprotection of the N-terminal amino group on the solid support.

  • Amino Acid Preparation: In a separate vial, dissolve 3 equivalents of H-D-His(τ-Trt)-OMe · HCl and 3 equivalents of COMU in DMF.

  • Base Addition: Add 6 equivalents of DIPEA or NMM to the amino acid solution and pre-activate for 1-2 minutes.[6]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature.[6] Monitor the coupling completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.

Protocol 2: Coupling with DEPBT to Minimize Racemization

  • Resin Swelling and Deprotection: Swell the resin in DMF and perform Fmoc-deprotection as per standard protocols.

  • Reagent Solution Preparation: In a separate vial, dissolve 3 equivalents of H-D-His(τ-Trt)-OMe · HCl, 3 equivalents of DEPBT, and 6 equivalents of DIPEA in DMF.

  • Coupling: Add the reagent solution to the deprotected resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor for completion.

  • Washing: Wash the resin extensively with DMF and DCM.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling resin Resin swell Swell in DMF resin->swell deprotect Fmoc Deprotection swell->deprotect couple Couple to Resin deprotect->couple aa H-D-His(tau-Trt)-OMe . HCl preactivate Pre-activation (if applicable) aa->preactivate reagent Coupling Reagent (e.g., COMU, DEPBT) reagent->preactivate base Base (e.g., DIPEA, NMM) base->preactivate preactivate->couple monitor Monitor Completion (Ninhydrin Test) couple->monitor wash Wash Resin (DMF, DCM) monitor->wash next_cycle Proceed to Next Cycle or Cleavage wash->next_cycle

Caption: Workflow for the coupling of H-D-His(tau-Trt)-OMe · HCl in SPPS.

troubleshooting_logic cluster_low_yield Low Coupling Yield cluster_racemization Racemization start Problem Encountered cause_steric Steric Hindrance? start->cause_steric Low Yield cause_activation Prolonged Activation? start->cause_activation Racemization sol_reagent Use Stronger Reagent (HATU, HCTU) cause_steric->sol_reagent Yes sol_time_temp Increase Time/Temp cause_steric->sol_time_temp Yes cause_agg Aggregation? cause_steric->cause_agg No sol_solvent Change Solvent (NMP) cause_agg->sol_solvent Yes sol_low_rac_reagent Use DEPBT/COMU cause_activation->sol_low_rac_reagent Yes sol_insitu In-situ Activation cause_activation->sol_insitu Yes cause_base Strong Base? cause_activation->cause_base No sol_weak_base Use sym-Collidine cause_base->sol_weak_base Yes

Caption: Troubleshooting decision tree for common coupling issues.

References

Technical Support Center: Managing Aggregation in Peptides with Multiple Histidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with histidine-rich peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with multiple histidines particularly prone to aggregation?

Peptides containing multiple histidine residues are sensitive to their chemical environment, which can lead to aggregation. The primary reason is the unique nature of histidine's imidazole side chain, which has a pKa near physiological pH (~6.0).[1] This means that small shifts in pH can change the protonation state and, consequently, the charge of the histidine residues.[1][2]

At a pH below the pKa, the imidazole ring is protonated and positively charged. This often leads to electrostatic repulsion between peptide chains, which can prevent aggregation. However, as the pH approaches and surpasses the pKa, the histidines become neutral.[1] This loss of charge reduces intermolecular repulsion and can expose hydrophobic regions of the peptide, promoting self-association and aggregation through various interactions, including hydrogen bonding and π-π stacking.[1][3]

Q2: How does pH critically influence the aggregation of my histidine-containing peptide?

The pH of the solution is a critical factor in determining the stability of histidine-containing peptides. The protonation state of the imidazole side chain is directly dependent on the pH.[1]

  • Acidic pH (pH < 6.0): Histidine residues are predominantly protonated and positively charged. The resulting electrostatic repulsion between peptide molecules generally increases solubility and reduces the tendency to aggregate.[1] For this reason, a common strategy for dissolving basic or histidine-containing peptides is to use a slightly acidic solution, such as 10-30% acetic acid.[4][5]

  • Near-Neutral pH (pH 6.0 - 7.4): In this range, a mixed population of charged and neutral histidine residues exists.[6][7] This can lead to complex interactions. For instance, cation-π interactions can form between protonated (cationic) and neutral (aromatic) histidine residues on different peptide chains, potentially initiating aggregation.[1] This pH range is often where aggregation becomes most problematic.[8]

  • Basic pH (pH > 7.4): Histidine residues are predominantly neutral. While this eliminates cation-π interactions between histidines, the overall reduction in peptide charge can decrease solubility and promote aggregation driven by hydrophobic interactions or hydrogen bonding.[1] It is also important to note that solutions with a pH > 8 should be handled with care, as they can promote other forms of peptide degradation.[9]

Q3: What analytical techniques can I use to detect and quantify peptide aggregation?

Several methods are available to monitor and characterize peptide aggregation. The choice of technique often depends on the type of aggregate (e.g., small oligomers, large precipitates, amyloid fibrils) and the information required.

  • Dynamic Light Scattering (DLS): DLS is a widely used technique for measuring the size distribution of particles in a solution, making it excellent for detecting the formation of soluble aggregates and oligomers.[10][11] It can provide information on the hydrodynamic radius of particles.[6][7]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in a sample. It is a powerful tool for monitoring the loss of the monomeric peptide over time.

  • Thioflavin T (ThT) Fluorescence Assay: This assay is specific for the detection of amyloid fibrils, which are highly structured aggregates containing cross-β-sheet structures.[12] ThT dye binds to these structures and exhibits a characteristic increase in fluorescence.

  • Visual Inspection and Turbidity: The simplest method is to check for visible precipitation or cloudiness in the peptide solution. A spectrophotometer can be used to quantify turbidity by measuring absorbance at a wavelength like 340 nm or 405 nm.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing researchers to distinguish between amorphous aggregates and structured fibrils.[13]

Q4: What are the most common formulation strategies to prevent aggregation in histidine-rich peptides?

Stabilizing histidine-rich peptides typically involves controlling the factors that drive their self-association.

  • pH Optimization: Maintaining the pH in a range where the peptide is most soluble and stable is the most practical approach.[14] This usually means formulating the peptide in an acidic buffer (e.g., acetate buffer, pH 4-5.5) to ensure histidine residues remain protonated and repulsive.[6][7]

  • Use of Excipients: Certain additives can help stabilize peptides. Arginine is a common excipient known to suppress aggregation by interacting with the peptide and preventing self-association. Other excipients include sugars (e.g., sucrose, trehalose) and polyols.

  • Chaotropic Agents: For peptides that are extremely difficult to dissolve due to aggregation, strong denaturants like 6 M guanidine HCl or 8 M urea can be used to break up hydrogen bonds and solubilize the peptide.[4][5] These are typically used for initial solubilization before dilution into a final, gentler buffer.

  • Control of Peptide Concentration: Aggregation is often a concentration-dependent process.[12] Working with lower peptide concentrations can slow down the rate of aggregation.

  • Storage Conditions: Storing peptides in lyophilized form at -20°C or -80°C is the most effective way to prevent degradation and aggregation over the long term.[9] If the peptide must be in solution, it should be aliquoted and frozen to avoid repeated freeze-thaw cycles, which can promote aggregation.[9]

Troubleshooting Guides

Issue 1: My lyophilized peptide won't dissolve or precipitates immediately.
Potential Cause Recommended Solution
Incorrect Solvent pH The net charge of the peptide at neutral pH is likely low, leading to poor solubility. Histidine-rich peptides are basic. Try dissolving the peptide in a small amount of 10-30% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) to ensure the histidines are protonated.[4][5][15] Once dissolved, you can slowly dilute the solution with your desired buffer.
High Hydrophobicity If the peptide sequence also contains many hydrophobic residues, it may be insoluble even in acidic water. Try dissolving the peptide in a minimal amount of an organic solvent like DMSO or DMF first, then slowly add this stock solution to your aqueous buffer with vigorous stirring.[5][15] Note: Avoid DMSO if the peptide contains Cys or Met, as it can cause oxidation.[9]
Peptide Has Reached Its Solubility Limit The concentration you are targeting may be too high. Try preparing a more dilute solution. If the solution becomes turbid during dilution, you have likely exceeded its solubility in that buffer.[5]
Issue 2: My peptide solution becomes cloudy or forms aggregates over time.
Potential Cause Recommended Solution
Slow Aggregation at Near-Neutral pH The buffer pH is likely close to the pKa of histidine, leading to a slow self-association process. The best solution is to change to a buffer with a lower pH (e.g., pH 4.5-5.5 acetate buffer) to maintain a positive charge on the histidines.
Suboptimal Buffer Composition Some buffer salts can promote aggregation. For example, phosphate buffers have been reported to sometimes accelerate aggregation compared to other buffers like histidine or citrate.[6][7] Consider screening different buffer species.
Environmental Stress Agitation (shaking or stirring) and exposure to air-water interfaces can accelerate aggregation. Handle solutions gently. Ensure storage vials are full and sealed to minimize headspace.
Freeze-Thaw Cycles Repeatedly freezing and thawing a peptide solution can induce aggregation. Prepare single-use aliquots of your stock solution to avoid this.[9]

Quantitative Data Summary

The following tables summarize the impact of pH and excipients on peptide aggregation, based on common experimental observations.

Table 1: Illustrative Effect of pH on Aggregation Propensity of a His-Rich Peptide

pHHistidine Charge StateIntermolecular ForcesExpected Aggregation Level
4.5Predominantly Positive (+)Electrostatic RepulsionLow
6.0Mix of Positive (+) and Neutral (0)Reduced Repulsion, Potential Cation-π InteractionsHigh
7.4Predominantly Neutral (0)Hydrophobic Interactions, H-BondingModerate to High

Table 2: Common Excipients and Their General Effect on Aggregation

ExcipientTypical ConcentrationMechanism of ActionEfficacy
L-Arginine50-250 mMSuppresses protein-protein interactions, shields hydrophobic patches.High
Sucrose/Trehalose5-10% (w/v)Preferential exclusion, increases thermodynamic stability.Moderate
Guanidine HCl6 MStrong denaturant, disrupts H-bonds (for solubilization only).[4][5]Very High
Polysorbate 20/800.01-0.1% (v/v)Surfactant, prevents surface-induced aggregation.Moderate

Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation

This protocol outlines a general method for using Thioflavin T to monitor the formation of amyloid-like fibrils in a peptide solution.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Assay Buffer: Prepare the buffer in which the peptide aggregation will be studied (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the appropriate solvent to create a concentrated stock solution.

    • Dilute the peptide stock into the pre-warmed assay buffer to the final desired concentration (e.g., 50 µM).

  • Measurement:

    • In a 96-well black, clear-bottom plate, add your peptide solution to each well. Include buffer-only controls.

    • Add ThT from the stock solution to each well for a final concentration of 10-20 µM.

    • Seal the plate to prevent evaporation.

    • Place the plate in a plate reader capable of fluorescence measurement.

    • Incubate the plate at a set temperature (e.g., 37°C) with intermittent shaking.

    • Measure fluorescence intensity periodically (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer-only control wells.

    • Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau is characteristic of amyloid fibril formation.

Protocol 2: Analysis of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

This protocol provides a general workflow for quantifying soluble aggregates.

  • System Preparation:

    • Equip an HPLC system with a suitable SEC column (select a column with a fractionation range appropriate for the expected sizes of your peptide monomer and aggregates).

    • Prepare the mobile phase, which should be the same as the buffer your peptide is formulated in to avoid altering the aggregation state during the run. Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Prepare your peptide sample at the desired concentration in the mobile phase buffer.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter if any visible particulates are present.

  • Chromatographic Run:

    • Set the flow rate to the column manufacturer's recommendation (e.g., 0.5-1.0 mL/min).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 214 nm or 280 nm).

    • Inject a defined volume of your peptide sample (e.g., 20-100 µL).

    • Run the chromatogram for a sufficient time to allow all species to elute. Aggregates will elute first (shorter retention time), followed by the monomer.

  • Data Analysis:

    • Integrate the peak areas for the aggregate and monomer species.

    • Calculate the percentage of aggregation as: (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100.

Visual Guides

Aggregation_Troubleshooting_Workflow start Aggregation Observed (Precipitate, Cloudiness, Gel) dissolution_q Problem During Dissolution? start->dissolution_q dissolve_acid Action: Solubilize in Acidic Solvent (e.g., 10% Acetic Acid) dissolution_q->dissolve_acid Yes stability_q Problem During Storage/Incubation? dissolution_q->stability_q No dissolve_organic Action: Use Minimal Organic Solvent (DMSO, DMF), then dilute dissolve_acid->dissolve_organic Still Insoluble success Peptide Soluble & Stable dissolve_acid->success Soluble dissolve_organic->success check_ph Step 1: Analyze Formulation pH stability_q->check_ph ph_low Is pH < 6.0? check_ph->ph_low adjust_ph Action: Lower pH with Acidic Buffer (e.g., Acetate pH 5.0) ph_low->adjust_ph No (pH is > 6.0) check_excipients Step 2: Evaluate Excipients ph_low->check_excipients Yes adjust_ph->success add_arginine Action: Add Arginine (50-150 mM) check_excipients->add_arginine add_arginine->success Histidine_Aggregation_Mechanism cluster_low_ph Low pH (e.g., pH 4.5) cluster_neutral_ph Near-Neutral pH (e.g., pH 6.5) peptide_low_ph_1 Peptide (His+) repulsion Electrostatic Repulsion peptide_low_ph_1->repulsion ph_change pH Increase peptide_low_ph_2 Peptide (His+) peptide_low_ph_2->repulsion stable Stable, Soluble Monomers peptide_neutral_1 Peptide (His⁰) attraction Hydrophobic & π-π Interactions peptide_neutral_1->attraction peptide_neutral_2 Peptide (His⁰) peptide_neutral_2->attraction aggregate Aggregation ph_change->peptide_neutral_1 Deprotonation

References

unexpected byproducts in mass spec of His(Trt) peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometric analysis of peptides containing trityl-protected histidine, His(Trt).

Frequently Asked Questions (FAQs)

Q1: What is the trityl (Trt) group and why is it used on histidine?

A1: The trityl (triphenylmethyl) group is a bulky protecting group used during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the imidazole side chain of histidine. Its large size provides steric hindrance, and it is typically removed during the final cleavage and deprotection step.

Q2: What are the most common unexpected signals seen in the mass spectrum of a His(Trt) peptide?

A2: The most common unexpected signals arise from the lability of the trityl group. These include the complete loss of the trityl group (detritylation) and the appearance of a peak corresponding to the free trityl cation, which may also form adducts with the peptide or other molecules.

Q3: Can the trityl group remain on the peptide after cleavage from the resin?

A3: Yes, incomplete cleavage can result in a portion of the peptide population retaining the Trityl protecting group. This is often observed as a peak with a mass corresponding to the fully protected or partially protected peptide.

Q4: Are these byproducts related to the ionization method (ESI vs. MALDI)?

A4: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate sufficient energy in the source to cause the cleavage of the acid-labile trityl group.[1] The acidic nature of many MALDI matrices and common reversed-phase liquid chromatography mobile phases used in ESI can facilitate this in-source decay.[2]

Troubleshooting Guide

Problem: I am observing a significant peak at M+243 Da in my peptide's mass spectrum.

  • Possible Cause: This peak corresponds to the adduction of a trityl cation to your peptide. The trityl group can detach from a His(Trt) residue on another peptide molecule (or from residual protecting group) and re-attach to a different peptide molecule. The monoisotopic mass of the tritylium (trityl cation, C₁₉H₁₅⁺) is 243.12 Da.[3]

  • Solution:

    • Optimize Chromatography: Ensure complete separation of the desired peptide from any synthesis impurities, especially those still containing a trityl group.

    • Adjust MS Source Conditions: Lower the source temperature and use gentler ionization conditions (e.g., lower cone voltage in ESI) to minimize in-source fragmentation and reactions.

    • Verify Cleavage Protocol: Ensure your cleavage and deprotection protocol is sufficient to fully remove all trityl groups from the peptide batch.

Problem: My main peak corresponds to the unprotected peptide, but I was expecting to see the His(Trt)-containing peptide.

  • Possible Cause: The bond linking the trityl group to the histidine side chain is labile under acidic conditions.[1] It is likely that the trityl group is being cleaved "in-source" during the mass spectrometry analysis due to acidic mobile phases or matrix. This phenomenon is known as in-source decay or detritylation.[2]

  • Solution:

    • Mobile Phase Modification (LC-MS): If possible, reduce the concentration of acid (e.g., formic acid, TFA) in your mobile phase or use a less acidic modifier. Be aware this may impact chromatographic performance.

    • Matrix Selection (MALDI): Choose a matrix with a higher pH or one known to be less "energetic" to reduce in-source decay.

    • Confirm with a Different Technique: If possible, confirm the presence of the Trt group using a method less prone to in-source decay, such as NMR.

Problem: I see a complex mixture of peaks, including the expected peptide, the detritylated peptide, and trityl adducts.

  • Possible Cause: This indicates a combination of incomplete cleavage during synthesis and in-source decay during analysis. Your sample is likely a mixture of fully protected, partially protected, and fully deprotected peptides.

  • Solution:

    • Review Synthesis and Cleavage: Re-evaluate the solid-phase synthesis cleavage and deprotection steps to ensure complete removal of the trityl group before analysis. Cysteine residues protected with trityl groups are known to sometimes form side products during cleavage from Wang resin.[4]

    • Purification: Implement a robust HPLC purification step to isolate the desired fully deprotected peptide from all synthesis-related impurities.

Quantitative Data Summary

The following table summarizes the key mass shifts associated with common byproducts in the mass spectrometry of His(Trt) peptides.

Byproduct/ModificationMass Shift (Da)Description
Trityl Cation Adduct +243.12A free trityl cation (C₁₉H₁₅⁺) attaches non-covalently to the peptide.[3]
Loss of Trityl Group -242.32The trityl group (C₁₉H₁₆) is cleaved from the histidine residue.[5]
Trifluoroacetic Acid (TFA) Adduct +114.02An adduct from trifluoroacetic acid, commonly used in mobile phases.
Sodium Adduct +21.98Replacement of a proton (H⁺) with a sodium ion (Na⁺).
Potassium Adduct +37.96Replacement of a proton (H⁺) with a potassium ion (K⁺).

Experimental Protocols

Protocol: Minimizing In-Source Decay and Adduct Formation in LC-MS

This protocol is designed to reduce the occurrence of detritylation and trityl adduct formation during LC-MS analysis of peptides that may contain residual His(Trt).

  • Sample Preparation:

    • Ensure the peptide sample is thoroughly purified via preparative HPLC post-synthesis to remove any non-covalently bound trityl groups and other impurities.

    • Lyophilize the purified peptide from a solution containing minimal acid (e.g., 0.1% acetic acid) rather than TFA.

    • Reconstitute the sample immediately before analysis in a solution that mirrors the initial mobile phase conditions.

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water. Note: If detritylation is severe, consider reducing formic acid to 0.05% or using 0.1% acetic acid as a substitute, though this may broaden peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Use a shallow gradient to ensure good separation of the target peptide from any closely eluting impurities.

    • Column Temperature: Maintain a moderate column temperature (e.g., 30-40°C). Elevated temperatures can sometimes promote the cleavage of labile groups.[1]

  • Mass Spectrometry (ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: Use the lowest voltage that provides stable spray and good signal intensity.

    • Source Temperature: Set to the lowest temperature that allows for efficient desolvation (e.g., 100-120°C).

    • Cone/Fragmentor Voltage: Start with a low setting (e.g., 20-30 V) and increase only if necessary for signal. Higher voltages increase the energy in the source and promote in-source fragmentation.

    • Gas Flow: Use optimal nebulizer and drying gas flows for stable ionization.

Visualizations

G Troubleshooting Workflow for His(Trt) Peptide MS Analysis start Unexpected Peak Observed in Mass Spectrum check_mass Determine Mass Shift from Expected Peptide start->check_mass mass_243 Mass Shift = +243 Da? check_mass->mass_243 Is it... cause_243 Cause: Trityl Cation Adduct (C19H15+) mass_243->cause_243 Yes mass_neg_242 Mass Shift = -242 Da? mass_243->mass_neg_242 No solution_243 Solution: 1. Optimize Chromatography 2. Use Gentler Source Conditions 3. Verify Cleavage Protocol cause_243->solution_243 cause_neg_242 Cause: In-Source Detritylation (Loss of Trityl Group) mass_neg_242->cause_neg_242 Yes mass_other Other Mass Shift? mass_neg_242->mass_other No solution_neg_242 Solution: 1. Reduce Mobile Phase Acidity 2. Select Milder MALDI Matrix 3. Lower Source Temperature/Energy cause_neg_242->solution_neg_242 cause_other Cause: Common Adducts (Na+, K+, TFA) or Other Synthesis Byproducts mass_other->cause_other Yes solution_other Solution: 1. Check Common Adduct Table 2. Improve Sample Desalting 3. Review Synthesis Purity cause_other->solution_other G Mechanism of Trityl Loss and Adduct Formation peptide_trt Peptide-His(Trt) peptide_h Peptide-His (Detritylated) [M-242 Da] peptide_trt->peptide_h Detritylation trityl_cation Tritylium Cation (C19H15+) [m/z = 243.12] peptide_trt->trityl_cation Cleavage proton H+ peptide_adduct Peptide-Trityl Adduct [M+243 Da] trityl_cation->peptide_adduct Adduction peptide_neutral Neutral Peptide Molecule (M)

References

improving solubility of H-D-His(tau-Trt)-OMe . HCl for coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during peptide synthesis, with a specific focus on improving the solubility of H-D-His(τ-Trt)-OMe · HCl for efficient coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is H-D-His(τ-Trt)-OMe · HCl and why is its solubility important for peptide coupling?

A1: H-D-His(τ-Trt)-OMe · HCl is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The components are:

  • H-D-His: The D-isomer of the amino acid Histidine.

  • (τ-Trt): A trityl protecting group on the tau (τ) nitrogen of the imidazole side chain. This bulky group prevents unwanted side reactions during peptide synthesis and can enhance solubility in organic solvents.

  • -OMe: A methyl ester protecting the C-terminus.

  • · HCl: A hydrochloride salt, which improves the stability and handling of the amino acid.

For a successful coupling reaction, the amino acid must be fully dissolved in the reaction solvent to ensure it is available to react with the free amine on the growing peptide chain. Poor solubility can lead to incomplete reactions, lower yields, and the formation of deletion sequences.

Q2: What are the recommended solvents for dissolving H-D-His(τ-Trt)-OMe · HCl?

A2: The most common solvents for dissolving protected amino acids in peptide synthesis are Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) is also frequently used, often as a co-solvent. The choice of solvent can significantly impact solubility.

Q3: Why is my H-D-His(τ-Trt)-OMe · HCl not dissolving completely?

A3: Several factors can contribute to poor solubility:

  • The Hydrochloride Salt: The HCl salt form is generally more crystalline and may have lower solubility in organic solvents compared to the free amine. This salt needs to be neutralized to improve solubility and to free the amine for the coupling reaction.

  • Solvent Quality: The purity and water content of the solvent can affect solubility. It is crucial to use high-purity, anhydrous solvents.

  • Concentration: The concentration of the amino acid in the solvent may be too high.

  • Temperature: Room temperature may not be sufficient to dissolve the compound.

Q4: How do I neutralize the hydrochloride salt before coupling?

A4: The hydrochloride salt must be neutralized with a non-nucleophilic base to generate the free amine, which is more soluble and reactive. The most commonly used base for this purpose is N,N-Diisopropylethylamine (DIEA). Typically, one equivalent of DIEA is added to the amino acid solution to neutralize the HCl.

Troubleshooting Guide

Issue: H-D-His(τ-Trt)-OMe · HCl does not fully dissolve in the coupling solvent.

This guide provides a systematic approach to troubleshoot and improve the solubility of H-D-His(τ-Trt)-OMe · HCl for successful peptide coupling.

The first step is to ensure the correct procedure for dissolution and neutralization is being followed.

Experimental Protocol:

  • Preparation: In a clean, dry reaction vessel, add the required amount of H-D-His(τ-Trt)-OMe · HCl.

  • Solvent Addition: Add the primary solvent (e.g., DMF or NMP) to achieve the desired concentration.

  • Neutralization: Add one equivalent of DIEA to the solution.

  • Agitation: Gently swirl or vortex the mixture for 5-10 minutes at room temperature.

  • Observation: Visually inspect for complete dissolution.

If solubility is still an issue, proceed to the following solutions.

Gentle heating and sonication can provide the energy needed to overcome the lattice energy of the solid and promote dissolution.

Experimental Protocol:

  • Follow steps 1-3 of the Optimization of Dissolution and Neutralization Protocol .

  • Sonication: Place the vessel in an ultrasonic bath for 5-15 minutes. Monitor the temperature of the bath to avoid excessive heating.

  • Gentle Heating: If sonication is not sufficient, warm the solution to 30-40°C with gentle agitation.

  • Observation: Check for dissolution. Allow the solution to return to room temperature before adding it to the reaction vessel for coupling.

Using a mixture of solvents can significantly improve solubility. Dichloromethane (DCM) is a common co-solvent that can enhance the solubility of protected amino acids.

Experimental Protocol:

  • Initial Dissolution: Attempt to dissolve the H-D-His(τ-Trt)-OMe · HCl and DIEA in the primary solvent (DMF or NMP) as described in Solution 1.

  • Co-Solvent Addition: If the compound is not fully dissolved, add DCM portion-wise (e.g., 10-30% of the total volume) while agitating the mixture.

  • Observation: Continue adding DCM until the compound is fully dissolved.

Solvent SystemExpected Relative SolubilityKey Considerations
DMF GoodStandard solvent for peptide synthesis. Ensure it is high-purity and amine-free.
NMP Good to ExcellentOften a better solvent than DMF for poorly soluble compounds.
DCM ModerateCan be an effective co-solvent with DMF or NMP to improve solubility.
DMF/DCM (e.g., 7:3) ExcellentA common mixture to enhance the solubility of protected amino acids.
NMP/DCM (e.g., 7:3) ExcellentAn alternative mixture that can provide superior solubilizing power.

Visual Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting steps to improve the solubility of H-D-His(τ-Trt)-OMe · HCl.

G cluster_0 start Start: Poor Solubility of H-D-His(τ-Trt)-OMe · HCl protocol1 Follow Standard Dissolution and Neutralization Protocol (DMF/NMP + 1 eq. DIEA) start->protocol1 check1 Is it fully dissolved? protocol1->check1 solution2 Apply Physical Methods: - Sonication (5-15 min) - Gentle Heating (30-40°C) check1->solution2 No success Proceed with Coupling Reaction check1->success Yes check2 Is it fully dissolved? solution2->check2 solution3 Add Co-Solvent: - Add DCM (10-30% v/v) to DMF or NMP solution check2->solution3 No check2->success Yes check3 Is it fully dissolved? solution3->check3 check3->success Yes fail Consider Alternative Coupling Reagents or Further Solvent Screening check3->fail No

Caption: Troubleshooting workflow for improving the solubility of H-D-His(τ-Trt)-OMe · HCl.

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding aspartimide formation, with a focus on sequences containing aspartic acid (Asp) adjacent to histidine (His).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide (Asi) formation is a common and problematic side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS). It is an intramolecular cyclization reaction where the backbone amide nitrogen following an aspartic acid residue attacks the side-chain carbonyl group of the Asp.[1][2] This process is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[3] The resulting five-membered succinimide ring is unstable and can undergo subsequent reactions, including racemization and hydrolysis, which leads to a mixture of α- and β-peptides, as well as piperidide adducts. These byproducts are often difficult to separate from the target peptide, leading to lower yields and complex purification steps.[4][5]

Q2: Which amino acid sequences are most susceptible to aspartimide formation?

A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. The reaction is most prevalent in Asp-Gly sequences due to the lack of steric hindrance from the glycine residue.[1][6] Other sequences known to be at high risk include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Cys.[1][5]

Q3: How does an adjacent histidine (Asp-His) residue influence aspartimide formation?

A3: While not as extensively documented as high-risk sequences like Asp-Gly, the Asp-His motif can still be susceptible to aspartimide formation. The imidazole side chain of histidine can potentially influence the local chemical environment. However, the primary driver for the reaction remains the deprotonation of the backbone amide nitrogen under basic conditions. The standard protecting groups used for the histidine side chain (e.g., Trt, Boc) are designed to prevent its side chain from participating in unwanted reactions. Therefore, strategies to mitigate aspartimide formation for Asp-His sequences rely on the same principles used for other susceptible motifs: modifying reaction conditions and choosing appropriate protecting groups for the aspartic acid.

Q4: What are the primary strategies to minimize or prevent aspartimide formation?

A4: There are three main strategies to combat aspartimide formation:

  • Modification of Deprotection Conditions: Altering the base or adding acidic modifiers to the Fmoc deprotection solution can significantly reduce the rate of aspartimide formation.[7]

  • Side-Chain Protection of Aspartic Acid: Using sterically bulky protecting groups on the Asp side chain can physically block the cyclization reaction.[4]

  • Backbone Protection: Protecting the amide backbone nitrogen of the residue following the Asp completely prevents the cyclization reaction.[6]

Troubleshooting Guide

Problem: My peptide contains an Asp-His sequence, and I am observing significant, hard-to-separate impurities in my crude HPLC analysis.

Possible Cause: You are likely observing byproducts resulting from aspartimide formation. The impurities may include the D-Asp isomer, the β-peptide isomer, and various piperidide adducts, which often have similar retention times to the desired product.

Solutions:

Step 1: Modify Fmoc-Deprotection Conditions

This is often the simplest and most cost-effective first step. The goal is to reduce the basicity of the deprotection step.

  • Use a Weaker Base: Replace the standard 20% piperidine in DMF with a less potent base like 50% morpholine.[5] However, be aware that weaker bases may require longer reaction times for complete Fmoc removal.[5]

  • Add an Acidic Modifier: Adding a small amount of acid to your standard piperidine solution can buffer the reaction and suppress aspartimide formation.[5] A common and effective choice is 0.1 M formic acid.[5] Another well-documented additive is 1-hydroxybenzotriazole (HOBt), though it is explosive in its anhydrous state.[7]

Step 2: Change the Aspartic Acid Side-Chain Protecting Group

If modifying the deprotection conditions is insufficient, the next step is to use a specialized Aspartic acid derivative with a bulky side-chain protecting group. This sterically hinders the intramolecular attack that leads to the succinimide ring.

  • Common Bulky Groups: Standard Fmoc-Asp(OtBu)-OH can be replaced with derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH.[7]

  • Novel Protecting Groups: For extremely difficult sequences, advanced protecting groups like cyanosulfurylide (CSY) can completely suppress aspartimide formation by replacing the labile ester linkage with a stable C-C bond.[3][8]

Step 3: Implement Backbone Protection

For the most challenging cases, protecting the backbone amide nitrogen is the most robust solution, as it completely eliminates the possibility of the cyclization reaction.[6]

  • Use a Dipeptide: Incorporate a pre-formed dipeptide unit, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where the 2,4-dimethoxybenzyl (Dmb) group protects the amide nitrogen of the glycine.[4] While commercially available for Gly, similar custom synthesis may be required for a His-containing dipeptide. The Dmb group is cleaved during the final TFA cleavage step.[4]

Quantitative Data on Mitigation Strategies

The following table summarizes the effectiveness of various strategies on model peptides known to be highly susceptible to aspartimide formation. While specific data for Asp-His is limited, these results provide a strong indication of the efficacy of each approach.

StrategyModel Peptide SequenceDeprotection ReagentAspartimide Formation (%)Reference
Standard Condition VKDGYI-OH30% PiperidineHigh (not specified)[5]
Weaker Base VKDGYI-OH50% Morpholine~1%[5]
Acidic Additive VKDGYI-OH30% Piperidine / 0.1 M Formic AcidReduced (degree is sequence-dependent)[5]
Bulky PG: OtBu VKDGYI-OH30% PiperidineHigh[5]
Bulky PG: OEpe VKDGYI-OH30% PiperidineModerate[5]
Bulky PG: OBno VKDGYI-OH30% PiperidineLow[5]
Backbone Protection Model Peptides20% Piperidine~0%[4][6]
CSY Protection Model Peptides20% Piperidine~0%[3][8]

Visual Guides and Workflows

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_reaction Base-Catalyzed Cyclization P1 ...-NH-CH(R)-CO- Asp Asp(OR')-NH-CH(CH₂-COOR')-CO- His His(PG)-NH-... Start Asp-His Motif Base Piperidine Start->Base Fmoc Deprotection Step Deprotonation Backbone N⁻ Deprotonation Base->Deprotonation Deprotonates His-NH Attack Nucleophilic Attack Deprotonation->Attack N⁻ attacks Asp side-chain Succinimide Aspartimide Intermediate Attack->Succinimide Forms 5-membered ring Products α/β-peptides, Racemized Products Succinimide->Products Hydrolysis/Racemization

Caption: Base-catalyzed mechanism of aspartimide formation.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Impurity Detected in Asp-His Peptide Synthesis Q1 Is the side-product level >5%? Start->Q1 A1_Yes Implement Stronger Mitigation Q1->A1_Yes Yes A1_No Modify Deprotection Conditions Q1->A1_No No Strategy2 Switch to Bulky Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) A1_Yes->Strategy2 Strategy1 Use 20% Piperidine + 0.1M Formic Acid A1_No->Strategy1 End_Simple Problem Resolved Strategy1->End_Simple Strategy3 Use Backbone Protection (e.g., Dmb-dipeptide) Strategy2->Strategy3 If still problematic End_Advanced Problem Resolved Strategy3->End_Advanced

Caption: Decision tree for troubleshooting aspartimide formation.

Detailed Experimental Protocols

Protocol 1: Fmoc-Deprotection with Formic Acid Additive

This protocol is a first-line approach to suppress aspartimide formation by modifying the standard deprotection solution.

Materials:

  • Peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Formic acid

  • Deprotection Solution: 20% (v/v) Piperidine, 0.1 M Formic Acid in DMF. To prepare 100 mL, add 20 mL of piperidine and 0.37 mL of formic acid to 79.6 mL of DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the deprotection solution (20% Piperidine, 0.1 M Formic Acid in DMF) to the resin.

  • Agitate the resin for the standard deprotection time (e.g., 2 x 10 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and formic acid.

  • Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Incorporation of a Sterically Bulky Aspartate Residue

This protocol details the use of an aspartic acid derivative with a bulky side-chain protecting group, such as Fmoc-Asp(OMpe)-OH.

Materials:

  • Peptide-resin (after deprotection of the previous amino acid)

  • Fmoc-Asp(OMpe)-OH

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Ensure the N-terminal Fmoc group of the growing peptide chain on the resin has been removed and the resin has been thoroughly washed as per standard SPPS protocols.

  • In a separate vessel, pre-activate the Fmoc-Asp(OMpe)-OH. For example, dissolve Fmoc-Asp(OMpe)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Allow the coupling reaction to proceed for the optimized time (typically 1-2 hours). Monitor coupling completion with a ninhydrin test.

  • Once coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF.

  • Proceed with the standard deprotection and coupling cycle for the subsequent amino acid.

References

dealing with steric hindrance during His(Trt) coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Histidine(Trityl) (His(Trt)) during solid-phase peptide synthesis (SPPS). The bulky nature of the trityl (Trt) protecting group often leads to steric hindrance, resulting in incomplete coupling reactions and the generation of deletion sequences. This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is His(Trt) coupling often problematic?

The primary challenge in coupling Fmoc-His(Trt)-OH is the steric hindrance caused by the bulky trityl (Trt) group attached to the imidazole side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to lower coupling efficiencies and an increased likelihood of incomplete reactions.

Q2: What are the initial signs of a failed or incomplete His(Trt) coupling?

A positive Kaiser test (or other amine test) after the coupling step is the most direct indication of unreacted free amines, signifying an incomplete reaction. Subsequent analysis of the crude peptide by mass spectrometry may reveal a significant peak corresponding to the mass of the peptide sequence lacking the histidine residue (a deletion sequence).

Q3: Can I simply extend the standard coupling time to improve efficiency?

Yes, extending the coupling time is a common first step in addressing steric hindrance. For standard room temperature couplings, doubling the reaction time can often improve the yield. However, prolonged exposure to basic conditions during coupling can increase the risk of racemization, particularly for histidine.[1]

Q4: Are there specific coupling reagents that are better suited for hindered amino acids like His(Trt)?

Certain coupling reagents are known to be more effective for sterically hindered couplings. Reagents such as HATU, HCTU, and COMU are often recommended over standard carbodiimide-based reagents like DIC/HOBt for difficult couplings due to their higher reactivity.[2][3] DEPBT is another reagent noted for its ability to suppress racemization during the coupling of Fmoc-His(Trt)-OH.[3]

Q5: What is "double coupling" and should I use it for His(Trt)?

Double coupling involves performing the coupling reaction twice on the same amino acid residue before proceeding to the next deprotection step. This is a highly effective strategy for difficult couplings, including that of His(Trt). The first coupling reaction is followed by a wash step, and then the coupling procedure is repeated with a fresh solution of the activated amino acid.

Q6: How can microwave-assisted peptide synthesis (MAPS) help with His(Trt) coupling?

Microwave energy can significantly accelerate coupling reactions by rapidly and efficiently heating the reaction mixture.[4][5] This allows for shorter reaction times at elevated temperatures, which can help overcome the activation energy barrier associated with sterically hindered couplings.[6][7] For His(Trt), microwave-assisted synthesis can dramatically improve coupling efficiency and reduce the synthesis time.[8]

Q7: Are there alternatives to the Trityl protecting group for Histidine to reduce steric hindrance?

Yes, alternative protecting groups with less steric bulk are available. A notable example is the 4-methoxybenzyloxymethyl (MBom) group. Fmoc-His(MBom)-OH has been shown to reduce racemization during coupling, even at elevated temperatures used in microwave-assisted SPPS.[1][9][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting poor His(Trt) coupling efficiency.

Diagram: Troubleshooting Workflow for His(Trt) Coupling

G Troubleshooting His(Trt) Coupling cluster_1 Modify Reaction Conditions cluster_2 Change Coupling Reagents cluster_3 Advanced Techniques cluster_4 Alternative Protecting Group start Incomplete His(Trt) Coupling (Positive Kaiser Test) strategy1 Strategy 1: Modify Reaction Conditions start->strategy1 strategy2 Strategy 2: Change Coupling Reagents start->strategy2 strategy3 Strategy 3: Advanced Techniques start->strategy3 strategy4 Strategy 4: Alternative Protecting Group start->strategy4 opt1a Extend Coupling Time (e.g., 2-4 hours) strategy1->opt1a opt1b Perform Double Coupling strategy1->opt1b opt2a Use High-Activity Reagents (e.g., HATU, HCTU, COMU) strategy2->opt2a opt2b Use Racemization Suppressing Reagent (e.g., DEPBT) strategy2->opt2b opt3a Microwave-Assisted Synthesis strategy3->opt3a opt4a Use Fmoc-His(Mbom)-OH strategy4->opt4a end Successful Coupling (Negative Kaiser Test) opt1a->end opt1b->end opt2a->end opt2b->end opt3a->end opt4a->end

Caption: A flowchart illustrating the decision-making process for troubleshooting incomplete His(Trt) coupling.

Diagram: Steric Hindrance in His(Trt) Coupling

G Visualization of Steric Hindrance cluster_peptide Growing Peptide Chain cluster_his Fmoc-His(Trt)-OH (Activated) peptide ...-AA-NH2 his Fmoc-NH-CH(COOH*)-CH2-Im(Trt) peptide->his Difficult Approach due to Steric Clash trityl Bulky Trityl Group his->trityl hinders coupling

Caption: A conceptual diagram illustrating the steric clash between the bulky trityl group and the peptide chain.

Data Presentation

Table 1: Comparison of Coupling Strategies for Hindered Amino Acids

StrategyReagents/ConditionsTypical Coupling TimeRelative Efficiency for Hindered CouplingsNotes
Standard Coupling DIC/HOBt1-2 hoursLow to ModerateOften requires extended time or double coupling.
Extended Coupling DIC/HOBt2-4 hoursModerate to HighIncreased risk of racemization with prolonged time.
Double Coupling DIC/HOBt or HATU1-2 hours per couplingHighHighly effective but increases synthesis time and reagent consumption.
High-Activity Reagents HATU/DIPEA30-60 minutesHighGenerally provides faster and more complete couplings.[2][11]
Microwave-Assisted Standard or High-Activity Reagents5-15 minutesVery HighRapid heating overcomes steric hindrance effectively.[4][5]
Alternative Protecting Group Fmoc-His(Mbom)-OH with standard reagents1-2 hoursHighReduces steric hindrance and minimizes racemization.[9][10]

Experimental Protocols

Protocol 1: Extended Coupling with DIC/HOBt
  • Deprotection: Perform standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Activation: In a separate vessel, pre-activate Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for an extended period, typically 2 to 4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive, consider a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Double Coupling with HATU
  • First Coupling:

    • Deprotection: Perform standard Fmoc deprotection.

    • Washing: Wash the resin with DMF (3-5 times).

    • Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).

    • Coupling: Immediately add the activated mixture to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat Activation: Prepare a fresh solution of activated Fmoc-His(Trt)-OH using the same procedure as the first coupling.

    • Repeat Coupling: Add the fresh solution to the resin and agitate for another 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

    • Final Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 3: Microwave-Assisted Coupling

Note: Microwave parameters may need to be optimized for specific instruments and peptide sequences.

  • Deprotection: Perform standard or microwave-assisted Fmoc deprotection.

  • Washing: Wash the resin with DMF.

  • Reagent Addition: Add the coupling solution to the resin in a microwave-safe reaction vessel. A typical solution consists of Fmoc-His(Trt)-OH (5 equivalents), a coupling agent like HATU (4.9 equivalents), and a base like DIPEA (10 equivalents) in DMF.

  • Microwave Irradiation: Irradiate the reaction vessel with microwave energy. A typical protocol might be 5 minutes at 75°C.[5]

  • Cooling: Ensure the vessel is cooled to a safe temperature before handling.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Wash the resin with DMF.

Protocol 4: Coupling with Fmoc-His(Mbom)-OH
  • Deprotection: Perform standard Fmoc deprotection.

  • Washing: Wash the resin with DMF.

  • Activation and Coupling: Use a standard coupling protocol (e.g., with DIC/HOBt or HATU) as you would for other amino acids. The reduced steric hindrance of the Mbom group generally allows for more efficient coupling without the need for extended times or double coupling.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin upon completion.

  • Cleavage Consideration: During the final cleavage from the resin, the addition of a scavenger like methoxyamine is recommended to trap the formaldehyde released from the Mbom group.[9]

References

Validation & Comparative

A Comparative Guide to Histidine Derivatives in Peptide Synthesis: H-D-His(tau-Trt)-OMe . HCl vs. Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving the desired sequence with high fidelity and purity. Histidine, with its unique imidazole side chain, plays a critical role in the biological activity of many peptides. However, its incorporation into a growing peptide chain is often fraught with challenges, most notably the risk of racemization. This guide provides an in-depth comparison of two commonly used histidine derivatives: H-D-His(tau-Trt)-OMe . HCl and Fmoc-His(Trt)-OH, offering insights into their respective performance, applications, and the experimental considerations for their use in solid-phase peptide synthesis (SPPS).

At a Glance: Key Differences and Applications

FeatureThis compoundFmoc-His(Trt)-OH
Chirality D-HistidineL-Histidine
N-α Protection None (Supplied as HCl salt)Fmoc (Fluorenylmethyloxycarbonyl)
C-terminus Methyl EsterFree Carboxylic Acid
Side-Chain Protection Trityl (Trt) on tau (τ) nitrogenTrityl (Trt) on pi (π) or tau (τ) nitrogen
Primary Application Introduction of D-histidine for enhanced enzymatic stability of peptides.Standard incorporation of L-histidine in Fmoc-based SPPS.
Key Challenge Potential for slower coupling kinetics due to methyl ester.High susceptibility to racemization during coupling.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The performance of these two histidine derivatives in SPPS is fundamentally different due to their distinct chemical features.

Fmoc-His(Trt)-OH: The Workhorse with a Caveat

Fmoc-His(Trt)-OH is a widely used building block for incorporating L-histidine in Fmoc-based SPPS.[1][2] The Fmoc group provides temporary protection of the alpha-amino group, which can be readily removed under basic conditions. The trityl (Trt) group on the imidazole side chain offers steric hindrance to prevent side reactions.[3]

However, the primary drawback of Fmoc-His(Trt)-OH is its significant propensity for racemization during the coupling step. The electron-rich imidazole ring can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to the formation of an achiral intermediate and subsequent loss of stereochemical integrity. This issue is particularly pronounced with base-mediated coupling methods and prolonged pre-activation times.

This compound: A Tool for Stability

This compound provides a strategic advantage for specific applications. The "D" designation indicates that it is the D-enantiomer of histidine. The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to enzymatic degradation by proteases, thereby increasing their in vivo half-life.[1][4] This makes this compound a valuable tool in the development of peptide-based therapeutics.

The presence of a methyl ester at the C-terminus means that the carboxylic acid is protected. In standard SPPS, the free carboxylic acid is required for activation and coupling. Therefore, to use this building block, the methyl ester would typically be saponified (hydrolyzed) to the free acid prior to its use in SPPS, or it could be used in solution-phase peptide synthesis. If used directly in SPPS, it would be as the C-terminal residue where the ester can be cleaved from the resin at the end of the synthesis. The lack of an N-α-Fmoc group means it would be used in a different coupling strategy, or would need to be Fmoc-protected in a separate step before use in standard Fmoc-SPPS.

Experimental Data & Considerations

Table 1: Inferred Performance Comparison in SPPS

ParameterThis compound (after Fmoc protection and saponification)Fmoc-His(Trt)-OH
Coupling Efficiency Potentially standard, but may require optimized conditions.Generally good, but can be sequence-dependent.
Racemization Risk Lower for the D-isomer itself during its own coupling. The inherent chirality is already the "unnatural" one. The key is to avoid epimerization to the L-isomer.Very High.
Side Reactions Standard side reactions associated with SPPS.Guanidinylation of the N-terminus by some coupling reagents.[5]
Deprotection Trityl group is acid-labile (cleaved by TFA).Fmoc group is base-labile (piperidine); Trityl group is acid-labile (TFA).

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH in Fmoc-SPPS

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-His(Trt)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution.

    • Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Note on Racemization: To minimize racemization, consider using a carbodiimide-based coupling reagent like DIC with an additive such as Oxyma Pure, and avoid prolonged pre-activation times.[6]

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): Acetylate any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Incorporation of this compound (Conceptual Workflow)

This protocol assumes prior Fmoc protection and saponification of the methyl ester.

  • Fmoc Protection: React this compound with Fmoc-OSu in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., dioxane/water) to yield Fmoc-D-His(tau-Trt)-OMe.

  • Saponification: Hydrolyze the methyl ester of Fmoc-D-His(tau-Trt)-OMe using a mild base (e.g., LiOH) in a solvent mixture like THF/water to obtain Fmoc-D-His(tau-Trt)-OH.

  • SPPS Coupling: Follow the standard coupling protocol for Fmoc-amino acids as described in Protocol 1, substituting Fmoc-His(Trt)-OH with the prepared Fmoc-D-His(tau-Trt)-OH.

Visualizing the Chemistry

Diagram 1: Chemical Structures

G cluster_0 This compound cluster_1 Fmoc-His(Trt)-OH HDHis HDHis FmocHis FmocHis

Caption: Chemical structures of this compound and Fmoc-His(Trt)-OH.

Diagram 2: SPPS Workflow Comparison

SPPS_Workflow cluster_Fmoc Fmoc-His(Trt)-OH Pathway cluster_HD This compound Pathway (Conceptual) Fmoc_start Fmoc-His(Trt)-OH Fmoc_activate Activate Carboxyl (e.g., HBTU/HOBt/DIPEA) Fmoc_start->Fmoc_activate High Racemization Risk Fmoc_couple Couple to Resin Fmoc_activate->Fmoc_couple Fmoc_deprotect Fmoc Deprotection (Piperidine) Fmoc_couple->Fmoc_deprotect Resin Resin-bound Peptide Fmoc_deprotect->Resin HD_start This compound HD_Fmoc N-α-Fmoc Protection HD_start->HD_Fmoc HD_saponify Saponification (Hydrolyze Methyl Ester) HD_Fmoc->HD_saponify HD_activate Activate Carboxyl HD_saponify->HD_activate HD_couple Couple to Resin HD_activate->HD_couple HD_couple->Resin

Caption: A simplified workflow for incorporating each histidine derivative in SPPS.

Conclusion

The choice between this compound and Fmoc-His(Trt)-OH is dictated by the specific goals of the peptide synthesis project. Fmoc-His(Trt)-OH remains a standard choice for the routine incorporation of L-histidine, provided that measures are taken to mitigate the significant risk of racemization. The use of specialized coupling reagents and optimized protocols is crucial for maintaining the stereochemical integrity of the final peptide.

In contrast, this compound is a specialized building block for the synthesis of peptides containing D-histidine. Its primary application lies in the development of peptide therapeutics with enhanced stability against enzymatic degradation. While its direct use in standard Fmoc-SPPS requires pre-derivatization, the strategic incorporation of D-amino acids can be a powerful tool for improving the pharmacokinetic properties of peptide drugs. Researchers should carefully consider the synthetic strategy and the desired properties of the final peptide when selecting the appropriate histidine derivative.

References

A Comparative Guide to Trityl-Based Histidine Protecting Groups: Trt, Mmt, and Mtt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the imidazole side chain of histidine, a variety of protecting groups are available, with the trityl (Trt) family—including Monomethoxytrityl (Mmt) and Methyltrityl (Mtt)—being among the most common choices in Fmoc-based strategies. This guide provides an objective comparison of the performance of Trt, Mmt, and Mtt as histidine protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Chemical Structures

The fundamental structural differences between Trt, Mmt, and Mtt lie in the substitution on one of the phenyl rings of the triphenylmethyl group. These substitutions modulate the electron-donating or -withdrawing nature of the group, which in turn influences the stability of the trityl cation formed during deprotection and, consequently, the acid lability of the protecting group.

Caption: Chemical structures of Trt, Mmt, and Mtt protecting groups.

Performance Comparison: Acid Lability and Deprotection Kinetics

The primary distinction between Trt, Mmt, and Mtt lies in their stability towards acids, which dictates the conditions required for their removal. The general order of acid lability is Mmt > Mtt > Trt, with Mmt being the most acid-labile and Trt being the most stable.[1][2] This differential lability allows for orthogonal deprotection strategies in the synthesis of complex peptides.

Protecting GroupDeprotection ConditionsObservations
Trityl (Trt) Typically requires 90-95% Trifluoroacetic Acid (TFA) for complete removal.[2]The most stable of the three, suitable for final deprotection along with other acid-labile side-chain protecting groups.
Monomethoxytrityl (Mmt) Can be removed with very mild acid, such as 1% TFA in Dichloromethane (DCM).[1] Under mild acetic acid conditions (1:1:8 acetic acid:trifluoroethanol:DCM), 75-80% is cleaved within 30 minutes.[1][2]The most acid-labile, allowing for selective on-resin deprotection in the presence of more stable protecting groups like t-butyl.
Methyltrityl (Mtt) Can be removed with dilute TFA (e.g., 1-2% in DCM). Under mild acetic acid conditions (1:1:8 acetic acid:trifluoroethanol:DCM), only 3-8% is removed after 30 minutes.[1][2]Offers an intermediate level of acid lability, providing another level of orthogonality in deprotection schemes.

Experimental Protocols: On-Resin Deprotection of Histidine Protecting Groups

The following are generalized protocols for the selective on-resin deprotection of Trt, Mmt, and Mtt from the side chain of a histidine residue during Fmoc-based SPPS. It is crucial to note that optimization may be required based on the specific peptide sequence and resin used.

Protocol 1: Selective Deprotection of Mmt-His
  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% TFA in DCM. To scavenge the cleaved trityl cations and prevent re-attachment, the addition of a silane scavenger such as triisopropylsilane (TIS) at a concentration of 2-5% is recommended.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) and gently agitate at room temperature. The reaction progress can be monitored by taking small aliquots of the resin, washing, and performing a colorimetric test (e.g., chloranil test) or a small-scale cleavage followed by LC-MS analysis. Multiple treatments (e.g., 3 x 10 minutes) may be necessary for complete removal.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF), and finally with DMF to prepare for the next coupling step.

Protocol 2: Selective Deprotection of Mtt-His
  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM containing 2-5% TIS.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail and agitate at room temperature. Monitor the reaction as described for Mmt. The reaction time will generally be longer than for Mmt deprotection under the same conditions.

  • Washing: Follow the same washing procedure as for Mmt deprotection.

Protocol 3: Global Deprotection of Trt-His (and other acid-labile groups)
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing 90-95% TFA, 2.5% water, and 2.5% TIS. Other scavengers such as 1,2-ethanedithiol (EDT) may be added depending on the peptide sequence (e.g., for peptides containing tryptophan or methionine).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.

Logical Workflow for Protecting Group Selection

The choice between Trt, Mmt, and Mtt for histidine protection depends on the overall synthetic strategy, particularly the need for on-resin side chain modification. The following diagram illustrates a decision-making process for selecting the appropriate protecting group.

G start Need for on-resin side chain modification of His? orthogonal_strategy Is an orthogonal deprotection strategy required for other residues? start->orthogonal_strategy Yes use_trt Use Trt for standard global deprotection. start->use_trt No yes_on_resin Yes no_on_resin No use_mmt Use Mmt for highest acid lability. orthogonal_strategy->use_mmt Highest orthogonality needed use_mtt Use Mtt for intermediate acid lability. orthogonal_strategy->use_mtt Intermediate orthogonality needed yes_orthogonal Yes no_orthogonal No

Caption: Decision tree for selecting a histidine protecting group.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines a simplified, general workflow for the incorporation of an Fmoc-His(PG)-OH amino acid into a growing peptide chain on a solid support, where PG can be Trt, Mmt, or Mtt.

G start Start with Fmoc-protected peptide-resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection washing1 Wash Resin deprotection->washing1 coupling Couple Fmoc-His(PG)-OH (PG = Trt, Mmt, or Mtt) with activating agent washing1->coupling washing2 Wash Resin coupling->washing2 cycle Repeat cycle for next amino acid washing2->cycle cycle->deprotection final_deprotection Final Cleavage and Global Deprotection (e.g., TFA cocktail) cycle->final_deprotection

Caption: General workflow for SPPS with Fmoc-His(PG)-OH.

Considerations for Racemization

A critical consideration during the coupling of histidine is the risk of racemization. The imidazole ring of histidine can act as a base, catalyzing the epimerization of the activated amino acid. While trityl-based protecting groups on the τ-nitrogen of the imidazole ring can sterically hinder this, they do not completely prevent racemization. The extent of racemization is highly dependent on the coupling method, activation time, and the base used. To minimize racemization when using Trt, Mmt, or Mtt protected histidine, it is advisable to use coupling reagents that do not require a strong base and to keep pre-activation times to a minimum.

Conclusion

The choice between Trt, Mmt, and Mtt for the protection of the histidine side chain is a strategic one, dictated by the desired level of orthogonality in the peptide synthesis strategy. Mmt offers the highest acid lability, making it ideal for selective on-resin modifications. Trt provides the greatest stability, suitable for straightforward syntheses where final global deprotection is sufficient. Mtt serves as a valuable intermediate, expanding the repertoire of orthogonal protection schemes. By understanding the distinct properties and deprotection kinetics of these protecting groups, researchers can devise more efficient and versatile strategies for the synthesis of complex histidine-containing peptides.

References

The Trityl Cation Scavenger Showdown: A Comparative Guide for Optimal Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide and oligonucleotide synthesis, the efficient removal of the trityl (Trt) protecting group is a critical step. The liberated trityl cation, a highly stable carbocation, can lead to unwanted side reactions, such as alkylation of sensitive amino acid residues (e.g., Tryptophan and Methionine), ultimately impacting the purity and yield of the final product. The use of scavengers to trap this reactive intermediate is therefore standard practice. This guide provides a comparative analysis of commonly used scavengers for the Trt cation, supported by experimental data, to aid in the selection of the most effective agent for your specific application.

The primary role of a scavenger in the context of detritylation is to irreversibly react with the trityl cation, preventing it from engaging in deleterious side reactions with the deprotected molecule. Common scavengers can be broadly categorized into two main classes: silanes and sulfur-containing compounds. Silanes, such as triisopropylsilane (TIS) and triethylsilane (TES), act as hydride donors, reducing the trityl cation to the neutral triphenylmethane. Sulfur-containing scavengers, like thioanisole and various thiols, are thought to act as nucleophiles, forming a stable adduct with the trityl cation.

Comparative Effectiveness of Trityl Cation Scavengers

The choice of scavenger can significantly influence the outcome of the deprotection step. While qualitative assessments are common, quantitative data provides a clearer picture of scavenger performance. A study comparing various thiol-based scavengers in the trifluoroacetic acid (TFA)-mediated cleavage of the peptide exenatide from the solid support provides valuable quantitative insights.

ScavengerChemical Yield (%)[1]HPLC Purity (%)[1]Key Observations
No Thiol ~65~50Significant formation of tert-butyl adducts, highlighting the necessity of a scavenger.[1]
1,2-Ethanedithiol (EDT) ~75~60A standard aliphatic thiol scavenger, showing moderate effectiveness.[1]
1,4-Dithiothreitol (DTT) ~75~60Similar performance to EDT.[1]
1,4-Benzenedimethanethiol (1,4-BDMT) ~85 ~70 Demonstrated superior performance in terms of both yield and purity, with a significant reduction in tert-butyl adduct formation.[1]
Triisopropylsilane (TIS) Not directly compared in this studyNot directly compared in this studyGenerally considered a very effective scavenger that reduces side reactions. It is less prone to reducing the indole ring of tryptophan compared to TES.[2]
Triethylsilane (TES) Not directly compared in this studyNot directly compared in this studyA better hydride donor than TIS due to less steric hindrance, but it can cause the reduction of tryptophan residues.[2]
Thioanisole Not directly compared in this studyNot directly compared in this studyConsidered a "soft" scavenger, it is often used in combination with other scavengers and is noted to be effective.[2]

Experimental Protocols

To aid researchers in evaluating and selecting the optimal scavenger for their needs, a general experimental protocol for the comparative analysis of scavenger effectiveness in peptide cleavage is provided below. This protocol is based on the methodology described in the study by Pawlas, et al.

Objective: To compare the effectiveness of different scavengers in preventing side-product formation during the TFA-mediated cleavage of a peptide from a solid-phase resin.

Materials:

  • Peptide-resin (e.g., Exenatide-resin)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Scavengers to be tested (e.g., 1,4-Dithiothreitol (DTT), 1,2-Benzenedimethanethiol (1,2-BDMT), 1,4-Benzenedimethanethiol (1,4-BDMT))

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Resin Preparation: Portion out equal amounts (e.g., 100 mg) of the peptide-resin into separate reaction vessels for each scavenger to be tested, including a control with no scavenger.

  • Cleavage Cocktail Preparation: For each reaction, prepare a fresh cleavage cocktail. A typical cocktail consists of TFA/TIS/H₂O in a 95:3:2 (v/v/v) ratio. Add the respective thiol scavenger to each cocktail at a specified concentration (e.g., 0.43 mmol).

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 1.5 mL) to the corresponding resin-containing vessel. Allow the reaction to proceed at room temperature for a set period (e.g., 2 hours) with occasional agitation.

  • Peptide Precipitation: Following cleavage, filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Analysis: Centrifuge the suspension to pellet the crude peptide. Decant the ether and dry the peptide pellet.

  • Data Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC to determine the purity and by mass spectrometry to identify the desired product and any side-products (e.g., tert-butyl adducts). Calculate the chemical yield based on the initial resin loading.

Visualizing the Scavenging Mechanisms

The following diagrams illustrate the proposed mechanisms by which silane and thiol-based scavengers neutralize the trityl cation.

Trityl_Scavenging_Mechanisms cluster_0 Detritylation cluster_1 Scavenging Pathways cluster_silane Silane Scavenger cluster_thiol Thiol Scavenger Trt-Protected_Substrate R-O-Trt Trt_Cation Trt+ Trt-Protected_Substrate->Trt_Cation + H+ Deprotected_Substrate R-OH Silane R'3SiH (e.g., TIS, TES) Trt_Cation->Silane Thiol R''SH (e.g., EDT, BDMT) Trt_Cation->Thiol Triphenylmethane Trt-H Silane->Triphenylmethane + Trt+ Trt-Thiol_Adduct Trt-SR'' Thiol->Trt-Thiol_Adduct + Trt+

Caption: Trityl cation scavenging pathways.

The diagram above illustrates the initial deprotection step where the trityl-protected substrate, in the presence of acid, releases the reactive trityl cation. Subsequently, two primary scavenging pathways are shown. In the silane pathway, a hydride transfer from the silane scavenger neutralizes the trityl cation to form triphenylmethane. In the thiol pathway, the thiol acts as a nucleophile, forming a stable adduct with the trityl cation. Both pathways effectively prevent the trityl cation from participating in unwanted side reactions.

Conclusion

The selection of an appropriate scavenger is a critical parameter in syntheses involving trityl protecting groups. While traditional scavengers like TIS, TES, and EDT are effective, recent data suggests that novel scavengers, such as 1,4-benzenedimethanethiol, can offer superior performance in terms of both yield and purity of the final product.[1] Researchers should carefully consider the specific requirements of their synthesis, including the presence of sensitive residues like tryptophan, when choosing a scavenger. The experimental protocol provided offers a framework for the systematic evaluation of different scavengers to optimize deprotection conditions and maximize the success of the synthesis.

References

A Researcher's Guide to Confirming Complete Trityl Deprotection: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the complete removal of protecting groups is a critical step to ensure the desired final product's purity and integrity. The trityl (Trt) group, a bulky and acid-labile protecting group for hydroxyl, amino, and thiol functionalities, is widely used in the synthesis of oligonucleotides, peptides, and other complex molecules. Incomplete deprotection can lead to the presence of undesired, protected impurities that can complicate purification and compromise biological activity. This guide provides a comprehensive comparison of common analytical methods used to confirm the complete removal of the Trt group, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to monitor the progress and confirm the completion of Trt deprotection. The choice of method often depends on the available instrumentation, the required sensitivity, and the nature of the target molecule. The following table summarizes the key performance characteristics of the most common methods: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleSensitivityThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Low to Moderate (µg-ng)HighSemi-quantitativeRapid, inexpensive, simple setup, excellent for reaction monitoring.Low resolution, not suitable for complex mixtures, requires visualization agents.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.High (ng-pg)Moderate to HighExcellentHigh resolution and sensitivity, accurate quantification, well-established for purity analysis.[1][2]More expensive instrumentation, requires method development.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Very High (pg-fg)HighExcellent (with appropriate standards)Unambiguous identification by molecular weight, high sensitivity, can be coupled with HPLC (LC-MS).[3][4]May not distinguish between isomers, ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.Low (mg-µg)LowExcellent (qNMR)Provides detailed structural information, non-destructive, can directly quantify species in a mixture.[5][6]Low sensitivity, expensive instrumentation, requires relatively pure samples for clear spectra.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each analytical method to monitor Trt deprotection.

Thin-Layer Chromatography (TLC)

Objective: To qualitatively or semi-quantitatively monitor the disappearance of the Trt-protected starting material and the appearance of the deprotected product.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, ratio to be optimized based on compound polarity)

  • Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)

  • Capillary tubes for spotting

Protocol:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and placing a piece of filter paper to ensure saturation of the chamber with solvent vapors. Cover and allow to equilibrate.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Using a capillary tube, spot a small amount of the reaction mixture on the origin. It is also advisable to spot the Trt-protected starting material and, if available, the pure deprotected product as standards.

  • Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots. The Trt-protected compound, being more nonpolar, will typically have a higher Rf value (travel further up the plate) than the more polar deprotected product. Complete deprotection is indicated by the absence of the starting material spot.[7]

Visualization:

  • UV Light: If the compounds are UV-active, they will appear as dark spots under a UV lamp (254 nm).

  • Iodine: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

  • p-Anisaldehyde Stain: A versatile stain that produces a range of colors for different functional groups upon heating.

  • Potassium Permanganate Stain: Useful for visualizing compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the percentage of remaining Trt-protected starting material and the purity of the deprotected product.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Protocol:

  • Prepare a sample of the reaction mixture by diluting it in a suitable solvent (e.g., acetonitrile/water mixture).

  • Set up the HPLC method with a suitable gradient. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Set the flow rate to 1.0 mL/min and the detection wavelength to a value where both the starting material and product have significant absorbance (e.g., 220 nm or 260 nm).

  • Inject the sample and acquire the chromatogram.

  • The Trt-protected compound, being more hydrophobic, will have a longer retention time than the deprotected product.[1][8]

  • Quantify the percentage of each component by integrating the peak areas. Complete deprotection is confirmed when the peak corresponding to the Trt-protected starting material is absent or below a pre-defined threshold (e.g., <0.1%).

Mass Spectrometry (MS)

Objective: To confirm the identity of the deprotected product by its molecular weight and to detect any remaining Trt-protected starting material.

Instrumentation:

  • Mass spectrometer (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI)

  • Can be coupled with an HPLC system (LC-MS) for separation prior to detection.

Protocol (Direct Infusion):

  • Prepare a dilute solution of the reaction mixture in a solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • Infuse the sample directly into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Look for the molecular ion peak ([M+H]+ or [M-H]-) corresponding to the expected mass of the deprotected product.

  • Simultaneously, scan for the molecular ion peak of the Trt-protected starting material. The absence of this peak indicates complete deprotection.

Protocol (LC-MS):

  • Perform an HPLC separation as described in the HPLC protocol.

  • The eluent from the HPLC is directly introduced into the mass spectrometer.

  • Acquire mass spectra for each eluting peak.

  • This allows for the confirmation of the identity of the product peak and any impurity peaks, including any residual Trt-protected starting material.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the deprotected product and to quantify any remaining Trt-protected starting material.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Protocol:

  • Prepare a sample by dissolving a sufficient amount of the dried reaction mixture in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire a proton (¹H) NMR spectrum.

  • The Trt group has characteristic aromatic proton signals in the range of 7.2-7.5 ppm. The complete disappearance of these signals is a strong indication of successful deprotection.

  • New signals corresponding to the protons of the deprotected functional group (e.g., -OH, -NH2, -SH) may appear.

  • For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample. The integral of a characteristic peak of the remaining starting material can be compared to the integral of the internal standard to determine its concentration.[5][6]

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Trt_Deprotection_Reaction cluster_reactants Reactants cluster_reaction Deprotection cluster_products Products Trt-Protected_Molecule Trt-Protected Molecule (R-O-Trt, R-NH-Trt, R-S-Trt) Acid_Cleavage Acidic Conditions (e.g., TFA, Acetic Acid) Trt-Protected_Molecule->Acid_Cleavage 1. Add Acid Deprotected_Molecule Deprotected Molecule (R-OH, R-NH2, R-SH) Acid_Cleavage->Deprotected_Molecule 2. Cleavage Trityl_Cation Trityl Cation (Trt+) Acid_Cleavage->Trityl_Cation

Figure 1. General scheme of an acid-catalyzed Trt deprotection reaction.

Analytical_Workflow cluster_analysis Analytical Methods Start Deprotection Reaction Mixture Sample_Prep Sample Preparation (Dilution, Extraction) Start->Sample_Prep TLC TLC Analysis Sample_Prep->TLC HPLC HPLC Analysis Sample_Prep->HPLC MS Mass Spectrometry Sample_Prep->MS NMR NMR Spectroscopy Sample_Prep->NMR Data_Analysis Data Analysis (Peak Integration, Mass Identification, Spectral Interpretation) TLC->Data_Analysis HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Conclusion Confirmation of Complete Deprotection Data_Analysis->Conclusion

Figure 2. General experimental workflow for confirming Trt deprotection.

HPLC_Workflow Sample_Injection 1. Inject Sample Column_Separation 2. Separation on Reversed-Phase Column Sample_Injection->Column_Separation UV_Detection 3. UV Detection Column_Separation->UV_Detection Chromatogram 4. Generate Chromatogram UV_Detection->Chromatogram Data_Analysis 5. Peak Integration and Quantification Chromatogram->Data_Analysis

Figure 3. Workflow for HPLC analysis of Trt deprotection.

Conclusion

Confirming the complete deprotection of the trityl group is essential for the successful synthesis of high-purity target molecules. While TLC offers a rapid and straightforward method for initial reaction monitoring, HPLC provides the high resolution and quantitative accuracy necessary for final purity assessment. Mass spectrometry is invaluable for unambiguous confirmation of product identity, and NMR spectroscopy offers detailed structural information and an alternative quantitative approach. The choice of method will be dictated by the specific requirements of the project, but often a combination of these techniques provides the most comprehensive and reliable confirmation of complete Trt deprotection.

References

A Researcher's Guide to Peptide Purity: Comparing Cleavage Cocktails and Assessment Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized peptide is paramount to the reliability and reproducibility of experimental results. The final and critical step of solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The choice of cleavage cocktail significantly impacts the purity of the final product. This guide provides a comprehensive comparison of commonly used cleavage cocktails, outlines detailed experimental protocols for cleavage and purity assessment, and presents supporting data to aid in the selection of the most appropriate method for your research needs.

The Critical Role of Cleavage Cocktails

The most common method for cleaving peptides from the resin and removing protecting groups involves treatment with a strong acid, typically trifluoroacetic acid (TFA). However, the reactive carbocations generated from the cleavage of protecting groups can lead to unwanted side reactions, such as alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. To prevent these modifications, various scavengers are added to the TFA to create a "cleavage cocktail." The composition of this cocktail is tailored to the specific amino acid sequence of the peptide.

Comparison of Common Cleavage Cocktails

Cleavage CocktailComposition (v/v or w/v)Recommended Applications & Key Characteristics
Standard TFA 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Suitable for a broad range of peptides that do not contain sensitive residues like Cys, Met, or Trp. Water acts as a scavenger for t-butyl cations, and TIS scavenges trityl cations.[1]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA milder, less odorous option that is effective for scavenging trityl groups. However, it does not adequately protect Cysteine and Methionine from oxidation.[1][2]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine.[1][2] It can also be used for peptides containing Cysteine, allowing for the isolation of linear peptides without disulfide bridges.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA widely used and robust cocktail for peptides containing a combination of sensitive residues such as Cysteine, Methionine, Tryptophan, and Tyrosine.[1][2]
Reagent L 88% TFA, 5% Dithiothreitol (DTT), 5% Water, 2% TISA low-odor cocktail that prevents the oxidation of Methionine and is also suitable for peptides containing 4-benzoylphenylalanine (Bpa).[2]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly effective for the cleavage and deprotection of peptides containing Arginine residues with sulfonyl protecting groups.[1][2] It also helps to minimize the reattachment of Tryptophan-containing peptides to the resin linker.[2]

Quantitative Insights: A Case Study on Cysteine Alkylation

While a comprehensive quantitative comparison is challenging, a study on the S-tbutylation of a C-terminal Cysteine-containing peptide provides valuable data on the efficacy of different scavengers in a TFA/TIS/H2O (90:2.5:2.5) cocktail with an additional 5% scavenger.

Scavenger (5%)Desired Peptide (%)S-tbutylated Peptide (%)
None (Control)81.318.7
m-Cresol84.515.5
Anisole85.214.8
1,2-Ethanedithiol (EDT)92.17.9
Dithiothreitol (DTT)93.56.5
Thioanisole88.911.1
Dimethylsulfide (DMS)87.612.4
Triphenylphosphine (PPh3)86.413.6

Data adapted from a study on a model Cys-peptidyl resin.[3] The percentages represent the relative peak areas determined by HPLC.

This data clearly demonstrates that the addition of thiol-based scavengers like EDT and DTT significantly reduces the unwanted S-tbutylation of Cysteine residues during TFA cleavage.[3]

Experimental Protocols

To ensure reproducible and high-quality results, it is essential to follow standardized experimental protocols.

Peptide Cleavage and Precipitation

This protocol outlines the general procedure for cleaving a peptide from a solid-support resin using a TFA-based cocktail and subsequent precipitation.

Materials:

  • Peptide-bound resin

  • Appropriate cleavage cocktail (prepared fresh)

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen or argon gas source

  • Fume hood

Procedure:

  • Resin Preparation: Place the dried peptide-bound resin in a reaction vessel. Wash the resin with DCM to remove any residual solvents and then dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (typically 5-10 mL per 0.5 g of resin).[5] Gently agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the specific peptide and protecting groups.[5]

  • Filtration: Filter the resin from the cleavage mixture using a sintered glass funnel or a filtration syringe. Collect the filtrate, which contains the cleaved peptide.

  • Resin Wash: Wash the resin with a small volume of fresh cleavage cocktail or TFA to recover any remaining peptide. Combine this wash with the initial filtrate.

  • Peptide Precipitation: In a centrifuge tube, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Incubation: To maximize precipitation, incubate the ether-peptide mixture at -20°C for at least 30 minutes.

  • Centrifugation: Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

  • Washing: Carefully decant the ether supernatant. Wash the peptide pellet by resuspending it in cold diethyl ether, vortexing, and re-centrifuging. Repeat this washing step at least two more times to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

Peptide Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing peptide purity.[6] This protocol provides a general method for reversed-phase HPLC (RP-HPLC).

Materials:

  • Dried crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

Procedure:

  • Sample Preparation: Dissolve the dried peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[8] Centrifuge and filter the sample before injection to remove any particulate matter.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).[7][8]

    • Gradient: A typical gradient for peptide analysis is a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.[8] The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. The purity of the peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.[8]

Peptide Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide, verifying its identity.[6][9]

Procedure:

  • Sample Preparation: The peptide sample prepared for HPLC analysis can typically be used directly for LC-MS analysis.

  • LC-MS Analysis: The HPLC system is coupled directly to a mass spectrometer (e.g., an electrospray ionization (ESI) source). The same chromatographic conditions as for the purity analysis can often be used.

  • Data Analysis: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the peptide ions. The resulting mass spectrum is analyzed to confirm that the observed molecular weight matches the theoretical molecular weight of the target peptide.[9]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Peptide_Cleavage_Workflow Resin Peptide-Bound Resin Wash_DCM Wash with DCM Resin->Wash_DCM Cleavage Add Cleavage Cocktail (1-4 hours) Wash_DCM->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Wash_TFA Wash Resin with TFA Filter->Wash_TFA Resin Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate Wash_TFA->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether Wash Pellet with Cold Ether (3x) Centrifuge->Wash_Ether Dry Dry Peptide Pellet Wash_Ether->Dry Crude_Peptide Crude Peptide Dry->Crude_Peptide

Caption: Workflow for Peptide Cleavage and Precipitation.

Purity_Assessment_Workflow Crude_Peptide Crude Peptide Dissolve Dissolve in 0.1% TFA/Water Crude_Peptide->Dissolve HPLC Inject into RP-HPLC System Dissolve->HPLC UV_Detect UV Detection (214/220 nm) HPLC->UV_Detect LC_MS LC-MS Analysis HPLC->LC_MS Chromatogram Generate Chromatogram UV_Detect->Chromatogram Purity_Calc Calculate % Purity Chromatogram->Purity_Calc Mass_Spectrum Generate Mass Spectrum LC_MS->Mass_Spectrum Identity_Confirm Confirm Molecular Weight Mass_Spectrum->Identity_Confirm

Caption: Workflow for Peptide Purity Assessment.

Conclusion

The successful synthesis of a high-purity peptide is a multi-step process that culminates in the critical cleavage and deprotection step. By carefully selecting a cleavage cocktail based on the peptide's amino acid composition and adhering to rigorous experimental protocols for both cleavage and purity assessment, researchers can ensure the quality and reliability of their synthetic peptides. This guide provides a framework for making informed decisions and executing these procedures with precision, ultimately contributing to the success of research and development endeavors.

References

A Researcher's Guide to Validating Histidine Chirality Post-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and peptide synthesis, ensuring the stereochemical purity of amino acids is paramount. For histidine, an amino acid with a unique imidazole side chain, its chirality can significantly influence the biological activity, efficacy, and safety of a final pharmaceutical product. Following chemical synthesis, which can sometimes lead to racemization, a robust validation of the desired enantiomeric form (typically L-histidine) is a critical quality control step. This guide provides a comparative overview of the most common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparative Overview of Analytical Methods

The choice of analytical method for validating histidine chirality often depends on the required sensitivity, sample throughput, available equipment, and the specific goals of the analysis (e.g., qualitative confirmation vs. precise quantification of enantiomeric excess). The four principal techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Circular Dichroism (CD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A summary of their key performance characteristics is presented below:

Parameter Chiral HPLC Chiral GC-MS Circular Dichroism (CD) NMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseSeparation of volatile derivatives on a chiral columnDifferential absorption of circularly polarized lightChemical shift non-equivalence in a chiral environment
Derivatization Often not requiredMandatoryNot requiredOften required (chiral resolving/solvating agents)
Sensitivity (LOQ) ~0.14 µg/mL[1]High (pmol to fmol range)[2]ModerateLower than chromatographic methods
Precision (%RSD) < 2%[3]High (< 1%)[2]< 10%[4]Good, dependent on resolution and S/N
Analysis Time 10-30 minutes per sample20-40 minutes per sample~2 minutes per sample[5]5-15 minutes per sample
Key Advantage Direct analysis of underivatized samplesHigh sensitivity and resolutionHigh throughput, non-destructiveProvides structural information
Key Disadvantage Higher cost of chiral columnsSample derivatization can be complexLower sensitivity and specificityLower sensitivity, potential for signal overlap

Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). For amino acids like histidine, macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for direct analysis without derivatization.[6][7]

  • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: 160 mM Sodium Phosphate buffer:Ethanol (40:60, v/v), adjusted to pH 4.5.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized histidine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL.

  • Analysis: Inject the sample and integrate the peak areas for the D- and L-enantiomers. The D-enantiomer is typically more strongly retained on this type of column.[7] Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve Histidine in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separate on Chiral Stationary Phase inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: General workflow for histidine chirality validation using HPLC.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high sensitivity and resolution for chiral analysis. However, amino acids are non-volatile, necessitating a derivatization step to make them amenable to gas chromatography. This two-step process involves esterification followed by acylation.

  • Derivatization:

    • Esterification: Place ~1 mg of the dry histidine sample in a vial. Add 200 µL of 3 M HCl in 2-propanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: Add 200 µL of dichloromethane and 100 µL of pentafluoropropionic anhydride (PFPA). Heat at 100 °C for 15 minutes. Evaporate the solvent and reconstitute the sample in a suitable solvent like ethyl acetate.

  • GC Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D.).[8][9]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min, and finally ramp to 200 °C at 10 °C/min.

  • Injection: 1 µL in splitless mode.

  • MS Detection: Use an ion trap or quadrupole mass analyzer in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Analysis: Identify the peaks for the D- and L-histidine derivatives based on their retention times and mass spectra. Quantify using peak areas.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[4] The magnitude of the CD signal is directly proportional to the concentration of the chiral substance, allowing for the quantification of enantiomeric excess.

  • Instrumentation: A calibrated CD spectrometer.

  • Sample Preparation: Prepare a stock solution of the synthesized histidine in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a known concentration (e.g., 1 mg/mL). Prepare a series of standards with known L- and D-histidine ratios.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the CD spectrum from approximately 200 nm to 250 nm. L-histidine typically shows a positive Cotton effect around 212 nm.

    • Measure the CD signal (in millidegrees, mdeg) at the wavelength of maximum difference between the enantiomers.

  • Analysis: Create a standard calibration curve by plotting the CD signal against the enantiomeric excess of the standards.[4] Determine the enantiomeric excess of the unknown sample from its CD signal using the calibration curve. The experimental errors for this method are generally less than 10%.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by making the enantiomers chemically non-equivalent. This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the sample, which forms transient diastereomeric complexes with the histidine enantiomers, resulting in separate signals in the NMR spectrum.

  • Sample Preparation:

    • Dissolve a precise amount of the synthesized histidine (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction with the CSA should induce chemical shift differences in the protons of the D- and L-histidine enantiomers.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. Carefully integrate these signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Decision Logic for Method Selection

start Need to Validate Histidine Chirality q1 High Throughput Needed? start->q1 q2 Highest Sensitivity Required? q1->q2 No cd Circular Dichroism (CD) q1->cd Yes q3 Direct Analysis Preferred? q2->q3 No gcms GC-MS q2->gcms Yes hplc Chiral HPLC q3->hplc Yes nmr NMR Spectroscopy q3->nmr No

Caption: A decision tree to guide the selection of the appropriate analytical method.

Conclusion

The validation of histidine chirality is a non-negotiable step in synthetic chemistry, particularly for pharmaceutical applications. While Chiral HPLC stands out for its balance of direct analysis, good sensitivity, and high precision, other methods offer distinct advantages. GC-MS provides unparalleled sensitivity, making it ideal for detecting trace enantiomeric impurities. Circular Dichroism is unmatched in speed and is an excellent choice for high-throughput screening. NMR Spectroscopy , though less sensitive, can provide definitive structural confirmation without the need for chromatographic separation. The optimal choice of method will always be guided by the specific requirements of the analytical challenge at hand.

References

A Comparative Guide to Orthogonal Deprotection Strategies for Trt-Protected Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision that profoundly impacts yield, purity, and the overall synthetic strategy. The trityl (Trt) group is a widely used protecting group for histidine, but its removal typically requires strong acid conditions, limiting its utility in orthogonal protection schemes where selective deprotection in the presence of other acid-labile groups is desired. This guide provides an objective comparison of orthogonal deprotection strategies for Trt-protected histidine and its common alternatives, supported by experimental data and detailed protocols.

Overview of Histidine Side Chain Protecting Groups

The imidazole ring of histidine is nucleophilic and can cause undesirable side reactions during peptide synthesis, including racemization of the amino acid residue.[1][2] Protecting this side chain is therefore crucial. The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.

This guide focuses on the following commonly used protecting groups for the histidine side chain:

  • Trityl (Trt): The benchmark, known for its robustness but requiring strong acid for removal.

  • 4-Methoxytrityl (Mmt) and 4-Methyltrityl (Mtt): More acid-labile analogs of Trt, enabling milder deprotection conditions.

  • tert-Butoxycarbonyl (Boc): A well-established protecting group, also removable under acidic conditions, but with different lability compared to trityl-based groups.

  • Benzyloxycarbonyl (Z or Cbz): Removable by catalytic hydrogenation, offering a truly orthogonal deprotection strategy to acid-labile groups.

Comparative Analysis of Deprotection Strategies

The choice of a histidine protecting group is intrinsically linked to its deprotection conditions and its compatibility with other protecting groups in the peptide sequence. The following sections provide a detailed comparison of the deprotection methods for each group.

Acid-Labile Protecting Groups: Trt, Mmt, Mtt, and Boc

These groups are all removed by acidolysis, but their varying lability allows for selective deprotection.

Table 1: Comparison of Acid-Labile Protecting Groups for Histidine

Protecting GroupDeprotection ConditionsAdvantagesDisadvantagesOrthogonality
Trityl (Trt) High concentration TFA (e.g., 95% TFA in water/scavengers)[3]Robust, stable to repeated Fmoc deprotection.Harsh deprotection conditions can cleave other acid-labile groups.Limited orthogonality with other acid-labile groups.
4-Methoxytrityl (Mmt) Dilute TFA (e.g., 1-2% TFA in DCM with 1-5% TIS)[2][4]Highly acid-labile, allowing for mild, selective removal.May not be stable enough for very long syntheses with multiple acidic steps.Orthogonal to tBu, Boc, and other groups requiring stronger acid for removal.
4-Methyltrityl (Mtt) Dilute TFA (e.g., 1% TFA in DCM) or HFIP/TFE mixtures.[4][5]More stable than Mmt, but still readily cleaved under mild acidic conditions.Can be challenging to completely remove in some sequences.Orthogonal to tBu, Boc, and other groups requiring stronger acid for removal.
tert-Butoxycarbonyl (Boc) Strong TFA (e.g., 92.5% TFA) for global deprotection.[6]Can significantly reduce racemization during coupling compared to Trt.[6]Removal conditions are similar to global cleavage, limiting orthogonal applications.Quasi-orthogonal; can be stable to very mild acid used for Mmt/Mtt removal.

Quantitative Data on Racemization:

A significant challenge with histidine is its propensity for racemization during activation for coupling. The choice of side chain protecting group can influence the degree of epimerization.

Table 2: D-Isomer Formation of Histidine in Liraglutide Synthesis

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8
Fmoc-His(Boc)-OH50 °C, 10 min0.18
Fmoc-His(Trt)-OH90 °C, 2 min>16
Fmoc-His(Boc)-OH90 °C, 2 min0.81

Data sourced from a study on the application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[6]

This data clearly indicates that the use of a Boc protecting group on the histidine side chain can dramatically reduce racemization compared to the more traditional Trt group, especially at elevated temperatures used in microwave-assisted peptide synthesis.[6]

Catalytic Hydrogenation: The Z (Cbz) Group

The benzyloxycarbonyl (Z or Cbz) group offers a distinct orthogonal deprotection strategy, as it is stable to both acidic and basic conditions commonly employed in peptide synthesis and is removed by catalytic hydrogenation.

Table 3: Characteristics of the Z (Cbz) Protecting Group for Histidine

Protecting GroupDeprotection ConditionsAdvantagesDisadvantagesOrthogonality
Benzyloxycarbonyl (Z) H₂, Pd/C in a suitable solvent (e.g., MeOH, EtOH, or mixtures with cyclohexene).[7][8]Truly orthogonal to acid- and base-labile protecting groups.Requires specialized hydrogenation equipment; catalyst can be poisoned by sulfur-containing residues.Fully orthogonal to Fmoc/tBu and Boc/Bzl strategies.

Experimental Protocols

The following are representative protocols for the deprotection of each class of protecting group from the histidine side chain on a solid support.

Protocol 1: On-Resin Deprotection of Mmt-Histidine
  • Resin Swelling: Swell the Mmt-protected peptidyl-resin in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) in DCM.[2][4]

  • Deprotection Reaction: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) for 15-30 minutes at room temperature with gentle agitation. Repeat this step 2-3 times to ensure complete removal.[9]

  • Washing: Wash the resin thoroughly with DCM to remove the cleaved Mmt cations and residual acid.

  • Neutralization: Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) and then wash with DMF.

Protocol 2: Global Deprotection and Cleavage of Trt- and Boc-Histidine

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including Trt and Boc.

  • Resin Preparation: Wash the dried peptidyl-resin with DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3] For peptides containing Trt-protected histidine, TIS acts as a scavenger for the released trityl cations.[10]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Protocol 3: Catalytic Transfer Hydrogenation for Z-Histidine Deprotection
  • Resin Suspension: Suspend the Z-protected peptidyl-resin in a suitable solvent mixture such as cyclohexene-ethanol (1:2).[7]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the suspension.

  • Hydrogenation: Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by HPLC.

  • Catalyst Removal: Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Peptide Isolation: Evaporate the solvent to obtain the deprotected peptide.

Visualizing Deprotection Workflows

The following diagrams illustrate the logical flow of the deprotection strategies.

Deprotection_Workflows cluster_Acid_Labile Acid-Labile Deprotection cluster_Hydrogenation Catalytic Hydrogenation Peptide_Acid Peptidyl-Resin (His(Trt/Mmt/Mtt/Boc)) TFA_Treatment Treat with TFA Cocktail Peptide_Acid->TFA_Treatment Wash_Neutralize Wash & Neutralize (for on-resin deprotection) TFA_Treatment->Wash_Neutralize Orthogonal (Mmt/Mtt) Cleavage_Precipitation Global Cleavage & Precipitation TFA_Treatment->Cleavage_Precipitation Global (Trt/Boc) Deprotected_Peptide_Acid Deprotected Peptide Wash_Neutralize->Deprotected_Peptide_Acid On-Resin Cleavage_Precipitation->Deprotected_Peptide_Acid In Solution Peptide_H2 Peptidyl-Resin (His(Z)) Hydrogenation H2, Pd/C Peptide_H2->Hydrogenation Filter_Evaporate Filter Catalyst & Evaporate Solvent Hydrogenation->Filter_Evaporate Deprotected_Peptide_H2 Deprotected Peptide Filter_Evaporate->Deprotected_Peptide_H2

Caption: Deprotection workflows for acid-labile and hydrogenation-labile protecting groups.

Conclusion

The selection of a protecting group for histidine is a strategic decision that should be based on the overall synthetic plan, particularly the nature of other protecting groups present in the peptide.

  • Trt remains a robust choice for standard syntheses where final, global deprotection with strong acid is acceptable.

  • Mmt and Mtt are superior alternatives when orthogonal deprotection is required, allowing for selective removal of the histidine protecting group on-resin to enable side-chain modification or the synthesis of complex peptides.

  • Boc presents a compelling option for minimizing racemization during coupling, a critical consideration for the synthesis of high-purity peptides, although its on-resin orthogonal removal is less common.

  • Z (Cbz) provides a truly orthogonal deprotection strategy that is invaluable for complex synthetic schemes requiring multiple, distinct deprotection steps.

By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to higher yields and purer products.

References

A Researcher's Guide to H-D-His(tau-Trt)-OMe · HCl: Applications, Alternatives, and Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. This guide provides a comprehensive literature review of H-D-His(tau-Trt)-OMe · HCl, a protected D-histidine derivative, and objectively compares its performance with alternative protecting group strategies. The information presented herein is supported by experimental data to aid in making informed decisions for your research and development endeavors.

H-D-His(tau-Trt)-OMe · HCl is a commonly utilized building block in solid-phase peptide synthesis (SPPS) for the incorporation of a D-histidine residue into a peptide sequence. The trityl (Trt) group protects the τ-nitrogen of the imidazole side chain, preventing undesirable side reactions during peptide chain elongation. While its application is straightforward, a significant drawback exists: the τ-Trt protection does not adequately prevent racemization of the chiral α-carbon during the coupling step. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, impacting the final purity and biological activity.

The Challenge of Racemization with Trt-Protected Histidine

The imidazole ring of histidine can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid, leading to racemization. Protecting the imidazole nitrogen is crucial, but the position of this protection is key. The Trt group on the τ-nitrogen offers steric hindrance but does not electronically deactivate the π-nitrogen, which is primarily responsible for catalyzing racemization.

Experimental evidence consistently demonstrates significant levels of epimerization when using Trt-protected histidine, especially under forcing coupling conditions or at elevated temperatures, which are often employed to overcome difficult couplings.

Alternative Protecting Groups for Histidine: A Comparative Analysis

To address the issue of racemization, a number of alternative protecting groups for the histidine imidazole side chain have been developed. These alternatives typically protect the π-nitrogen, which has been shown to be more effective in suppressing epimerization.

Here, we compare H-D-His(tau-Trt)-OMe · HCl with several key alternatives:

  • π-Benzyloxymethyl (Bom) and π-t-Butyloxymethyl (Bum): These groups offer good protection against racemization.

  • π-p-Methoxybenzyloxymethyl (MBom): This derivative has shown excellent performance in minimizing racemization, even under microwave heating conditions.

  • 4-Methoxytrityl (Mmt) and 4-Methyltrityl (Mtt): These trityl derivatives offer different acid lability compared to the standard Trt group, providing more flexibility in deprotection strategies.

  • N-in-tert-Butoxycarbonyl (Boc): This protecting group on the imidazole ring has also been demonstrated to be highly effective at preventing racemization.

Data Presentation: Quantitative Comparison of Histidine Protecting Groups

The following tables summarize the quantitative data on the performance of different histidine protecting groups in solid-phase peptide synthesis.

Table 1: Racemization of Fmoc-His-OH Derivatives Under Various Coupling Conditions

Protecting GroupCoupling ConditionsTemperature (°C)% D-Isomer FormationReference
τ-Trt HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)RT7.8%[1]
π-MBom HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)RT0.3%[1]
τ-Trt Microwave Heating8016.6%[1]
π-MBom Microwave Heating800.8%[1]
τ-Trt DIC/OxymaRT1.8% - 31.0% (at 55°C)[2]
τ-Trt Standard Coupling506.8%
N-in-Boc Standard Coupling500.18%
τ-Trt Standard Coupling90>16%
N-in-Boc Standard Coupling900.81%

Table 2: Acid Lability of Trityl-Based Protecting Groups

Protecting GroupRelative Acid Lability
Mmt Most Labile
Mtt Moderately Labile
Trt Least Labile

Experimental Protocols

Detailed methodologies for the coupling of Fmoc-protected histidine derivatives are crucial for reproducible results.

Protocol 1: Standard Coupling of Fmoc-D-His(Trt)-OH using HCTU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 equivalents), HCTU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours. Monitor the coupling progress using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Coupling of Fmoc-His(MBom)-OH with Reduced Racemization

The protocol is similar to the standard procedure for the Trt-protected derivative. However, the key advantage of using Fmoc-His(MBom)-OH is the significant reduction in racemization, even with a short pre-activation time.

  • Amino Acid Activation: Dissolve Fmoc-His(MBom)-OH, a coupling agent (e.g., HCTU/6-Cl-HOBt), and a base (e.g., DIPEA) in DMF. A short pre-activation of 1-5 minutes can be employed.

  • Coupling: Add the activated amino acid solution to the deprotected resin and proceed with the coupling reaction.

Mandatory Visualization

Signaling Pathway of Racemization

G Mechanism of Histidine Racemization during Peptide Coupling Activated_His Activated L-Histidine (e.g., Active Ester) Pi_Nitrogen π-Nitrogen of Imidazole Ring Activated_His->Pi_Nitrogen Intramolecular Proton Abstraction Enolate Planar Enolate Intermediate (Achiral) Activated_His->Enolate Formation Alpha_Proton α-Proton Pi_Nitrogen->Alpha_Proton L_His L-Histidine Enolate->L_His Reprotonation D_His D-Histidine (Racemized) Enolate->D_His Reprotonation

Caption: Proposed mechanism of histidine racemization during peptide coupling.

Experimental Workflow for Comparing Histidine Protecting Groups

G Workflow for Comparing Histidine Protecting Group Performance cluster_synthesis Peptide Synthesis cluster_analysis Analysis Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling_Trt Couple Fmoc-His(Trt)-OH Deprotection1->Coupling_Trt Coupling_Alternative Couple Alternative Fmoc-His(PG)-OH Deprotection1->Coupling_Alternative Elongation_Trt Continue Peptide Elongation Coupling_Trt->Elongation_Trt Elongation_Alternative Continue Peptide Elongation Coupling_Alternative->Elongation_Alternative Cleavage_Trt Cleavage from Resin (TFA Cocktail) Elongation_Trt->Cleavage_Trt Cleavage_Alternative Cleavage from Resin (TFA Cocktail) Elongation_Alternative->Cleavage_Alternative HPLC_Trt RP-HPLC Analysis (Purity) Cleavage_Trt->HPLC_Trt Chiral_Analysis_Trt Chiral HPLC/GC (Racemization) Cleavage_Trt->Chiral_Analysis_Trt MS_Trt Mass Spectrometry (Identity) Cleavage_Trt->MS_Trt HPLC_Alternative RP-HPLC Analysis (Purity) Cleavage_Alternative->HPLC_Alternative Chiral_Analysis_Alternative Chiral HPLC/GC (Racemization) Cleavage_Alternative->Chiral_Analysis_Alternative MS_Alternative Mass Spectrometry (Identity) Cleavage_Alternative->MS_Alternative

Caption: Experimental workflow for the comparative analysis of histidine protecting groups.

Conclusion and Recommendations

The use of H-D-His(tau-Trt)-OMe · HCl in SPPS is a well-established method for incorporating D-histidine. However, the significant risk of racemization, particularly under demanding coupling conditions, necessitates careful consideration and often leads to challenging purification processes. For the synthesis of peptides where high chiral purity is critical, especially for therapeutic applications, the use of alternative protecting groups that shield the π-nitrogen of the imidazole ring is strongly recommended.

Derivatives such as Fmoc-His(MBom)-OH and Fmoc-His(Boc)-OH have demonstrated superior performance in minimizing racemization, leading to higher purity of the crude peptide and simplifying downstream processing. While the cost of these alternative reagents may be higher, the investment can be justified by the improved quality of the final product and the reduction in time and resources spent on purification.

Researchers should carefully evaluate the sequence of their target peptide, the coupling conditions required, and the ultimate purity specifications when selecting a protected histidine derivative. For routine peptide synthesis where minor diastereomeric impurities can be tolerated and removed, H-D-His(tau-Trt)-OMe · HCl may be a viable option. However, for the synthesis of complex, high-purity peptides for pharmaceutical or clinical research, the adoption of π-protected histidine derivatives is the more prudent and scientifically sound approach.

References

A Researcher's Guide to Histidine Protection Strategies: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the unique properties of the histidine residue present a significant challenge. Its imidazole side chain can lead to undesirable side reactions and racemization, compromising the yield and purity of the final peptide. The strategic use of protecting groups for the histidine imidazole ring is therefore a critical consideration for any researcher, scientist, or drug development professional. This guide provides a comprehensive cost-benefit analysis of the most common histidine protection strategies, presenting experimental data and detailed protocols to inform your selection process.

At a Glance: Comparing Histidine Protecting Groups

The choice of a histidine protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily whether it is based on tert-Butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Here, we compare four widely used protecting groups: Trityl (Trt), tert-Butoxycarbonyl (Boc), Benzyloxymethyl (Bom), and 2,4-dinitrophenyl (Dnp).

Protecting GroupPrimary Synthesis StrategyKey AdvantagesKey DisadvantagesRelative CostRacemization Suppression
Trityl (Trt) FmocMild acid-labile deprotection, orthogonal to Fmoc deprotection, improves yield and purity.[1]Can be bulky, potential for premature deprotection with very acid-sensitive resins.ModerateGood
tert-Butoxycarbonyl (Boc) BocRemoved simultaneously with N-terminal Boc group, suitable for N-terminal His or short peptides.[1]Not orthogonal in Boc-SPPS, limiting its application in longer peptides.[1]LowModerate
Benzyloxymethyl (Bom) BocExcellent suppression of racemization.[1]More difficult and costly to prepare, requires strong acid or hydrogenolysis for removal.[1][2]HighExcellent
2,4-dinitrophenyl (Dnp) BocHighly stable to acidic and basic conditions, suitable for complex peptides.[1]Requires specific and harsh deprotection conditions (thiolysis), potential for side reactions.[3][4]ModerateGood

In-Depth Analysis of Protection Strategies

Trityl (Trt) Group: The Fmoc Workhorse

The Trityl group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its ease of removal under mildly acidic conditions, which are orthogonal to the basic conditions used for Fmoc group removal. This allows for selective deprotection and modification of the histidine residue on-resin if required. The bulky nature of the Trt group effectively shields the imidazole ring, preventing side reactions and contributing to higher yields and purity of the final peptide.[1]

tert-Butoxycarbonyl (Boc) Group: A Strategy for Simplicity in Boc Chemistry

In the context of Boc-based SPPS, the Boc group can also be employed for side-chain protection of histidine. Its primary advantage is its simultaneous cleavage with the N-terminal Boc group during the standard acidolytic deprotection step. This simplifies the synthesis of short peptides or those with a histidine residue near the N-terminus.[1] However, this lack of orthogonality makes it unsuitable for the synthesis of longer peptides where the histidine side chain needs to remain protected throughout the entire synthesis.

Benzyloxymethyl (Bom) Group: The Premium Choice for Racemization Control

Racemization of the histidine residue during peptide coupling is a significant concern that can lead to diastereomeric impurities that are difficult to separate. The Benzyloxymethyl (Bom) group is highly effective at suppressing this racemization.[1] However, this high level of protection comes at a price; Boc-His(Bom)-OH is more challenging and expensive to synthesize.[1] Furthermore, its removal requires more stringent conditions, such as treatment with hydrogen bromide in trifluoroacetic acid or catalytic hydrogenolysis, which may not be compatible with all peptide sequences.[2]

2,4-dinitrophenyl (Dnp) Group: Robust Protection for Complex Peptides

The Dnp group offers exceptional stability under the acidic and basic conditions typically employed in Boc-SPPS, making it a valuable tool for the synthesis of long and complex peptides.[1] Its robustness ensures the integrity of the histidine side chain throughout the synthesis. However, the removal of the Dnp group requires a specific chemical reaction known as thiolysis, typically using thiophenol, which is a harsh reagent that can lead to side reactions if not performed carefully.[3][4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of histidine are crucial for successful peptide synthesis. Below are representative protocols for each of the discussed protecting groups.

Trityl (Trt) Group Protection and Deprotection

Protection of Histidine with Trityl Chloride:

  • Histidine is dissolved in an appropriate organic solvent, such as dichloromethane (DCM).

  • Dichlorodimethylsilane is added, followed by refluxing.

  • Triethylamine is added to neutralize the generated HCl, and the mixture is refluxed.

  • A solution of trityl chloride in an organic solvent is then added, with simultaneous addition of triethylamine.

  • The reaction is stirred to yield the trityl-protected histidine.

Deprotection of His(Trt) during Fmoc-SPPS Cleavage:

  • The peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • A common cleavage cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

  • The resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is filtered, and the peptide is precipitated from the filtrate using cold diethyl ether.

Trityl_Workflow cluster_protection Protection cluster_deprotection Deprotection His Histidine His_Trt His(Trt) His->His_Trt Reaction TrtCl Trityl Chloride TrtCl->His_Trt Solvent DCM, Triethylamine Solvent->His_Trt Peptide_Resin_Trt Peptide-Resin-His(Trt) Cleaved_Peptide Cleaved Peptide + Free Histidine Peptide_Resin_Trt->Cleaved_Peptide Cleavage TFA_cocktail TFA/H₂O/TIS TFA_cocktail->Cleaved_Peptide

Workflow for Trityl Protection and Deprotection.
tert-Butoxycarbonyl (Boc) Group Protection and Deprotection

Protection of Histidine with Di-tert-butyl dicarbonate (Boc)₂O:

  • Histidine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water.

  • A base, such as sodium hydroxide or triethylamine, is added to adjust the pH.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution.

  • The reaction is stirred at room temperature until the protection is complete.

Deprotection of His(Boc) during Boc-SPPS:

  • The N-terminal Boc group and the His(Boc) side-chain group are typically removed simultaneously.

  • The peptide-resin is treated with a solution of TFA in DCM (typically 25-50%).

  • The deprotection is usually complete within 30 minutes at room temperature.

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection His Histidine His_Boc His(Boc) His->His_Boc Reaction Boc2O (Boc)₂O Boc2O->His_Boc Base Base (e.g., NaOH) Base->His_Boc Peptide_Resin_Boc Peptide-Resin-His(Boc) Deprotected_Peptide Deprotected Peptide Peptide_Resin_Boc->Deprotected_Peptide Acidolysis TFA_DCM TFA in DCM TFA_DCM->Deprotected_Peptide Bom_Workflow cluster_protection Protection cluster_deprotection Deprotection Boc_His Boc-His Boc_His_Bom Boc-His(Bom) Boc_His->Boc_His_Bom Reaction BomCl Bom-Cl BomCl->Boc_His_Bom Base Base Base->Boc_His_Bom Peptide_Resin_Bom Peptide-Resin-His(Bom) Cleaved_Peptide Cleaved Peptide + Free Histidine Peptide_Resin_Bom->Cleaved_Peptide Cleavage Reagents HBr/TFA or H₂/Pd-C Reagents->Cleaved_Peptide Dnp_Workflow cluster_protection Protection cluster_deprotection Deprotection His Histidine His_Dnp His(Dnp) His->His_Dnp Reaction FDNB FDNB FDNB->His_Dnp Base Base (e.g., NaHCO₃) Base->His_Dnp Peptide_Resin_Dnp Peptide-Resin-His(Dnp) Deprotected_Peptide Deprotected Peptide Peptide_Resin_Dnp->Deprotected_Peptide Thiolysis Thiophenol Thiophenol, Triethylamine Thiophenol->Deprotected_Peptide

References

Safety Operating Guide

Safe Disposal of H-D-His(tau-Trt)-OMe . HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the proper disposal of H-D-His(tau-Trt)-OMe . HCl, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals handling this compound, a protected amino acid derivative, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring environmental responsibility. This guide provides a clear, step-by-step approach to the safe disposal of this compound, in line with general laboratory chemical waste management principles.

Key Disposal Considerations

The primary principle for disposing of this compound is to treat it as hazardous chemical waste.[1][2][3] This is due to its potential reactivity and the environmental impact of its constituent parts, such as the trityl group.[4] Never dispose of this compound in the regular trash or down the drain.[5]

Waste Segregation and Storage:

Proper segregation of chemical waste is paramount to prevent accidental reactions.[3][6] this compound waste should be collected in a designated, properly labeled hazardous waste container.[1][6]

Waste Stream Container Type Labeling Requirements Storage Location
Solid this compound WasteClearly labeled, sealed, and chemically compatible container (e.g., HDPE)"Hazardous Waste," "this compound," and any other required institutional information.In a designated Satellite Accumulation Area (SAA) away from incompatible materials.[1][6]
Contaminated Labware (e.g., gloves, weighing paper)Lined chemical waste bin or a designated container for solid chemical waste."Hazardous Waste," "Solid Chemical Waste," and a general description of the contents.In the SAA.
Empty Product ContainersTriple-rinse with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous liquid waste. Deface the label.Dispose of as non-hazardous waste if thoroughly cleaned, or as hazardous waste if residue remains.Follow institutional guidelines for empty container disposal.
Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Carefully transfer any unused or waste this compound powder into a designated hazardous waste container. Avoid creating dust.

    • Contaminated Materials: Place any items contaminated with the compound, such as weighing boats, spatulas, and gloves, into the designated solid hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed except when adding waste.[1][6]

    • Ensure the container is compatible with the chemical waste.[3][6]

    • Do not overfill the container.[6]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the words "Hazardous Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][6]

    • Ensure the SAA is away from incompatible chemicals, particularly strong oxidizing agents.[7]

  • Disposal Request:

    • Once the waste container is full or ready for pickup, follow your institution's procedures to request a hazardous waste pickup from the EHS department.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Handling This compound B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Generate Waste (Solid Compound, Contaminated Items) B->C D Segregate Waste C->D E Solid Chemical Waste Container D->E F Contaminated Sharps Container (if applicable) D->F G Label Container Correctly ('Hazardous Waste', Chemical Name) E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Waste Pickup (Follow Institutional Protocol) H->I J End: Proper Disposal by EHS I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem. Always consult your institution's specific waste management guidelines and Safety Data Sheets for any chemicals involved in your processes.

References

Essential Safety and Handling Protocols for H-D-His(tau-Trt)-OMe · HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling H-D-His(tau-Trt)-OMe · HCl, a protected amino acid derivative, stringent adherence to safety protocols is paramount to ensure personal safety and experimental integrity. This guide provides essential, immediate safety, handling, and disposal information.

Chemical Profile:

  • Chemical Name: Methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate hydrochloride

  • Molecular Formula: C₂₆H₂₆ClN₃O₂

  • General Characteristics: This compound is a derivative of the amino acid histidine, where the imidazole nitrogen is protected by a trityl group, and the carboxylic acid is in the form of a methyl ester. The hydrochloride salt form generally enhances stability and solubility.[1] The trityl group is notably bulky and sensitive to acidic conditions.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling H-D-His(tau-Trt)-OMe · HCl.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling large quantities or if there is a splash hazard.Protects against accidental splashes of the compound or solvents. Must meet ANSI Z87.1 standards.[4][5]
Hand Protection Disposable nitrile gloves.Provides protection against incidental contact.[4] For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves.[4] Gloves should be inspected before use and changed immediately if contaminated.[5][6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols and engineering controls are insufficient.[6][7][8]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[5]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.[9]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For a small spill of solid material, carefully sweep or scoop it into a designated waste container, avoiding dust generation.[9] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

Disposal:

  • All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Follow all institutional and governmental regulations for chemical waste disposal.[9]

Experimental Workflow and Safety

The following diagram illustrates a safe workflow for handling H-D-His(tau-Trt)-OMe · HCl.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Safe handling workflow for H-D-His(tau-Trt)-OMe · HCl.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.